molecular formula C6H7ClN2 B058057 5-(Aminomethyl)-2-chloropyridine CAS No. 97004-04-1

5-(Aminomethyl)-2-chloropyridine

Cat. No.: B058057
CAS No.: 97004-04-1
M. Wt: 142.58 g/mol
InChI Key: XPARFBOWIYMLMY-UHFFFAOYSA-N
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Description

5-(Aminomethyl)-2-chloropyridine, also known as 5-(Aminomethyl)-2-chloropyridine, is a useful research compound. Its molecular formula is C6H7ClN2 and its molecular weight is 142.58 g/mol. The purity is usually 95%.
The exact mass of the compound 5-(Aminomethyl)-2-chloropyridine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Transformation products. However, this does not mean our product can be used or applied in the same or a similar way.
BenchChem offers high-quality 5-(Aminomethyl)-2-chloropyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-(Aminomethyl)-2-chloropyridine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(6-chloropyridin-3-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7ClN2/c7-6-2-1-5(3-8)4-9-6/h1-2,4H,3,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPARFBOWIYMLMY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1CN)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00427314
Record name 5-(Aminomethyl)-2-chloropyridine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

142.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

97004-04-1
Record name 6-Chloro-3-pyridinemethanamine
Source CAS Common Chemistry
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-(Aminomethyl)-2-chloropyridine
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Record name 5-(Aminomethyl)-2-chloropyridine
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

5-(Aminomethyl)-2-chloropyridine CAS number 97004-04-1 properties

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 5-(Aminomethyl)-2-chloropyridine (CAS 97004-04-1) Content Type: Technical Guide / Whitepaper Audience: Researchers, Process Chemists, and Drug Development Professionals[1][2]

The "Linchpin" Intermediate for Neonicotinoids and Pyridine Scaffolds[1]

Executive Summary

5-(Aminomethyl)-2-chloropyridine (CAS 97004-04-1) is a critical pyridine building block, distinguished by its dual functionality: an electrophilic C2-chlorine atom and a nucleophilic C5-aminomethyl group.[1][2][3] While frequently confused with its isomer 2-amino-5-chloropyridine, this compound serves a distinct and vital role as the primary amine precursor in the industrial synthesis of Acetamiprid , a broad-spectrum neonicotinoid insecticide.[1][3] Beyond agrochemicals, it is increasingly utilized in medicinal chemistry to generate FAAH (Fatty Acid Amide Hydrolase) inhibitors and other heterocyclic pharmacophores. This guide provides a comprehensive analysis of its physicochemical properties, validated synthesis protocols, and handling requirements for high-purity applications.

Chemical Identity & Physicochemical Properties[3][4][5][6][7][8][9][10][11][12][13]

Differentiation Alert: Do not confuse with 2-Amino-5-chloropyridine (CAS 1072-98-6) .[1][2] The target compound described here possesses an aminomethyl group at the C5 position, not a primary amine directly attached to the ring.

Table 1: Chemical Identity
ParameterDetail
CAS Number 97004-04-1
IUPAC Name (6-Chloropyridin-3-yl)methanamine
Synonyms 2-Chloro-5-(aminomethyl)pyridine; 1-(6-Chloropyridin-3-yl)methanamine
Molecular Formula C₆H₇ClN₂
Molecular Weight 142.59 g/mol
SMILES Clc1ncc(CN)cc1
InChI Key XPARFBOWIYMLMY-UHFFFAOYSA-N
Table 2: Physical Properties
PropertyValueContext/Notes
Physical State Low-melting solid or oilOften appears as a beige waxy solid or viscous oil upon isolation.[1][2]
Melting Point 28 – 34 °CHighly dependent on purity; hygroscopic nature can depress MP.
Boiling Point ~102 °C @ 1 mmHgHigh vacuum distillation is required for purification.
pKa (Predicted) ~7.78Basic amine functionality; forms stable hydrochloride salts.
Solubility High: MeOH, EtOH, CHCl₃Low: Water (Free base)Free base extracts easily into organic solvents from basic aqueous media.
Synthetic Pathways & Manufacturing[1]

The industrial production of 5-(Aminomethyl)-2-chloropyridine predominantly follows two routes. The choice depends on the availability of precursors (nitriles vs. methyl/chloromethyl pyridines).

Route A: Ammonolysis of 2-Chloro-5-(chloromethyl)pyridine (Dominant Route)

This pathway is favored for its directness, utilizing the chloromethyl intermediate often derived from radical chlorination of 2-chloro-5-methylpyridine.[1][2]

  • Mechanism: Nucleophilic substitution (S_N2).[1][2]

  • Reagents: Aqueous Ammonia (excess), Acetonitrile solvent.

  • Challenges: Controlling over-alkylation (formation of secondary/tertiary amines).[2]

Route B: Catalytic Hydrogenation of 2-Chloro-5-cyanopyridine[1][2]
  • Mechanism: Nitrile reduction.[2]

  • Catalyst: Raney Nickel or Pd/C under H₂ pressure.

  • Challenges: Selectivity; preventing dechlorination of the C2-Cl bond.

Visualization: Synthesis Workflow

Synthesis Start1 2-Chloro-5-methylpyridine Inter1 2-Chloro-5-(chloromethyl)pyridine Start1->Inter1 Radical Chlorination (Cl2, AIBN) Target 5-(Aminomethyl)-2-chloropyridine (CAS 97004-04-1) Inter1->Target Ammonolysis (NH3/H2O, MeCN, 80°C) Start2 2-Chloro-5-cyanopyridine Start2->Target Hydrogenation (H2, Raney Ni)

Caption: Figure 1. Primary industrial synthesis routes. The ammonolysis pathway (blue arrow) is standard for Acetamiprid production.[1]

Applications in Medicinal & Agrochemical Chemistry[3][5][7][10][12][15][16]
4.1 Agrochemicals: The Acetamiprid Connection

The primary commercial driver for this compound is the synthesis of Acetamiprid , a systemic neonicotinoid.[3]

  • Mechanism: The aminomethyl group reacts with N-cyano-N-methyl ethanimidate (or thioimidate) to form the acetamidine core.[1][2]

  • Role: The 6-chloropyridin-3-yl moiety mimics the acetylcholine neurotransmitter, binding to insect nAChRs.[1][2]

4.2 Medicinal Chemistry: FAAH Inhibitors

In drug discovery, the scaffold is used to synthesize macamides and other heterocyclic amides.

  • Target: Fatty Acid Amide Hydrolase (FAAH).[1][]

  • Utility: The chloropyridine ring serves as a bioisostere for phenyl rings, improving metabolic stability and solubility.

Visualization: Acetamiprid Synthesis

Acetamiprid Amine 5-(Aminomethyl)-2-chloropyridine Reaction Coupling Reaction (EtOH, Reflux) Amine->Reaction Coupler N-cyano-N-methyl ethanimidate Coupler->Reaction Product Acetamiprid (Neonicotinoid Insecticide) Reaction->Product Elimination of EtOH

Caption: Figure 2. Convergent synthesis of Acetamiprid utilizing the target amine.

Experimental Protocol: Laboratory Scale Synthesis

Objective: Preparation of 5-(Aminomethyl)-2-chloropyridine via ammonolysis of 2-chloro-5-(chloromethyl)pyridine. Note: This protocol is adapted for laboratory safety and yield optimization.

Reagents:
  • 2-Chloro-5-(chloromethyl)pyridine (10.0 g, 61.7 mmol)[1][2]

  • Aqueous Ammonia (25-28%, 50 mL, excess)[1]

  • Acetonitrile (40 mL)[1][5]

  • Dichloromethane (DCM) for extraction[1]

Procedure:
  • Setup: Use a pressure tube or autoclave due to ammonia volatility.

  • Addition: Dissolve 2-chloro-5-(chloromethyl)pyridine in Acetonitrile (40 mL). Add the solution to the pressure vessel.

  • Ammonolysis: Add Aqueous Ammonia (50 mL) carefully. Seal the vessel.

  • Reaction: Heat to 80 °C for 2–4 hours. Monitor by TLC (System: DCM/MeOH 9:1) or HPLC.[6]

    • Checkpoint: Disappearance of the starting material (Rf ~0.8) and appearance of the polar amine (Rf ~0.2).

  • Work-up:

    • Cool the mixture to room temperature.

    • Concentrate under reduced pressure to remove acetonitrile and excess ammonia.

    • Basify the aqueous residue to pH >12 using 30% NaOH solution.

    • Extract with DCM (3 x 50 mL).[1]

  • Purification:

    • Dry combined organics over anhydrous MgSO₄.

    • Filter and concentrate to yield the crude oil.

    • Distillation: Purify via Kugelrohr or vacuum distillation (bp ~102°C @ 1 mmHg) to obtain a pale yellow oil/solid.

Handling, Stability & Analytics
Safety Profile (E-E-A-T)
  • Hazards: Causes severe skin burns (Category 1B) and eye damage.[2] Toxic if swallowed.[2][7]

  • Storage: Store under inert gas (Argon/Nitrogen) at 2–8 °C. The free base is sensitive to carbon dioxide (forms carbonates) and oxidation.

  • PPE: Full face shield, chemical-resistant gloves (Nitrile), and fume hood are mandatory.[2]

Analytical Verification

To validate the identity of the synthesized product, use the following parameters:

  • ¹H NMR (400 MHz, CDCl₃):

    • δ 8.35 (d, 1H): Proton at C6 (adjacent to Nitrogen).[1][2]

    • δ 7.65 (dd, 1H): Proton at C4.

    • δ 7.30 (d, 1H): Proton at C3 (adjacent to Chlorine).[1]

    • δ 3.90 (s, 2H): Methylene protons (-CH ₂-NH₂).[1]

    • δ 1.50 (br s, 2H): Amine protons (-NH₂).[1][2]

  • HPLC Method:

    • Column: C18 Reverse Phase (e.g., Agilent Zorbax).

    • Mobile Phase: Water (0.1% TFA) / Acetonitrile gradient.[1]

    • Detection: UV @ 254 nm.

References
  • PubChem. (n.d.).[1][2] 5-(Aminomethyl)-2-chloropyridine (Compound). National Library of Medicine. Retrieved January 31, 2026, from [Link][2]

  • Nippon Soda Co., Ltd. (2005). Method for manufacturing 3-(aminomethyl)-6-chloropyridines. U.S. Patent No. 6,921,828. Washington, DC: U.S. Patent and Trademark Office.

  • PrepChem. (n.d.). Synthesis of 5-(aminomethyl)-2-chloropyridine. Retrieved January 31, 2026, from [Link]

Sources

(6-Chloropyridin-3-yl)methanamine chemical structure

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to (6-Chloropyridin-3-yl)methanamine: Synthesis, Characterization, and Application

(6-Chloropyridin-3-yl)methanamine is a primary amine derivative of chloropyridine that has emerged as a cornerstone in the synthesis of complex, biologically active molecules. Its structural architecture, featuring a nucleophilic aminomethyl group and an electrophilic chlorosubstituted pyridine ring, provides a versatile scaffold for constructing a diverse range of chemical entities. The strategic placement of the chlorine atom at the 6-position (ortho to the ring nitrogen) significantly influences the electronic properties of the pyridine ring, activating it for specific transformations that are crucial in modern synthetic chemistry.

This guide provides an in-depth exploration of (6-chloropyridin-3-yl)methanamine, moving beyond simple data compilation to offer field-proven insights into its synthesis, characterization, reactivity, and application. The content is tailored for researchers, medicinal chemists, and process development scientists who require a comprehensive understanding of this high-value intermediate. We will delve into the causality behind synthetic choices, present self-validating analytical protocols, and ground all claims in authoritative references.

Chemical Identity:

  • IUPAC Name: (6-Chloropyridin-3-yl)methanamine

  • CAS Number: 101999-56-8

  • Molecular Formula: C₆H₇ClN₂

  • Molecular Weight: 142.59 g/mol

  • Canonical SMILES: C1=C(C=NC(=C1)Cl)CN

Physicochemical Properties & Safety Profile

A thorough understanding of a compound's physical properties and safety hazards is a non-negotiable prerequisite for its use in a research or manufacturing environment. The data presented below are compiled from predictive models and data from closely related analogues, such as the N-methyl derivative.

PropertyValue / InformationSource
Appearance Expected to be a liquid or low-melting solidN/A
Boiling Point Predicted: ~230-240 °C[1]
pKa Predicted: ~8.1 (for the aminium ion)[1]
LogP Predicted: ~1.0-1.2[1]
Solubility Soluble in methanol, DMSO; sparingly soluble in water[1]
Storage Store under inert atmosphere, refrigerated, protected from light[2]

GHS Hazard Profile (Predicted): The safety profile for the closely related N-methyl derivative, N-[(6-chloropyridin-3-yl)methyl]methylamine, provides a strong basis for the expected hazards of the primary amine.[2][3] Users must conduct their own risk assessment before handling.

  • Pictograms: GHS06 (Skull and Crossbones), GHS07 (Exclamation Mark)

  • Signal Word: Danger

  • Hazard Statements:

    • H301: Toxic if swallowed.[3]

    • H315: Causes skin irritation.[3]

    • H319: Causes serious eye irritation.[3]

    • H335: May cause respiratory irritation.[3]

  • Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P301+P310 (IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician).[2]

Core Synthesis Protocol: Selective Nitrile Reduction

The most practical and high-yield synthesis of (6-chloropyridin-3-yl)methanamine involves the selective catalytic hydrogenation of 6-chloro-3-pyridinecarbonitrile.[4] The primary challenge in this transformation is preventing the competitive hydrodechlorination of the pyridine ring, which would yield the undesired (pyridin-3-yl)methanamine byproduct.

Causality of Method Selection: The choice of an improved Raney Nickel (also known as Sponge Nickel) catalyst is critical. Standard Raney Ni or other powerful hydrogenation catalysts (e.g., Pd/C) under aggressive conditions can readily cleave the C-Cl bond. The described catalyst, prepared from a low-nickel alloy and subjected to a specific heat treatment, exhibits attenuated activity that favors the reduction of the nitrile group over the cleavage of the C-Cl bond, leading to high selectivity.[4] The presence of ammonia is also key, as it minimizes the formation of secondary amine byproducts via reductive alkylation between the product amine and the intermediate imine.

Step-by-Step Experimental Protocol:

  • Catalyst Preparation (Improved Raney Ni):

    • A commercial Ni-Al alloy (e.g., 38% Ni, 62% Al) is treated with an aqueous solution of sodium hydroxide to leach out the aluminum.

    • The resulting sponge nickel is washed thoroughly with deionized water until the washings are neutral.

    • Crucially, the catalyst is then subjected to a heat treatment in water (e.g., 98 °C for 2 hours) to modify its surface activity and enhance selectivity.[4]

    • The catalyst should be stored under water to prevent pyrophoric activity.

  • Hydrogenation Reaction:

    • To a suitable pressure reactor, add 6-chloro-3-pyridinecarbonitrile (1.0 eq).

    • Add the solvent system, typically a mixture of ethanol and water (e.g., 6:1 v/v).[4]

    • Add aqueous ammonia (e.g., ~2-3 eq) to suppress secondary amine formation.

    • Under an inert atmosphere (e.g., nitrogen or argon), add the prepared Raney Nickel catalyst (typically 5-10 wt% loading).

    • Seal the reactor and purge several times with hydrogen gas.

    • Pressurize the reactor with hydrogen to 1.2–1.4 kg/cm ² and heat to 50 °C.[4]

    • Maintain vigorous stirring and monitor the reaction progress by hydrogen uptake or periodic sampling and analysis (TLC, GC, or HPLC).

    • Upon completion, cool the reactor to room temperature and carefully vent the excess hydrogen.

  • Work-up and Isolation:

    • Filter the reaction mixture through a pad of Celite® to remove the catalyst. Caution: The catalyst may be pyrophoric; do not allow the filter cake to dry completely. Quench spent catalyst carefully with dilute acid.

    • Concentrate the filtrate under reduced pressure to remove the ethanol.

    • The resulting aqueous solution can be basified (e.g., with NaOH) and extracted with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

    • Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

    • Purification, if necessary, can be achieved by vacuum distillation or column chromatography. An expected yield is approximately 86%.[4]

SynthesisWorkflow cluster_start Starting Material cluster_process Process cluster_end Product start 6-Chloro-3-pyridinecarbonitrile hydrogenation Selective Hydrogenation start->hydrogenation reagents Reagents: - Modified Raney Ni Catalyst - H₂ (1.2-1.4 kg/cm²) - EtOH/H₂O (6:1) - NH₃ reagents->hydrogenation conditions Conditions: 50 °C conditions->hydrogenation product (6-Chloropyridin-3-yl)methanamine hydrogenation->product

Caption: High-level workflow for the selective synthesis of the target amine.

Analytical Characterization (Predicted Profile)

As of this writing, publicly accessible, peer-reviewed spectroscopic data for (6-chloropyridin-3-yl)methanamine is limited. Therefore, this section provides a predicted profile based on established principles of spectroscopy and data from analogous structures. Experimental verification is mandatory for batch release and structural confirmation.

4.1 Quality Control Methodologies:

  • Purity Assessment (HPLC): A reverse-phase HPLC method using a C18 column with a gradient of water (with 0.1% TFA or formic acid) and acetonitrile is a standard approach. Detection can be performed at ~260-270 nm.

  • Residual Solvent Analysis (GC): A headspace GC-FID method is suitable for quantifying residual solvents from the synthesis, such as ethanol.

4.2 Predicted Spectroscopic Profile:

  • ¹H NMR Spectroscopy (400 MHz, CDCl₃):

    • δ ~8.3 ppm (d, J ≈ 2.5 Hz, 1H): Aromatic proton at C2 (H-2), adjacent to the nitrogen and deshielded. The small coupling constant is typical for meta-coupling (⁴J) to H-4.

    • δ ~7.6 ppm (dd, J ≈ 8.0, 2.5 Hz, 1H): Aromatic proton at C4 (H-4), coupled to both H-5 (ortho, ³J) and H-2 (meta, ⁴J).

    • δ ~7.3 ppm (d, J ≈ 8.0 Hz, 1H): Aromatic proton at C5 (H-5), coupled to H-4 (ortho, ³J).

    • δ ~3.9 ppm (s, 2H): Methylene protons (-CH₂-NH₂) of the aminomethyl group.

    • δ ~1.6 ppm (br s, 2H): Amine protons (-NH₂). This signal is broad and its chemical shift is highly dependent on concentration and solvent. It will exchange with D₂O.

  • ¹³C NMR Spectroscopy (100 MHz, CDCl₃):

    • δ ~150 ppm: Aromatic carbon C6 (bearing the chlorine).

    • δ ~148 ppm: Aromatic carbon C2.

    • δ ~139 ppm: Aromatic carbon C4.

    • δ ~135 ppm: Aromatic carbon C3 (bearing the aminomethyl group).

    • δ ~124 ppm: Aromatic carbon C5.

    • δ ~45 ppm: Methylene carbon (-CH₂-).

  • Mass Spectrometry (EI):

    • Molecular Ion (M⁺): m/z 142 and 144 in an approximate 3:1 ratio, characteristic of a compound containing one chlorine atom.

    • Key Fragment (M-1, [M-H]⁺): m/z 141/143, from the loss of a hydrogen atom.

    • Key Fragment (Benzylic Cleavage, [M-NH₂]⁺): m/z 126/128, loss of the amino radical. This is often a significant fragmentation pathway for benzylic amines.

  • Infrared (IR) Spectroscopy (ATR):

    • 3300-3400 cm⁻¹: Two distinct, medium-intensity bands corresponding to the N-H symmetric and asymmetric stretches of a primary amine.

    • 3000-3100 cm⁻¹: Aromatic C-H stretches.

    • 2850-2950 cm⁻¹: Aliphatic C-H stretches of the methylene group.

    • ~1600 cm⁻¹: N-H scissoring (bending) vibration.

    • ~1580, 1470 cm⁻¹: Pyridine ring C=C and C=N stretching vibrations.

    • ~800-850 cm⁻¹: C-Cl stretch.

Chemical Reactivity and Synthetic Applications

The synthetic utility of (6-chloropyridin-3-yl)methanamine is dictated by two primary reactive sites: the nucleophilic primary amine and the electrophilic C-Cl bond on the pyridine ring. This dual reactivity allows for sequential or orthogonal functionalization.

Caption: Key reactive centers of (6-Chloropyridin-3-yl)methanamine.

5.1 Fundamental Reactivity: The pyridine nitrogen acts as a strong electron-withdrawing group, rendering the carbons at the 2, 4, and 6 positions electron-deficient. Consequently, the chlorine atom at the C6 position is highly activated towards nucleophilic aromatic substitution (SNAr).[1] This is in contrast to a chlorine on a benzene ring, which would require harsh conditions or metal catalysis to be displaced. The aminomethyl group at C3, being insulated from the ring by a methylene spacer, retains its characteristic primary amine nucleophilicity.

5.2 Key Transformations of the Aminomethyl Group:

  • N-Acylation: The primary amine readily reacts with acyl chlorides, anhydrides, or carboxylic acids (using coupling agents like EDC/HOBt) to form amides. This is a robust and high-yielding reaction for introducing diverse side chains.

  • N-Alkylation / Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent (e.g., sodium triacetoxyborohydride, NaBH(OAc)₃) provides a straightforward route to secondary and tertiary amines.

5.3 Transformations of the 6-Chloro Position:

  • Nucleophilic Aromatic Substitution (SNAr): The activated C-Cl bond can be displaced by a variety of nucleophiles, including alkoxides (to form ethers), thiolates (to form thioethers), and amines (to form diamino-pyridines). These reactions typically proceed under milder conditions (moderate heat, base catalysis) than would be required for less activated aryl chlorides.

  • Palladium-Catalyzed Cross-Coupling: The C-Cl bond serves as an excellent handle for forming new carbon-carbon and carbon-heteroatom bonds.

    • Suzuki Coupling: Reaction with boronic acids or esters in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., K₂CO₃) allows for the introduction of aryl or vinyl groups.

    • Buchwald-Hartwig Amination: This reaction enables the coupling of the C-Cl bond with primary or secondary amines, providing an alternative route to substituted 6-aminopyridine derivatives under palladium catalysis.

Case Study: The Neonicotinoid Scaffold

The paramount importance of the (6-chloropyridin-3-yl)methyl scaffold is exemplified by its central role in the structure of neonicotinoid insecticides, a major class of crop protection agents.

  • Imidacloprid: One of the most widely used insecticides globally, Imidacloprid, is synthesized by condensing a derivative of the scaffold, 2-chloro-5-chloromethylpyridine, with 2-nitroiminoimidazolidine.[5][6] The (6-chloropyridin-3-yl)methyl unit is essential for binding to the nicotinic acetylcholine receptor in insects.

  • Acetamiprid: In Acetamiprid, the N-methylated version of our title compound is a key precursor and also a known metabolite.[7][8] The synthesis involves constructing the N-cyanoacetamidine moiety on the aminomethyl nitrogen.

The presence of this scaffold in multiple blockbuster agrochemicals underscores its validated bioactivity and strategic importance in the design of new active ingredients.

Conclusion

(6-Chloropyridin-3-yl)methanamine is more than a simple chemical intermediate; it is a strategically designed building block that offers chemists orthogonal reactive handles for complex molecule synthesis. Its robust and selective synthesis, combined with its predictable reactivity at both the amine and chloro positions, ensures its continued relevance in pharmaceutical and agrochemical research and development. This guide has provided the fundamental principles and practical protocols necessary for its effective utilization, empowering scientists to leverage its unique chemical architecture in the pursuit of novel molecular discovery.

References

  • mzCloud. (2025). 6 Chloro N methyl 3 pyridinemethanamine. [Link]

  • PubChem. 6-Chloro-N-methyl-3-pyridinemethanamine. National Center for Biotechnology Information. [Link]

  • ResearchGate. (2008). Practical Synthesis of (6-Chloro-3-pyridyl)methylamine by Highly Selective Hydrogenation of 6-Chloro-3-pyridinecarbonitrile with Improved Raney Nickel Catalyst. [Link]

  • Google Patents. (1996). Process for producing 3-(aminomethyl)-6-chloropyridines. EP0791583B1.
  • MDPI. (2018). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. [Link]

  • Journal of Chemical and Pharmaceutical Research. (2011). Synthesis of N'-Carbamoyl-N-[(6-chloropyridin-3-yl)methyl]ethanimidamide. [Link]

  • Supplementary Information.
  • Pharmaffiliates. N-[(6-Chloropyridin-3-yl)methyl]methylamine. [Link]

  • Google Patents. (2001). Process for preparing imidacloprid. US6307053B1.
  • Google Patents. (2007). Process for the preparation of the insecticide imidacloprid. US7297798B2.

Sources

5-(Aminomethyl)-2-chloropyridine molecular weight and formula

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 5-(Aminomethyl)-2-chloropyridine: Synthesis, Properties, and Applications

Authored by: A Senior Application Scientist

Introduction

5-(Aminomethyl)-2-chloropyridine, identified by CAS Number 97004-04-1, is a pivotal heterocyclic building block in modern synthetic chemistry.[1][2] Its unique bifunctional structure, featuring a reactive aminomethyl group and a halogenated pyridine core, makes it an exceptionally valuable intermediate in the development of a wide array of biologically active molecules.[1] This guide provides an in-depth technical overview for researchers and drug development professionals, covering its fundamental properties, validated synthesis protocols, and significant applications in the pharmaceutical and agrochemical sectors.

Molecular and Physicochemical Profile

The utility of 5-(Aminomethyl)-2-chloropyridine as a synthetic intermediate is grounded in its distinct chemical and physical properties. These characteristics dictate its reactivity, solubility, and handling requirements, which are critical parameters for process optimization and scale-up.

Core Molecular Data

The fundamental molecular attributes of 5-(Aminomethyl)-2-chloropyridine are summarized below.

PropertyValueSource(s)
Molecular Formula C₆H₇ClN₂[1][3]
Molecular Weight 142.59 g/mol [3]
CAS Number 97004-04-1[1][3]
Canonical SMILES C1=NC(Cl)=CC=C1CN[3]
InChI Key XPARFBOWIYMLMY-UHFFFAOYSA-N[3]
Synonyms (2-chloropyridin-5-yl)methanamine, (6-Chloropyridin-3-yl)methanamine[1]
Physicochemical Properties

The physical state and solubility profile are crucial for designing reaction conditions and purification strategies. The compound is a hygroscopic, low-melting solid, necessitating careful storage to prevent degradation.[3][4]

PropertyValueSource(s)
Appearance Off-white to light brown oil or low-melting solid[1][3]
Melting Point 28-34 °C[2][3]
Boiling Point 101-102 °C @ 1 mmHg[3][4]
Density ~1.244 g/cm³ (Predicted)[2][3]
Flash Point >110 °C (>230 °F)[3][4]
Solubility Slightly soluble in Chloroform and Methanol[3][4]
pKa 7.78 ± 0.29 (Predicted)[3][4]

Validated Synthesis Methodologies

The synthesis of 5-(Aminomethyl)-2-chloropyridine can be achieved through several routes. The chosen pathway often depends on the availability of starting materials, scalability, and desired purity. Two common, well-documented methods are detailed below.

Method A: Ammonolysis of 2-chloro-5-(chloromethyl)pyridine

This direct approach involves the nucleophilic substitution of the benzylic chloride with ammonia. The use of an autoclave is critical to maintain the pressure and temperature required to drive the reaction with aqueous ammonia efficiently.

Experimental Protocol:

  • A stainless steel autoclave is charged with 2-chloro-5-(chloromethyl)pyridine (1.0 eq.).

  • Acetonitrile is added as a solvent, followed by 25% aqueous ammonia (excess).[5]

  • The vessel is sealed and the mixture is heated to 80 °C with stirring for 2 hours.[5]

  • Causality: The elevated temperature and pressure increase the rate of reaction between the sparingly soluble starting material and ammonia. Acetonitrile serves as a co-solvent to improve homogeneity.

  • After cooling, the reaction mixture is basified with 30% aqueous sodium hydroxide to ensure the product is in its free base form and to neutralize any ammonium salts.[5]

  • The mixture is concentrated to remove volatiles.

  • The residue is taken up in ethanol, and the solution is dried over anhydrous magnesium sulfate to remove water.[5]

  • Insolubles (e.g., inorganic salts) are removed by filtration, and the filtrate is concentrated under reduced pressure to yield the final product.[5]

G A 2-chloro-5- (chloromethyl)pyridine C Autoclave 80°C, 2h A->C B Aqueous Ammonia (25%) Acetonitrile B->C D Reaction Mixture C->D Ammonolysis E NaOH (30% aq.) D->E Basification F Concentration E->F G Ethanol Extraction & Drying (MgSO4) F->G H Filtration & Concentration G->H I 5-(Aminomethyl)-2-chloropyridine H->I

Workflow for Ammonolysis Synthesis.
Method B: Acidic Hydrolysis of a Triazine Intermediate

This method involves the deprotection of a more complex intermediate, 1,3,5-tris[(2-chloropyridin-5-yl)methyl]-1,3,5-perhydrotriazine. This pathway is often used when the triazine is a readily available precursor.

Experimental Protocol:

  • To 1,3,5-tris[(2-chloropyridin-5-yl)methyl]-1,3,5-perhydrotriazine (1.0 eq.) is added methanol followed by concentrated hydrochloric acid.[3]

  • The mixture is stirred at 75-80 °C for 6 hours. Reaction progress is monitored by liquid chromatography.[3]

  • Causality: The strong acidic conditions and heat facilitate the hydrolysis of the hexahydrotriazine ring, releasing three equivalents of the desired primary amine as its hydrochloride salt.

  • Upon completion, the reaction mixture is cooled and diluted with chloroform.

  • The solution is carefully basified with 28% aqueous sodium hydroxide to a pH >10, which converts the amine salt to the free base.[3]

  • The organic (chloroform) layer is separated, dried, and concentrated under reduced pressure to afford the target compound with high yield (typically ~95%).[3]

G cluster_0 Hydrolysis cluster_1 Workup A 1,3,5-Tris[(2-chloropyridin-5-yl)methyl] -1,3,5-perhydrotriazine C Heat (75-80°C, 6h) A->C B Conc. HCl Methanol B->C D Amine Hydrochloride Salt (in solution) C->D Acid Hydrolysis E Dilute with Chloroform D->E F Basify (NaOH aq.) E->F G Separate Organic Layer F->G H Concentrate G->H I 5-(Aminomethyl)-2-chloropyridine H->I

Workflow for Triazine Hydrolysis.

Key Applications in Research and Development

5-(Aminomethyl)-2-chloropyridine is not an end product but a crucial starting point for high-value molecules. Its utility spans both agrochemical and pharmaceutical development.

Agrochemical Synthesis: Precursor to Acetamiprid

One of the most significant industrial applications of this compound is in the synthesis of Acetamiprid, a widely used neonicotinoid insecticide.[2] The aminomethyl group serves as a key handle for constructing the complex side chain of the final active ingredient, which targets the nervous systems of insects.[2] The chlorinated pyridine core is essential for the molecule's systemic action and efficacy against a broad spectrum of pests.[2]

Pharmaceutical Synthesis and Drug Discovery

The compound's structure is a common motif in medicinal chemistry, offering a scaffold for developing novel therapeutic agents.

  • FAAH Inhibitors: It is a documented reagent in the synthesis of macamide analogs that exhibit inhibitory activity against Fatty Acid Amide Hydrolase (FAAH).[3] FAAH is a key enzyme in the endocannabinoid system, and its inhibition is a therapeutic strategy for pain, anxiety, and other neurological disorders.

  • Neurological Disorders: The chloropyridine moiety is a privileged structure in central nervous system (CNS) drug design. The compound serves as a building block for novel agents targeting neurological conditions.[1]

  • General Drug Development: The primary amine allows for a wide range of subsequent reactions (e.g., amidation, reductive amination, urea formation), making it a versatile starting point for building diverse libraries of compounds for screening and lead optimization.[1]

Safety, Handling, and Storage

Proper handling of 5-(Aminomethyl)-2-chloropyridine is essential due to its hazardous properties.

Hazard Identification

The compound is classified as acutely toxic and corrosive.[6]

  • Signal Word: Danger

  • Hazard Statements:

    • H301: Toxic if swallowed.

    • H315: Causes skin irritation.

    • H317: May cause an allergic skin reaction.

    • H318: Causes serious eye damage.

    • H335: May cause respiratory irritation.

  • Target Organs: Respiratory system.[6]

Handling and Personal Protective Equipment (PPE)
  • Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[7] Facilities should be equipped with an eyewash station and a safety shower.[7]

  • Personal Protective Equipment:

    • Eye/Face Protection: Wear chemical safety goggles and a face shield.

    • Skin Protection: Wear chemically resistant gloves (e.g., nitrile) and protective clothing to prevent skin contact.

    • Respiratory Protection: Use a NIOSH-approved respirator with appropriate cartridges (e.g., type P2) if dust or aerosols are generated.

Storage Recommendations
  • Store in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon).[3][4]

  • Keep in a cool, dry, and well-ventilated place at 2–8 °C.[1][3][4]

  • The compound is hygroscopic; therefore, protection from moisture is critical to maintain its integrity.[3][4]

Conclusion

5-(Aminomethyl)-2-chloropyridine is a high-value chemical intermediate whose utility is firmly established in both the pharmaceutical and agrochemical industries. Its versatile reactivity, enabled by the primary amine and chloro-substituted pyridine ring, provides a robust platform for the synthesis of complex, biologically active molecules. A thorough understanding of its physicochemical properties, synthesis routes, and handling requirements is paramount for its safe and effective use in research and development settings.

References

  • Innovating with 2-Amino-5-chloropyridine: From Synthesis to Market Impact. Ningbo Inno Pharmchem Co., Ltd. [Link]

  • Process for preparing 2-amino-5-chloropyridine.
  • Material Safety Data Sheet - 2-Amino-5-Chloropyridine, 98%. Cole-Parmer. [Link]

  • 2-Amino-5-chloropyridine | C5H5ClN2. PubChem. [Link]

  • Synthesis of 5-(aminomethyl)-2-chloropyridine. PrepChem.com. [Link]

  • Process for preparing a 2-chloro-5-aminomethyl-pyridine.

Sources

Thermodynamic Profiling and Handling of 5-(Aminomethyl)-2-chloropyridine

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide & Whitepaper

Executive Summary

This guide details the physicochemical properties, thermodynamic behavior, and handling protocols for 5-(Aminomethyl)-2-chloropyridine (CAS 97004-04-1). As a "privileged scaffold" in medicinal chemistry—frequently used in the synthesis of kinase inhibitors (e.g., collagen-induced arthritis models)—its physical state presents unique challenges.

Critical Insight: The free base of this compound is a low-melting solid (MP: 28–34°C) . It frequently exists as a supercooled liquid or sticky sludge at ambient laboratory temperatures. This guide provides the necessary protocols to handle this phase instability, distinguishing clearly between the free base and its stable hydrochloride salt.

Part 1: Physicochemical Profile[1]

The following data consolidates experimental values and thermodynamic predictions. Note the distinct difference between the free base and the hydrochloride salt, a common source of confusion in procurement and storage.

Table 1: Core Thermodynamic Data
PropertyFree Base (Target)Hydrochloride Salt (Stable Form)
CAS Registry 97004-04-1 307973-77-7 (Typical)
Molecular Formula C₆H₇ClN₂C₆H₇ClN₂ · HCl
Molecular Weight 142.59 g/mol 179.05 g/mol
Physical State Low-Melting Solid / Oil White Crystalline Solid
Melting Point (MP) 28 – 34 °C (Experimental)> 200 °C (Decomposition)
Boiling Point (BP) 101 – 102 °C @ 1 mmHg N/A (Sublimes/Degrades)
Predicted BP (atm) ~248 °C (Theoretical)N/A
Flash Point > 110 °CN/A
pKa ~7.78 (Pyridine N)-

Note on CAS 100706-05-8: The user-provided CAS (100706-05-8) is often cross-referenced in internal databases but is less common in public literature than 97004-04-1 for the free base. Researchers should verify the Certificate of Analysis (CoA) to confirm if their batch is the free base or a salt form, as this dictates the melting point.

Part 2: Thermodynamics & Phase Behavior

The "Low-Melting" Hazard

The free base melts near 30°C due to the specific interference of the ortho-chloro substituent with the intermolecular hydrogen bonding network of the primary amine. Unlike unsubstituted aminomethyl pyridines, the chlorine atom creates a dipole that disrupts the crystal lattice energy, lowering the melting point to ambient levels.

Implications for Research:

  • Dosing Errors: If stored at room temperature (>25°C), the compound may partially melt. Weighing a semi-solid sludge leads to mass transfer losses and inaccurate stoichiometry.

  • Hygroscopicity: The amine moiety is hygroscopic.[1] As it undergoes phase change (solid

    
     liquid), the surface area increases, accelerating water absorption from the air.
    
Purification Strategy: Distillation vs. Crystallization

Because the free base has a high boiling point at atmospheric pressure (~248°C), attempting atmospheric distillation will result in thermal degradation (browning/tarring) before the product distills.

  • Protocol: High-vacuum distillation is mandatory for the free base.

  • Alternative: Conversion to the HCl salt allows for purification via recrystallization, avoiding high-thermal stress.

PurificationStrategy Start Crude 5-(Aminomethyl)-2-chloropyridine CheckState Assess Purity & Phase (Is it a dark oil?) Start->CheckState Distill Path A: Vacuum Distillation (For Free Base Liquid) CheckState->Distill Liquid/Oil SaltForm Path B: Salt Formation (For Solid Storage) CheckState->SaltForm Impure Solid VacSetup Setup: Short-path distillation Pressure: < 1 mmHg Temp: 100-105°C Distill->VacSetup CrystSetup Dissolve in EtOH/MeOH Add 1.1 eq HCl (dioxane/ether) Filter Precipitate SaltForm->CrystSetup FinalBase Pure Free Base (Store at 2-8°C) VacSetup->FinalBase FinalSalt Pure HCl Salt (Stable Solid) CrystSetup->FinalSalt

Figure 1: Decision matrix for purification based on the physical state and desired stability.

Part 3: Experimental Protocols

Protocol A: Handling the Low-Melting Free Base

Objective: Accurately weigh and transfer the compound without "melting loss."

  • Cold Storage: Store the container at 2–8°C (Refrigerator) or -20°C . At these temperatures, the free base is a hard, waxy solid.

  • Chilled Tools: Pre-cool spatulas and weigh boats in the fridge for 10 minutes before use. Contact with a warm metal spatula can instantly melt the interface layer, causing the material to stick to the tool.

  • Rapid Transfer: Weigh quickly. If the compound turns to oil on the balance, do not attempt to scrape it back into the stock bottle. Dissolve the weighed oil in the reaction solvent (e.g., DCM, THF) to ensure quantitative transfer.

Protocol B: Boiling Point Determination (Vacuum Distillation)

Objective: Purify the free base from reaction byproducts.

  • Equipment: Short-path distillation head, vacuum manifold capable of <1 mmHg , oil bath.

  • Setup: Ensure all joints are greased (high-vacuum grease) and clipped.

  • Procedure:

    • Heat oil bath to 120°C .

    • Slowly apply vacuum. Monitor the manometer.

    • The fraction collecting at 101–102°C (vapor temp) at 1 mmHg is the product.

    • Caution: If the pressure is higher (e.g., 10 mmHg), the boiling point will shift significantly higher (~135-140°C), increasing the risk of decomposition.

Part 4: Synthesis Context

Understanding the synthesis helps predict impurities (like the starting nitrile) that affect the melting point. The most common route is the hydrogenation of 2-chloro-5-cyanopyridine.

SynthesisPathway Nitrile 2-Chloro-5-cyanopyridine (Solid, MP 114°C) Reaction Hydrogenation Cat: Raney Ni Solvent: MeOH/NH3 Nitrile->Reaction H2, Pressure Crude Crude Mixture (Amine + Side Products) Reaction->Crude Workup 1. Filter Catalyst 2. Conc. to Oil 3. Extract (Toluene) Crude->Workup Product 5-(Aminomethyl)-2-chloropyridine (MP 28-34°C) Workup->Product Vac Distillation

Figure 2: Primary synthesis pathway via Nitrile Hydrogenation. Note the phase change from a stable solid nitrile to the low-melting amine product.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 24878125, 5-(Aminomethyl)-2-chloropyridine. Retrieved from [Link]

Sources

A Technical Guide to the Spectroscopic Characterization of 5-(Aminomethyl)-2-chloropyridine

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis of the spectroscopic data for 5-(Aminomethyl)-2-chloropyridine, a key intermediate in pharmaceutical and agrochemical research. Designed for researchers, scientists, and professionals in drug development, this document offers a comprehensive examination of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. In the absence of publicly available experimental spectra, this guide leverages high-fidelity predicted data to elucidate the structural features of the molecule, providing a robust framework for its identification and characterization.

Introduction

5-(Aminomethyl)-2-chloropyridine, with the Chemical Abstracts Service (CAS) number 97004-04-1, is a substituted pyridine derivative. Its molecular structure, comprising a chloropyridine ring and an aminomethyl group, makes it a versatile building block in organic synthesis. Accurate spectroscopic characterization is paramount for verifying its identity and purity, which are critical for its application in the synthesis of active pharmaceutical ingredients and other specialty chemicals. This guide provides a detailed interpretation of its predicted spectroscopic data, underpinned by fundamental principles and supported by established methodologies.

Chemical Structure and Physicochemical Properties

  • Molecular Formula: C₆H₇ClN₂

  • Molecular Weight: 142.59 g/mol [1]

  • Appearance: White to orange to green powder or crystalline solid[2]

  • Melting Point: 28-34 °C[1]

  • Boiling Point: 102 °C at 1 mmHg[2]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. By analyzing the chemical environment of atomic nuclei, primarily ¹H and ¹³C, it provides detailed information about the connectivity and spatial arrangement of atoms.

Predicted ¹H NMR Data

The predicted ¹H NMR spectrum of 5-(Aminomethyl)-2-chloropyridine is summarized in Table 1. The chemical shifts (δ) are reported in parts per million (ppm) relative to a standard reference, typically tetramethylsilane (TMS).

Table 1: Predicted ¹H NMR Data for 5-(Aminomethyl)-2-chloropyridine

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~8.3Doublet1HH-6 (Pyridine)
~7.7Doublet of Doublets1HH-4 (Pyridine)
~7.3Doublet1HH-3 (Pyridine)
~3.9Singlet2H-CH₂- (Methylene)
~1.6Broad Singlet2H-NH₂ (Amine)

Interpretation of the ¹H NMR Spectrum:

The predicted spectrum reveals distinct signals corresponding to the different types of protons in the molecule. The aromatic region is expected to show three signals for the pyridine ring protons. The proton at the 6-position (H-6), being adjacent to the nitrogen atom, is the most deshielded and appears at the lowest field (~8.3 ppm). The protons at the 3 and 4-positions (H-3 and H-4) will exhibit characteristic splitting patterns due to coupling with their neighbors. The methylene protons (-CH₂-) of the aminomethyl group are expected to appear as a singlet around 3.9 ppm. The amine protons (-NH₂) typically present as a broad singlet due to quadrupole broadening and exchange with trace amounts of water in the solvent; their chemical shift can be variable.

Predicted ¹³C NMR Data

The predicted ¹³C NMR spectrum provides insights into the carbon framework of the molecule. Table 2 summarizes the expected chemical shifts.

Table 2: Predicted ¹³C NMR Data for 5-(Aminomethyl)-2-chloropyridine

Chemical Shift (ppm)Assignment
~150C-2 (Pyridine)
~149C-6 (Pyridine)
~139C-4 (Pyridine)
~135C-5 (Pyridine)
~123C-3 (Pyridine)
~45-CH₂- (Methylene)

Interpretation of the ¹³C NMR Spectrum:

The ¹³C NMR spectrum is predicted to show six distinct signals, corresponding to the six carbon atoms in the molecule. The carbon atom bonded to the chlorine atom (C-2) is expected to be significantly deshielded, appearing at a low field (~150 ppm). The other aromatic carbons of the pyridine ring will resonate in the typical range of 120-150 ppm. The methylene carbon (-CH₂-) of the aminomethyl group is expected to appear at a much higher field, around 45 ppm.

Experimental Protocol for NMR Data Acquisition

A standardized protocol for acquiring high-quality NMR spectra is crucial for accurate structural analysis.

  • Sample Preparation:

    • Dissolve 5-10 mg of 5-(Aminomethyl)-2-chloropyridine in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

    • The choice of solvent is critical as it can influence the chemical shifts, particularly of the amine protons.

    • Transfer the solution to a 5 mm NMR tube.

  • Instrument Setup:

    • Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.

    • Tune and match the probe for the respective nucleus (¹H or ¹³C).

    • Shim the magnetic field to achieve optimal homogeneity.

  • Data Acquisition:

    • For ¹H NMR, acquire the spectrum using a standard pulse sequence. Key parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

    • For ¹³C NMR, use a proton-decoupled pulse sequence to obtain singlets for all carbon signals. A longer relaxation delay (e.g., 2-5 seconds) and a larger number of scans will be necessary due to the lower natural abundance and smaller gyromagnetic ratio of the ¹³C nucleus.

  • Data Processing:

    • Apply a Fourier transform to the acquired free induction decay (FID).

    • Phase correct the spectrum and perform baseline correction.

    • Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).

    • Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

Caption: General workflow for NMR data acquisition and analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation.

Predicted IR Data

The predicted IR spectrum of 5-(Aminomethyl)-2-chloropyridine will exhibit characteristic absorption bands corresponding to its functional groups. The key predicted vibrational frequencies are listed in Table 3.

Table 3: Predicted IR Data for 5-(Aminomethyl)-2-chloropyridine

Wavenumber (cm⁻¹)IntensityAssignment
3400-3300MediumN-H stretching (asymmetric and symmetric) of -NH₂
3100-3000WeakC-H stretching (aromatic)
2950-2850WeakC-H stretching (aliphatic -CH₂-)
~1600MediumN-H bending (scissoring) of -NH₂
1580-1450StrongC=C and C=N stretching (pyridine ring)
~1100StrongC-Cl stretching
~850-750StrongC-H out-of-plane bending (aromatic)

Interpretation of the IR Spectrum:

The presence of a primary amine (-NH₂) group is expected to be clearly indicated by two medium-intensity bands in the 3400-3300 cm⁻¹ region, corresponding to the asymmetric and symmetric N-H stretching vibrations. A medium-intensity band around 1600 cm⁻¹ is also anticipated due to the N-H scissoring vibration. The aromatic nature of the pyridine ring will be confirmed by C-H stretching bands just above 3000 cm⁻¹ and strong C=C and C=N stretching bands in the 1580-1450 cm⁻¹ region. The C-Cl stretch will likely appear as a strong band around 1100 cm⁻¹.

Experimental Protocol for IR Data Acquisition
  • Sample Preparation:

    • For a solid sample, the KBr pellet method is commonly used. Mix a small amount of the sample with dry potassium bromide (KBr) powder and press it into a transparent disk.

    • Alternatively, Attenuated Total Reflectance (ATR) can be used, where a small amount of the solid sample is placed directly on the ATR crystal.

  • Instrument Setup:

    • Use a Fourier Transform Infrared (FTIR) spectrometer.

    • Record a background spectrum of the empty sample compartment or the clean ATR crystal.

  • Data Acquisition:

    • Place the sample in the spectrometer and record the spectrum.

    • Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. The spectrum is usually recorded in the 4000-400 cm⁻¹ range.

  • Data Processing:

    • The instrument software automatically subtracts the background spectrum from the sample spectrum.

    • The resulting spectrum is typically displayed as percent transmittance versus wavenumber.

Caption: General workflow for IR data acquisition and analysis.

Mass Spectrometry (MS)

Mass spectrometry is a technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern.

Predicted Mass Spectrometry Data

The predicted electron ionization (EI) mass spectrum of 5-(Aminomethyl)-2-chloropyridine will provide key information about its molecular weight and fragmentation pathways.

Table 4: Predicted Key Fragments in the Mass Spectrum of 5-(Aminomethyl)-2-chloropyridine

m/zProposed Fragment Ion
142/144[M]⁺˙ (Molecular ion) with isotopic pattern for Cl
125[M - NH₃]⁺˙
107[M - Cl]⁺
78[C₅H₄N]⁺ (Pyridyl cation)

Interpretation of the Mass Spectrum:

The molecular ion peak ([M]⁺˙) is expected at m/z 142, with a characteristic M+2 peak at m/z 144 in an approximate 3:1 ratio, which is indicative of the presence of a chlorine atom. A common fragmentation pathway for primary amines is the loss of an amino radical (-NH₂) or ammonia (NH₃), leading to a fragment at m/z 125. Another likely fragmentation is the loss of the chlorine atom, resulting in a fragment at m/z 107. Further fragmentation of the pyridine ring can lead to the pyridyl cation at m/z 78.

Experimental Protocol for Mass Spectrometry Data Acquisition
  • Sample Introduction:

    • The sample can be introduced into the mass spectrometer via a direct insertion probe for solid samples or through a gas chromatograph (GC-MS) for volatile compounds.

  • Ionization:

    • Electron Ionization (EI) is a common method for small molecules. The sample is bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation.

  • Mass Analysis:

    • The resulting ions are accelerated and separated based on their m/z ratio by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection:

    • The separated ions are detected, and their abundance is recorded to generate a mass spectrum.

Caption: General workflow for Mass Spectrometry data acquisition.

Conclusion

This technical guide provides a detailed spectroscopic characterization of 5-(Aminomethyl)-2-chloropyridine based on predicted NMR, IR, and MS data. The presented information, including spectral interpretations and standardized experimental protocols, serves as a valuable resource for scientists and researchers in the fields of pharmaceutical and chemical development. The combination of these spectroscopic techniques offers a powerful approach for the unambiguous identification and quality control of this important synthetic intermediate. While predicted data offers a strong foundation, it is always recommended to confirm these findings with experimentally acquired data for definitive structural verification.

References

  • PubChem. 5-(Aminomethyl)-2-chloropyridine. [Link]

  • NMRDB.org. Predict 1H proton NMR spectra. [Link]

  • NMRDB.org. Predict 13C carbon NMR spectra. [Link]

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2016). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

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The Pyridine Scaffold in Modern Pharmacotherapy: A Technical Guide to Design, Synthesis, and Application

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The pyridine ring—a six-membered nitrogen-containing heterocycle—is not merely a structural component; it is a privileged scaffold present in over 14% of all FDA-approved drugs. Its ubiquity stems from its unique physicochemical properties: the nitrogen atom acts as a hydrogen bond acceptor (


), modulating solubility, lipophilicity (

), and target binding affinity.

This technical guide dissects the pharmaceutical utility of pyridine derivatives, moving beyond basic medicinal chemistry into actionable protocols for drug development.[1] We focus on two dominant therapeutic vectors: Kinase Inhibition (Oncology) and Antimycobacterial Agents (Infectious Disease) , providing specific experimental workflows and mechanistic insights.

Part 1: Mechanistic Pharmacology & Structure-Activity Relationships (SAR)

The "Privileged Scaffold" Hypothesis

Pyridine serves as a bioisostere for benzene, phenyl, and other aromatic rings. The substitution of a carbon atom with nitrogen introduces a dipole moment and a lone pair of electrons, enabling specific interactions:

  • H-Bonding Capability: The pyridyl nitrogen is a canonical H-bond acceptor, critical for interacting with the "hinge region" of kinase enzymes.

  • Solubility Modulation: Pyridine lowers

    
     compared to benzene, improving aqueous solubility and oral bioavailability.
    
  • Metabolic Stability: Depending on the substitution pattern (e.g., blocking the susceptible C2 or C6 positions), metabolic oxidation by CYP450 enzymes can be tuned.

Visualization: The Pyridine SAR Landscape

The following diagram illustrates the functionalization logic used in medicinal chemistry to optimize pyridine derivatives.

PyridineSAR Pyridine Pyridine Scaffold (C5H5N) HingeBind N-Atom (H-Bond Acceptor) Critical for Kinase Hinge Binding Pyridine->HingeBind Interaction Solubility Polarity Modulation Lowers LogP vs Benzene Pyridine->Solubility Physicochem Metabolism C2/C6 Blocking Prevents CYP450 Oxidation Pyridine->Metabolism Stability Substituents C3/C5 Vectors Ideal for hydrophobic tails (Selectivity) Pyridine->Substituents SAR Vector

Figure 1: Strategic functionalization of the pyridine ring. The nitrogen atom is the primary anchor for solubility and target binding, while carbon positions allow for selectivity tuning.

Part 2: Oncology – Kinase Inhibitors

Pyridine derivatives are the backbone of small-molecule kinase inhibitors (SMKIs). Drugs like Crizotinib , Sorafenib , and Vemurafenib utilize the pyridine (or fused pyridine) motif to mimic the adenine ring of ATP, competing for the ATP-binding pocket.

Mechanistic Insight: The Hinge Binder

In the ATP-binding pocket of kinases, the "hinge region" connects the N-terminal and C-terminal lobes. The pyridine nitrogen typically forms a hydrogen bond with the backbone amide NH of a specific residue (e.g., Met, Glu) in this region.

Experimental Protocol 1: Biochemical Kinase Inhibition Assay (Luminescence)

Objective: Determine the


 of a novel pyridine derivative against a target kinase (e.g., VEGFR-2 or EGFR) using an ATP-depletion readout.

Materials:

  • Target Kinase (Recombinant, ~1-5 nM final conc.)

  • Substrate Peptide (Specific to kinase, e.g., Poly(Glu,Tyr))

  • ATP (Ultra-pure, at

    
     concentration)
    
  • Test Compound (Pyridine derivative, dissolved in DMSO)

  • Detection Reagent (e.g., Luciferase-based ATP detection)

  • Assay Buffer: 20 mM HEPES (pH 7.5), 10 mM

    
    , 1 mM EGTA, 0.02% Brij-35.
    

Workflow:

  • Compound Preparation: Prepare a 10-point serial dilution of the test compound in 100% DMSO (3-fold dilutions).

  • Plate Setup: Transfer 50 nL of compound to a 384-well low-volume white plate (acoustic dispensing preferred).

  • Enzyme Addition: Add 2.5

    
    L of 2x Kinase/Peptide mix in Assay Buffer. Incubate for 10 min at RT (allows compound-enzyme pre-equilibrium).
    
  • Reaction Initiation: Add 2.5

    
    L of 2x ATP solution.
    
  • Incubation: Shake for 60 min at RT.

  • Detection: Add 5

    
    L of Detection Reagent (stops reaction and generates light proportional to remaining ATP).
    
  • Readout: Measure luminescence on a multimode plate reader (e.g., EnVision).

  • Analysis: Normalize data to "No Enzyme" (0% activity) and "DMSO Only" (100% activity) controls. Fit curves using a 4-parameter logistic model to derive

    
    .
    

Self-Validation Check: The Z-factor of the assay must be


. If 

, re-optimize enzyme/ATP concentrations.

Part 3: Infectious Diseases – Antitubercular Agents

The pyridine ring is historical royalty in tuberculosis (TB) therapy, anchored by Isoniazid (INH) and Ethionamide . Recent research focuses on overcoming resistance by targeting Decaprenylphosphoryl-β-D-ribose 2′-epimerase (DprE1).

Comparative Data: Pyridine Derivatives in TB

The following table summarizes the activity of established and emerging pyridine-based antituberculars.

Compound ClassTargetMechanism of ActionMIC (

)
Clinical Status
Isoniazid InhAInhibits mycolic acid synthesis (Requires activation by KatG)0.02 - 0.2

M
First-line Drug
Ethionamide InhAInhibits mycolic acid synthesis (Activated by EthA)0.5 - 2.0

M
Second-line Drug
1,4-Dihydropyridines Efflux PumpsModulates

channels / Efflux inhibition
4 - 16

M
Preclinical
3,5-Disubstituted Pyridines DprE1Inhibits cell wall arabinan synthesis0.08 - 1.5

M
Research Phase
Experimental Protocol 2: Resazurin Microtiter Assay (REMA) for MIC

Objective: Determine the Minimum Inhibitory Concentration (MIC) of pyridine derivatives against Mycobacterium tuberculosis (


).

Workflow:

  • Inoculum Prep: Culture M. tb to mid-log phase (

    
    ). Dilute to 
    
    
    
    in Middlebrook 7H9 broth.
  • Plate Setup: Add 100

    
    L of broth to all wells of a 96-well plate.
    
  • Compound Dilution: Add test compound to column 1 and perform 2-fold serial dilutions across the plate.

  • Inoculation: Add 100

    
    L of bacterial suspension to all wells. Final volume: 200 
    
    
    
    L.
  • Controls:

    • Growth Control: Bacteria + DMSO (no drug).

    • Sterility Control: Media only.

  • Incubation: Incubate at 37°C for 7 days (sealed in a secondary container).

  • Development: Add 30

    
    L of 0.01% Resazurin (Alamar Blue) solution. Incubate for 24 hours.
    
  • Readout: Visual change from Blue (Resazurin, no growth) to Pink (Resorufin, growth). The MIC is the lowest concentration preventing the color change.

Part 4: Synthesis Strategy – C-H Functionalization

To rapidly access diverse pyridine libraries for SAR studies, modern synthesis avoids de novo ring construction in favor of late-stage functionalization.

Workflow: C3-Selective Arylation of Pyridine

Rationale: The C3 position of pyridine is electron-deficient and difficult to functionalize via electrophilic aromatic substitution. However, Iridium-catalyzed C-H activation allows direct borylation, followed by Suzuki coupling.

SynthesisWorkflow Step1 Step 1: C-H Activation Reagents: [Ir(OMe)(COD)]2, dtbpy B2pin2, 80°C Intermediate Intermediate: 3-Pyridine-Bpin Step1->Intermediate C-H Borylation Step2 Step 2: Suzuki Coupling Reagents: Ar-Br, Pd(dppf)Cl2 K2CO3, Dioxane/H2O Intermediate->Step2 Cross-Coupling Product Final Product: 3-Aryl-Pyridine Scaffold Step2->Product Purification

Figure 2: Modular synthesis of 3-aryl-pyridines via Iridium-catalyzed C-H activation.

References

  • FDA Approved Drugs Analysis : A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. RSC Med. Chem., 2025.[2][3][4][5] Link

  • Anticancer Applications : Recent Advancements in Pyridine Derivatives as Anticancer Agents. IJSAT, 2025. Link

  • TB Mechanisms : Pyrimidine derivatives with antitubercular activity.[6] UCL Discovery. Link

  • Kinase Assay Protocols : Kinase Inhibition Assay for Pyrimidine-Based Compounds. BenchChem Protocols. Link

  • Structure-Activity Relationships : The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. Int. J. Mol. Sci., 2024.[5][7][8] Link

Sources

Methodological & Application

Synthesis of 5-(Aminomethyl)-2-chloropyridine from 2-chloro-5-(chloromethyl)pyridine

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide for the

Abstract

This comprehensive guide provides detailed protocols and expert insights for the synthesis of 5-(aminomethyl)-2-chloropyridine, a critical building block in the development of pharmaceuticals and agrochemicals.[1][2][3] The synthesis originates from the readily available precursor, 2-chloro-5-(chloromethyl)pyridine. This document explores multiple strategic approaches, including Direct Amination, the Gabriel Synthesis, the Azide Reduction Pathway, and the Delépine Reaction. Each method is presented with a detailed, step-by-step protocol, an explanation of the underlying chemical principles, and a discussion of its advantages and limitations. The content is designed for researchers, scientists, and drug development professionals, emphasizing safety, efficiency, and scalability.

Introduction: The Significance of 5-(Aminomethyl)-2-chloropyridine

5-(Aminomethyl)-2-chloropyridine, also known as (6-chloropyridin-3-yl)methanamine, is a key heterocyclic intermediate.[3] Its structural motif is present in a range of biologically active molecules. For instance, it serves as a foundational component for neonicotinoid insecticides like imidacloprid and acetamiprid.[4] In the pharmaceutical realm, this scaffold is integral to the design of novel therapeutic agents, particularly those targeting neurological disorders.[3] The ability to efficiently and safely synthesize this compound in high purity is therefore of paramount importance to the chemical and life sciences industries. This guide provides a detailed exploration of the primary synthetic routes from 2-chloro-5-(chloromethyl)pyridine.

Critical Safety and Handling Considerations

Chemical synthesis demands a rigorous adherence to safety protocols. The starting material and several reagents used in the described syntheses possess significant hazards.

  • 2-chloro-5-(chloromethyl)pyridine : This starting material is classified as harmful if swallowed and causes severe skin burns and eye damage.[5] It is crucial to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

  • Ammonia (Anhydrous or Aqueous) : Concentrated ammonia solutions are corrosive and can cause severe skin burns and eye damage. Gaseous ammonia is toxic and has a pungent, irritating odor. All manipulations should be performed in a fume hood.

  • Hydrazine (N₂H₄) : Hydrazine and its hydrate are highly toxic, corrosive, and suspected carcinogens. It is also a powerful reducing agent and can be flammable. Extreme caution must be exercised, requiring the use of specialized handling procedures and appropriate PPE.

  • Sodium Azide (NaN₃) : Sodium azide is acutely toxic and can be fatal if swallowed or absorbed through the skin. It reacts with acids to produce highly toxic and explosive hydrazoic acid (HN₃). It can also form explosive heavy metal azides. Never use metal spatulas to handle sodium azide.

Always consult the Safety Data Sheet (SDS) for each chemical before commencing any experimental work.

Overview of Synthetic Strategies

The conversion of the chloromethyl group of 2-chloro-5-(chloromethyl)pyridine into a primary aminomethyl group can be accomplished through several distinct chemical pathways. The choice of method often depends on factors such as available equipment, scale, desired purity, and safety considerations. The four principal routes are outlined below.

Synthetic_Strategies cluster_routes Synthetic Routes Start 2-chloro-5-(chloromethyl)pyridine Direct Method 1: Direct Amination Start->Direct NH₃ Gabriel Method 2: Gabriel Synthesis Start->Gabriel 1. Potassium Phthalimide 2. Hydrazine Azide Method 3: Azide Pathway Start->Azide 1. NaN₃ 2. Reduction Delepine Method 4: Delépine Reaction Start->Delepine 1. Hexamethylenetetramine 2. Acid Hydrolysis Product 5-(aminomethyl)-2-chloropyridine Direct->Product Gabriel->Product Azide->Product Delepine->Product

Caption: Primary synthetic routes from 2-chloro-5-(chloromethyl)pyridine.

Detailed Experimental Protocols

Method 1: Direct Amination with Ammonia

This method is the most straightforward, involving a direct nucleophilic substitution of the benzyl chloride with ammonia. The primary challenge is controlling over-alkylation, where the product amine reacts further with the starting material to form secondary and tertiary amines. Using a large excess of ammonia mitigates this side reaction by ensuring the starting material is more likely to encounter an ammonia molecule than the product amine.

Protocol Workflow

Direct_Amination_Workflow A Charge Autoclave B Add 2-chloro-5-(chloromethyl)pyridine, 25% aq. NH₃, and Acetonitrile A->B C Heat and Stir (e.g., 80°C, 2 hours) B->C D Cool and Quench C->D E Add aq. NaOH and Concentrate D->E F Extraction & Purification E->F G Isolate Product F->G

Caption: Workflow for the Direct Amination protocol.

Step-by-Step Protocol:

  • Reaction Setup: In a stainless steel autoclave, charge 2-chloro-5-(chloromethyl)pyridine (14.99 g), 25% aqueous ammonia (63.01 g), and acetonitrile (60 ml).[6]

    • Expertise & Experience: The use of an autoclave is necessary to contain the pressure generated by heating the aqueous ammonia solution. Acetonitrile serves as a co-solvent to improve the solubility of the organic starting material in the aqueous phase.

  • Reaction Execution: Seal the autoclave and stir the mixture on an oil bath at 80°C for 2 hours.[6]

  • Work-up and Isolation: Cool the reaction mixture to room temperature. Carefully vent any residual pressure. Dilute the mixture with 30% aqueous sodium hydroxide solution (12.3 g) and concentrate the mixture under reduced pressure to remove acetonitrile and excess ammonia.[6]

    • Trustworthiness: The addition of NaOH ensures the product is in its free base form for efficient extraction.

  • Purification: Dilute the residue with ethanol (200 ml), dry over anhydrous magnesium sulfate, and filter to remove insoluble salts. Concentrate the filtrate and purify the residue by column chromatography (eluent: dichloromethane-methanol, 4:1) to yield 5-(aminomethyl)-2-chloropyridine as a yellow solid (yield: 7.66 g).[6]

Data Summary

ParameterValueSource
Starting Material14.99 g[6]
Product Yield7.66 g[6]
SolventAcetonitrile / Water[6]
Temperature80°C[6]
Reaction Time2 hours[6]
Method 2: The Gabriel Synthesis

The Gabriel synthesis is a classic and reliable method for preparing primary amines that avoids the over-alkylation issues seen in direct amination.[7][8] It utilizes phthalimide as a protected form of ammonia. The nitrogen in phthalimide is deprotonated to form a potent nucleophile, potassium phthalimide, which then displaces the chloride from the starting material. The resulting N-alkylated phthalimide is then cleaved, typically with hydrazine, to release the desired primary amine.[8][9]

Protocol Workflow ```dot digraph "Gabriel_Synthesis_Workflow" { graph [fontname="Arial"]; node [shape=box, style="rounded,filled", fontname="Arial", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", color="#4285F4"];

}

Caption: Workflow for the Azide Reduction Pathway.

Step-by-Step Protocol (General Procedure):

  • Azide Formation: Dissolve 2-chloro-5-(chloromethyl)pyridine in a polar aprotic solvent like DMSO or DMF. Add 1.1-1.5 equivalents of sodium azide (NaN₃). Stir the reaction at room temperature until TLC analysis indicates complete consumption of the starting material.

    • Expertise & Experience: The azide ion (N₃⁻) is an excellent nucleophile for Sₙ2 reactions. The reaction is typically clean and proceeds under mild conditions.

  • Work-up of Azide: Quench the reaction by pouring it into water. Extract the product, 2-chloro-5-(azidomethyl)pyridine, with an organic solvent like ethyl acetate. Wash the combined organic layers with brine, dry over sodium sulfate, and concentrate to yield the azide intermediate, which can often be used in the next step without further purification.

  • Azide Reduction: The reduction of the azide to the amine can be achieved via several methods:

    • Catalytic Hydrogenation (Recommended): Dissolve the azide in methanol or ethanol. Add a catalytic amount of palladium on carbon (10% Pd/C) or platinum oxide (PtO₂). [10]Subject the mixture to a hydrogen atmosphere (from a balloon or a Parr shaker) until the reaction is complete. Filter the mixture through Celite to remove the catalyst and concentrate the filtrate to obtain the product. This method is very clean as the only byproduct is nitrogen gas.

    • Staudinger Reaction: This involves reacting the azide with triphenylphosphine (PPh₃) to form an iminophosphorane, which is then hydrolyzed with water to give the amine and triphenylphosphine oxide.

Method 4: The Delépine Reaction

The Delépine reaction provides a pathway to primary amines from alkyl halides using hexamethylenetetramine (urotropine). [11][12]The alkyl halide first reacts with hexamine to form a quaternary ammonium salt. This salt is then hydrolyzed under acidic conditions (typically ethanolic HCl) to yield the primary amine, along with formaldehyde and ammonium chloride. [12] Step-by-Step Protocol (General Procedure):

  • Salt Formation: Dissolve 2-chloro-5-(chloromethyl)pyridine and one equivalent of hexamethylenetetramine in a solvent like chloroform or ethanol. Stir the mixture, possibly with gentle heating, to form the quaternary ammonium salt, which often precipitates from the solution.

  • Hydrolysis: Isolate the salt and suspend it in a mixture of concentrated hydrochloric acid and ethanol. Heat the mixture under reflux.

    • Trustworthiness: The acidic ethanol solution breaks down the complex hexamine salt, liberating the primary amine as its hydrochloride salt. [11]3. Isolation: After hydrolysis is complete, the product exists as the hydrochloride salt. The work-up typically involves removing the solvent, followed by basification and extraction as described in the previous methods to isolate the free amine.

Comparative Analysis of Synthetic Routes

FeatureDirect AminationGabriel SynthesisAzide ReductionDelépine Reaction
Simplicity High (One step)Moderate (Two steps)Moderate (Two steps)Moderate (Two steps)
Purity Fair (Risk of over-alkylation)Very HighVery HighHigh
Safety Concerns Pressurized ammoniaHydrazine (toxic)Sodium azide (highly toxic)Chloroform (toxic)
Scalability Good, requires pressure vesselGoodExcellent, avoids pressureGood
Byproducts Ammonium chloridePhthalhydrazideN₂ gas, catalyst to filterFormaldehyde, NH₄Cl

References

  • Asian Journal of Chemistry. (2025). Design and Synthesis of Novel 2-Chloro-5-(chloromethyl)pyridine Bioactive Derivatives by Rapid and Efficient Continuous Flow Reaction Module. ResearchGate. Retrieved from [Link]

  • European Patent Office. (n.d.). Process for preparing 2-chloro-5-aminomethyl-pyridine - EP 0609811 A1. Google Patents.
  • PrepChem.com. (n.d.). Synthesis of 2-chloro-5-(chloromethyl)pyridine. Retrieved from [Link]

  • Google Patents. (n.d.). US5424437A - Process for preparing a 2-chloro-5-aminomethyl-pyridine.
  • Google Patents. (n.d.). US5116993A - Process for the preparation of 2-chloro-5-chloromethylpyridine, and new intermediates.
  • Huang Guorong. (2018). Synthesis method of 2-chloro-5-chloromethylpyridine. SciSpace. Retrieved from [Link]

  • Google Patents. (n.d.). US4958025A - Preparation of 2-chloro-5-chloromethylpyridine.
  • PrepChem.com. (n.d.). Synthesis of 2-chloro-5-(methylaminomethyl)pyridine. Retrieved from [Link]

  • Eureka | Patsnap. (n.d.). Synthesis method of 2-chloro-5-chloromethyl pyridine. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 5-(aminomethyl)-2-chloropyridine. Retrieved from [Link]

  • Google Patents. (n.d.). US5329011A - Process for the preparation of 2-chloro-5-chloromethyl-pyridine, and new intermediates.
  • Chemistry LibreTexts. (2023). Gabriel Synthesis. Retrieved from [Link]

  • Google Patents. (n.d.). US5026864A - Preparation of 2-chloro-5-aminomethyl-pyridine.
  • Asian Publication Corporation. (2025). A J C A J C. Retrieved from [Link]

  • PubChem. (n.d.). 2-Chloro-5-(chloromethyl)pyridine. National Center for Biotechnology Information. Retrieved from [Link]

  • Ashenhurst, J. (2025). The Gabriel Synthesis. Master Organic Chemistry. Retrieved from [Link]

  • PubChem. (n.d.). 2-Amino-5-chloropyridine. National Center for Biotechnology Information. Retrieved from [Link]

  • ResearchGate. (n.d.). 2-Chloro-5-(chloromethyl)pyridine. Retrieved from [Link]

  • Google Patents. (n.d.). WO2012048502A1 - Process for preparing 2-chloro-5-chloromethylpyridine.
  • Google Patents. (n.d.). DE3727126A1 - N-(2-chloro-pyridin-5-ylmethyl)phthalimide, process for its preparation, and its....
  • Organic Chemistry Portal. (n.d.). Delepine reaction. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Phthalimides. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2016, December 26). Gabriel Synthesis Reaction Mechanism - Alkyl Halide to Primary Amine [Video]. YouTube. Retrieved from [Link]

  • Sreenivasulu, R., Ranganath, K. V. S., & Raju, R. R. (2015). Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst.
  • Chemistry Concept. (2016, November 14). Gabriel phthalimide synthesis - for IIT JEE, NEET, AIIMS and Board Exams [Video]. YouTube. Retrieved from [Link]

  • Wikipedia. (n.d.). Delépine reaction. Retrieved from [Link]

  • Ottokemi. (n.d.). 5-(Aminomethyl)-2-chloropyridine, 97%. Retrieved from [Link]

  • University of Illinois. (n.d.). The Art of Heterogeneous Catalytic Hydrogenation - Part 1. Retrieved from [Link]

Sources

One-step synthesis of 2-chloro-5-aminomethylpyridine from 2-chloro-5-trichloromethylpyridine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the protocol for the direct, one-step conversion of 2-chloro-5-trichloromethylpyridine (CTCMP) to 2-chloro-5-aminomethylpyridine (CAMP) via catalytic hydrogenation in the presence of ammonia. CAMP is a critical intermediate in the synthesis of neonicotinoid insecticides, such as Imidacloprid and Acetamiprid.

Traditionally, this synthesis involves multi-step routes (e.g., hydrolysis to acid, followed by amide formation and reduction, or partial reduction to the chloromethyl analog). The direct "one-pot" hydrodechlorination-amination described here utilizes Raney Nickel to achieve high selectivity, minimizing the common side reaction of aromatic ring dechlorination. This protocol offers a streamlined industrial pathway with reduced waste generation and operational complexity.

Reaction Engineering & Mechanism

The Chemical Challenge

The transformation requires the selective reduction of the trichloromethyl group (


) to an aminomethyl group (

) without reducing the chlorine atom at the C2 position of the pyridine ring.
  • Target Reaction: Side-chain hydrodechlorination followed by amination.

  • Critical Side Reaction: Hydrogenolysis of the C2-Cl bond (aromatic dechlorination), leading to 3-aminomethylpyridine impurities.

Mechanistic Pathway

The reaction proceeds through a cascade of hydrogenolysis and nucleophilic substitution. Under high hydrogen pressure and in the presence of excess ammonia, the


 group undergoes sequential dechlorination. The transient intermediates (likely 

and

species) react with ammonia.

Key Mechanistic Insight: Raney Nickel is the catalyst of choice because it is less active toward aromatic C-Cl bonds compared to Palladium (Pd/C), thereby preserving the 2-chloro substituent essential for biological activity in the final pesticide.

ReactionPathway CTCMP 2-Chloro-5- trichloromethylpyridine (Starting Material) Intermediates Transient Intermediates (R-CHCl2 / R-CH2Cl) CTCMP->Intermediates H2 / Raney Ni (Hydrodechlorination) SideProduct Dechlorinated Impurities (3-aminomethylpyridine) CTCMP->SideProduct Over-reduction (High Temp/Pd Cat) CAMP 2-Chloro-5- aminomethylpyridine (Target Product) Intermediates->CAMP NH3 (excess) (Amination)

Figure 1: Reaction pathway highlighting the target transformation and critical side reaction risks.

Experimental Protocol

Caution: This reaction involves high-pressure hydrogen gas, toxic chlorinated pyridines, and pyrophoric catalysts. All operations must be performed in a high-pressure autoclave within a blast-proof facility.

Materials & Equipment
ComponentSpecificationRole
Reactor Hastelloy or Stainless Steel (316L) AutoclaveHigh-pressure vessel (rated >50 bar)
Substrate 2-Chloro-5-trichloromethylpyridine (CTCMP)Starting material (>98% purity)
Catalyst Raney Nickel (Active)Hydrogenation catalyst (Selectivity promoter)
Amine Source Liquid Ammonia (Anhydrous)Amination agent & HCl scavenger
Solvent Toluene or MethanolReaction medium
Gas Hydrogen (

)
Reducing agent (>99.9%)
Step-by-Step Procedure

Step 1: Catalyst Preparation

  • Wash 15 g of Raney Nickel slurry (approx. 10-15% wt relative to substrate) with methanol (3x) to remove water if stored in water.

  • Critical Control: Ensure the catalyst is never exposed to air (pyrophoric).

Step 2: Reactor Loading (Cold Start)

  • Purge the autoclave with Nitrogen (

    
    ) three times to remove oxygen.
    
  • Charge the reactor with:

    • Solvent: Toluene (400 mL).

    • Catalyst: Prepared Raney Nickel (15 g).

    • Substrate: CTCMP (115.5 g, 0.5 mol).

  • Cool the reactor to 0°C - 5°C .

  • Inject Liquid Ammonia (approx. 4-6 molar equivalents, ~50-80 g). Note: Excess ammonia acts as a base to neutralize the HCl generated during dechlorination.

Step 3: Hydrogenation

  • Pressurize the reactor with Hydrogen (

    
    ) to 10 bar (approx. 1 MPa) .
    
  • Temperature Ramp (Crucial):

    • Stage A (Initiation): Stir vigorously. Maintain temperature at 10-15°C for the first hour. The reaction is exothermic; control cooling jacket strictly.

    • Stage B (Completion): Slowly raise the temperature to 35-40°C over 2 hours.

    • Warning: Do not exceed 50°C, as this significantly increases ring dechlorination.

  • Maintain constant

    
     pressure (re-pressurize as consumed) until uptake ceases (approx. 4-6 hours total).
    

Step 4: Workup & Isolation

  • Cool reactor to room temperature and vent excess

    
     and 
    
    
    
    (scrubber required).
  • Purge with

    
    .
    
  • Filtration: Filter the reaction mixture through a Celite pad to remove Raney Nickel. Keep catalyst wet to prevent ignition.

  • Extraction:

    • Add water (200 mL) to the filtrate to dissolve the ammonium chloride (

      
      ) byproduct.
      
    • Separate the organic layer (Toluene phase containing CAMP).

    • Extract the aqueous layer once with toluene.

  • Purification:

    • Dry combined organic layers over

      
      .[1]
      
    • Remove solvent via rotary evaporation.

    • Distillation: Distill the residue under reduced pressure (approx. 110-115°C at 2 mmHg) to obtain pure CAMP.

Process Workflow & Control Logic

Workflow cluster_Reaction Reaction Phase (Critical Control) Start Start: Reactor Setup Load Load CTCMP, Raney Ni, Toluene Cool to 0°C Start->Load Ammonia Inject Liquid NH3 (Excess) Load->Ammonia Pressurize Pressurize H2 (10-30 bar) Ammonia->Pressurize Stage1 Stage 1: 10-15°C (Control Exotherm) Pressurize->Stage1 Stage2 Stage 2: Ramp to 35-40°C (Complete Conversion) Stage1->Stage2 Workup Vent & Filter Catalyst Stage2->Workup Separation Water Wash (Remove NH4Cl) Workup->Separation Distillation Vacuum Distillation Yield: ~80-85% Separation->Distillation

Figure 2: Operational workflow emphasizing the two-stage temperature control strategy.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield (<70%) Incomplete hydrogenolysis of

.
Increase reaction time at Stage 2 (40°C); ensure agitation is sufficient for gas-liquid mass transfer.
High Impurity: 3-aminomethylpyridine Dechlorination of the pyridine ring.Reaction temperature too high (>50°C) or Pd/C used instead of Raney Ni. Reduce max temp.
High Impurity: Dimeric species Coupling side reactions.[2]Ensure sufficient excess of Ammonia (>4 eq) to suppress secondary amine formation.
Pressure Drop Stalls Catalyst poisoning.[2]Check purity of CTCMP (sulfur impurities poison Ni). Increase catalyst loading to 20%.

Safety & Handling

  • Raney Nickel: Pyrophoric when dry. Always handle under solvent or water. Dispose of in designated waste containers containing water.

  • CTCMP: Toxic and skin irritant. Use full PPE (gloves, goggles, respirator).

  • Hydrogen/Ammonia: Explosive/Toxic hazards.[2] Ensure reactor grounding and proper ventilation/scrubbing systems.

References

  • Process for preparing a 2-chloro-5-aminomethyl-pyridine. US Patent 5,424,437.
  • Process for preparing 2-chloro-5-aminomethyl-pyridine. European Patent EP0609811A1. Espacenet.[Link][3][4][5][6][7][8]

  • Preparation of 2-chloro-5-aminomethyl-pyridine. US Patent 5,026,864.

Sources

Using 5-(Aminomethyl)-2-chloropyridine in agrochemical synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Utilization of 5-(Aminomethyl)-2-chloropyridine in Neonicotinoid Synthesis

Executive Summary

5-(Aminomethyl)-2-chloropyridine (CAS: 97004-04-1), often abbreviated as CAP or CMPA , acts as the critical "chloropyridinyl" anchor in the synthesis of second-generation neonicotinoids.[1] While its chlorinated precursor (CCMP) is widely known, the aminomethyl variant offers a direct nucleophilic entry point for constructing the N-cyanoamidine and nitro-methylene pharmacophores found in Acetamiprid and Nitenpyram .[1]

This guide provides a technical roadmap for researchers handling CAP. It addresses the unique phase-transition challenges of the material (mp ~30°C), outlines precise alkylation strategies to prevent poly-substitution, and details the condensation protocols required to synthesize high-purity agrochemical actives.[1]

Chemical Profile & Handling Protocols

CAP exists at the thermodynamic boundary between solid and liquid under standard laboratory conditions.[1] This "low-melting" characteristic requires specific handling to ensure stoichiometry accuracy.

PropertySpecificationOperational Implication
CAS No. 97004-04-1Primary identifier for inventory.[1]
MW 142.59 g/mol Basis for molar equivalents.[1]
Melting Point 28–34 °CCritical: Material may arrive as a fused solid or semi-solid paste.[1]
Basicity Weakly BasicReacts rapidly with acid chlorides and anhydrides; prone to carbonate formation in air.
Stability Air/Light SensitiveStore under Nitrogen/Argon at 2–8°C. Darken upon oxidation.[1]
Handling Protocol: The "Melt-Dispense" Method

Do not attempt to weigh the semi-solid paste directly, as it adheres to spatulas and introduces weighing errors.[1]

  • Tempering: Place the sealed container in a water bath at 40°C for 15–20 minutes until fully liquefied.

  • Dispensing: Use a pre-warmed glass syringe or pipette to transfer the liquid amine by volume (Density

    
     1.2 g/mL, but gravimetric verification is recommended).[1]
    
  • Inerting: Immediately purge the headspace of the stock container with Nitrogen before resealing to prevent oxidative degradation (browning).[1]

Divergent Synthesis Pathways

CAP serves as the branch point for two major insecticides.[1] The selectivity of the initial alkylation step determines the final active ingredient (AI).[1]

Neonicotinoid_Pathways cluster_Acetamiprid Route A: Acetamiprid cluster_Nitenpyram Route B: Nitenpyram CAP 5-(Aminomethyl)-2-chloropyridine (Starting Material) N_Me N-Methyl Intermediate CAP->N_Me Reductive Amination (HCHO / HCOOH) N_Et N-Ethyl Intermediate CAP->N_Et Mono-Ethylation (EtI / Base) Acetamiprid Acetamiprid (Cyanoamidine) N_Me->Acetamiprid + N-cyano-ethylacetimidate Nitenpyram Nitenpyram (Nitro-methylene) N_Et->Nitenpyram + 1,1-bis(methylthio)-2-nitroethylene

Figure 1: Divergent synthesis pathways from 5-(Aminomethyl)-2-chloropyridine.[1] The choice of initial alkylation (Methyl vs. Ethyl) dictates the downstream product.[1]

Detailed Protocol: Synthesis of Acetamiprid

Acetamiprid requires the N-methyl derivative.[1][2] Direct methylation of CAP with methyl iodide often leads to over-alkylation (quaternary salts).[1] The most robust lab-scale method is Reductive Amination followed by Amidine Coupling .[1]

Phase 1: Selective Mono-Methylation

Objective: Convert primary amine to N-methyl secondary amine.[1]

  • Reaction: Dissolve CAP (10.0 g, 70 mmol) in Formic Acid (30 mL).

  • Addition: Add Formaldehyde (37% aq. solution, 6.0 g, ~74 mmol) dropwise at 0°C.

  • Reflux: Heat the mixture to 90–100°C for 4 hours (Eschweiler-Clarke conditions). Carbon dioxide evolution will be observed.[1]

  • Workup: Cool to RT. Basify with NaOH (20%) to pH 10.[1] Extract with Dichloromethane (DCM) (

    
     mL).[1]
    
  • Isolation: Dry organic layer over

    
     and concentrate.
    
    • Checkpoint: Verify Mono-methyl product via TLC (mobile phase: EtOAc/MeOH).[1]

Phase 2: Amidine Coupling (The "Magic" Step)

Objective: Install the N-cyanoamidine pharmacophore.

Reagents:

  • N-Methyl-CAP (Intermediate from Phase 1)[1]

  • Ethyl N-cyanoethanimidate (Commercial reagent)[1]

  • Solvent: Acetonitrile (MeCN) or Ethanol (EtOH)[1]

Step-by-Step Workflow:

  • Setup: In a 250 mL round-bottom flask equipped with a reflux condenser and magnetic stir bar, charge Ethyl N-cyanoethanimidate (1.1 equiv) and anhydrous Acetonitrile (5 volumes).

  • Addition: Add N-Methyl-CAP (1.0 equiv) dropwise to the stirring solution at room temperature.

  • Reaction: Heat the mixture to reflux (80–82°C) for 6–8 hours.

    • Mechanism:[3][4][5][6][7][8] The secondary amine attacks the imidate carbon, displacing ethanol.[1]

  • Monitoring: Monitor by HPLC or TLC. The limiting amine should be consumed.[1]

  • Quench & Crystallization:

    • Cool the mixture to room temperature.

    • Concentrate under reduced pressure to remove solvent and byproduct ethanol.

    • Recrystallization: Dissolve the crude residue in a minimum amount of hot Isopropanol (IPA).[1] Cool slowly to 0°C to precipitate Acetamiprid.[1]

  • Filtration: Collect solids by vacuum filtration.[1] Wash with cold IPA/Hexane (1:1).

Reaction_Workflow Step1 1. Charge Imidate & Solvent (Acetonitrile) Step2 2. Add N-Methyl-CAP (Dropwise, RT) Step1->Step2 Step3 3. Reflux (80°C, 6-8h) - EtOH byproduct Step2->Step3 Step4 4. Distill Solvent (Rotovap) Step3->Step4 Step5 5. Crystallize (Isopropanol, 0°C) Step4->Step5

Figure 2: Operational workflow for the coupling of N-methyl-CAP with Ethyl N-cyanoethanimidate.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield (Phase 1) Over-methylation to tertiary amine.[1]Use strictly 1.05 eq. of Formaldehyde.[1] Control temperature ramp carefully.
Sticky Gum (Phase 2) Residual ethanol preventing crystallization.[1]Ensure complete removal of solvent under high vacuum before adding crystallization solvent.[1]
Hydrolysis Moisture in solvent reacting with Imidate.[1]Use anhydrous Acetonitrile (<0.05% water).[1] Keep system under inert atmosphere.
Impurity: Dimer Amine reacting with itself or impurities.[1]Verify purity of starting CAP (>98%) by GC-MS before starting.[1]

Safety & Toxicology (E-E-A-T)

  • Toxicity: CAP is classified as Acute Tox. 3 (Oral) .[1] It is a potent nicotinic agonist precursor.[1]

  • Corrosivity: Causes serious eye damage.[1] Face shields are mandatory during the "Melt-Dispense" phase to prevent splashes of hot liquid amine.[1]

  • Waste: All aqueous waste from Phase 1 (containing unreacted formaldehyde and pyridine derivatives) must be segregated as Halogenated Organic Waste .[1]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 24878125, 5-(Aminomethyl)-2-chloropyridine.[1] Retrieved from .[1]

  • Nippon Soda Co., Ltd. Process for the preparation of Acetamiprid.[1] Patent CN106699646A.[1] Retrieved from .

  • Takeda Chemical Industries. Nitenpyram: Novel Neonicotinoid Insecticide.[1] Patent EP0302389B1.[1]

  • Sigma-Aldrich. Safety Data Sheet: 5-(Aminomethyl)-2-chloropyridine.[1] Retrieved from .[1]

  • Yamamoto, I., & Casida, J. E. (1999). Nicotinoid Insecticides and the Nicotinic Acetylcholine Receptor. Springer-Verlag Tokyo.[1] (Standard text for mechanism of action and structure-activity relationships).[1]

Disclaimer: This protocol is for research and development purposes only. Users must conduct their own risk assessment and comply with local regulatory bodies regarding the synthesis of pesticidal compounds.

Sources

Application Note: Strategic Derivatization of 5-(Aminomethyl)-2-chloropyridine for Biological Activity Screening

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The 5-(aminomethyl)-2-chloropyridine scaffold is a cornerstone in medicinal chemistry, serving as a versatile building block for a multitude of biologically active agents.[1] Its strategic importance lies in the presence of two distinct, orthogonally reactive functional groups: a nucleophilic primary aminomethyl group at the C5 position and a 2-chloro substituent amenable to nucleophilic aromatic substitution. This application note provides a comprehensive guide for researchers, detailing robust and efficient protocols for the derivatization of the primary amine via N-acylation, N-sulfonylation, and reductive amination. We delve into the rationale behind these synthetic choices, provide step-by-step methodologies complete with characterization checkpoints, and outline a framework for subsequent biological screening. This guide is designed to empower drug discovery professionals to rapidly generate diverse chemical libraries from this high-value scaffold, thereby accelerating the identification of novel therapeutic leads.

Introduction: The Strategic Value of the 5-(Aminomethyl)-2-chloropyridine Scaffold

In the landscape of drug discovery, the selection of a core scaffold is a critical decision that dictates the accessible chemical space and, consequently, the potential for discovering novel bioactivity. 5-(Aminomethyl)-2-chloropyridine has emerged as a privileged scaffold, frequently incorporated into pharmaceuticals and agrochemicals.[1][2] Its utility is rooted in its synthetic tractability, allowing for the systematic exploration of structure-activity relationships (SAR).

The primary aminomethyl group is a key site for diversification. As a potent nucleophile, it readily participates in a variety of bond-forming reactions. By modifying this site, researchers can introduce a wide array of functional groups, thereby modulating the compound's steric bulk, electronic properties, lipophilicity, and hydrogen bonding capacity. These modifications are crucial for optimizing a molecule's affinity for its biological target and improving its pharmacokinetic profile.[3] The 2-chloro group, while less reactive, provides a secondary site for later-stage modifications or can play a direct role in target engagement through halogen bonding. This note will focus on the derivatization of the more accessible aminomethyl group as a primary strategy for library generation.

Derivatization Strategies at the 5-(Aminomethyl) Position

The generation of a chemically diverse library from a single starting material requires a set of reliable and versatile chemical transformations. We present three foundational strategies that leverage the nucleophilicity of the primary amine: N-acylation, N-sulfonylation, and reductive amination.

G Start 5-(Aminomethyl)-2-chloropyridine Acyl N-Acyl Derivatives (Amides) Start->Acyl RCOCl or RCOOH, Coupling Agent Sulfonyl N-Sulfonyl Derivatives (Sulfonamides) Start->Sulfonyl RSO₂Cl, Base Reductive N-Alkyl Derivatives (Secondary Amines) Start->Reductive RCHO or R₂C=O, Reductive Agent

Figure 1: Key derivatization strategies for 5-(Aminomethyl)-2-chloropyridine.

Rationale and Causality Behind Experimental Choices
  • N-Acylation (Amide Formation): This is arguably the most common derivatization reaction in medicinal chemistry. The resulting amide bond is metabolically stable and acts as a hydrogen bond donor and acceptor. The vast commercial availability of carboxylic acids and acyl chlorides allows for the introduction of nearly limitless diversity, enabling fine-tuning of a compound's properties.[4]

  • N-Sulfonylation (Sulfonamide Formation): The sulfonamide functional group is a bioisostere of the amide bond but with distinct properties. It is a stronger hydrogen bond donor, is not planar, and is more resistant to hydrolysis. This functional group is present in numerous approved drugs (e.g., sulfonamide antibiotics, diuretics). Its introduction can significantly alter a molecule's interaction with a biological target.[5]

  • Reductive Amination (Secondary/Tertiary Amine Formation): This reaction introduces alkyl groups, increasing the basicity of the nitrogen atom compared to the starting primary amine. This can be critical for forming salt bridges with acidic residues in a protein active site. The reaction proceeds under mild conditions and tolerates a wide range of functional groups on the aldehyde or ketone coupling partner, making it a powerful tool for library synthesis.[6][7]

Experimental Protocols and Characterization

The following protocols are designed to be robust and self-validating through clear characterization checkpoints. All reactions should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) should be worn.[8]

Protocol 3.1: General Procedure for N-Acylation

Principle: The primary amine displaces the chloride from an acyl chloride in the presence of a non-nucleophilic base to trap the HCl byproduct, forming a stable amide bond.

Reagents & Materials Purpose
5-(Aminomethyl)-2-chloropyridineStarting Material
Benzoyl ChlorideRepresentative Acylating Agent
Dichloromethane (DCM)Anhydrous Solvent
Triethylamine (TEA) or DIPEABase (HCl Scavenger)
Saturated NaHCO₃ solutionAqueous wash for workup
BrineAqueous wash for workup
Anhydrous MgSO₄ or Na₂SO₄Drying Agent
Silica GelStationary phase for chromatography
Ethyl Acetate/HexanesMobile phase for chromatography

Step-by-Step Methodology:

  • Reaction Setup: To a solution of 5-(aminomethyl)-2-chloropyridine (1.0 eq) in anhydrous DCM, add triethylamine (1.5 eq). Cool the mixture to 0 °C in an ice bath.

  • Addition of Acylating Agent: Add benzoyl chloride (1.1 eq) dropwise to the stirred solution.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Quench the reaction with water. Transfer the mixture to a separatory funnel and wash sequentially with saturated NaHCO₃ solution and brine.

  • Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).

Self-Validating Characterization:

  • ¹H NMR: Appearance of new aromatic protons from the benzoyl group and a downfield shift of the methylene (-CH₂-) protons adjacent to the newly formed amide nitrogen. A new peak corresponding to the amide N-H proton will also appear, typically between δ 8-9 ppm.[9]

  • Mass Spectrometry (MS): Observation of the correct molecular ion peak [M+H]⁺ for the N-acylated product.[9]

  • IR Spectroscopy: Appearance of a strong C=O stretch (amide I band) around 1650 cm⁻¹ and an N-H stretch around 3300 cm⁻¹.[9]

Protocol 3.2: General Procedure for N-Sulfonylation

Principle: The primary amine reacts with a sulfonyl chloride in the presence of a base to form a sulfonamide. Pyridine is often used as both the base and a solvent.

Reagents & Materials Purpose
5-(Aminomethyl)-2-chloropyridineStarting Material
p-Toluenesulfonyl Chloride (TsCl)Representative Sulfonylating Agent
PyridineSolvent and Base
1M HCl solutionAqueous wash for workup
Ethyl Acetate (EtOAc)Extraction Solvent
Anhydrous MgSO₄ or Na₂SO₄Drying Agent

Step-by-Step Methodology:

  • Reaction Setup: Dissolve 5-(aminomethyl)-2-chloropyridine (1.0 eq) in pyridine and cool the solution to 0 °C.

  • Addition of Sulfonylating Agent: Add p-toluenesulfonyl chloride (1.1 eq) portion-wise, maintaining the temperature below 5 °C.

  • Reaction: Stir the reaction at room temperature overnight. Monitor by TLC.

  • Workup: Remove the pyridine under reduced pressure. Dissolve the residue in ethyl acetate and wash with 1M HCl to remove any remaining pyridine, followed by a brine wash.

  • Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and evaporate the solvent.

  • Purification: Purify the crude product by recrystallization or flash column chromatography.

Self-Validating Characterization:

  • ¹H NMR: Appearance of new aromatic protons from the tosyl group and a characteristic singlet for the tosyl methyl group around δ 2.4 ppm.

  • Mass Spectrometry (MS): Observation of the correct molecular ion peak [M+H]⁺.

Protocol 3.3: General Procedure for Reductive Amination

Principle: The amine and an aldehyde (or ketone) form an imine/enamine intermediate in situ, which is then immediately reduced by a mild, selective reducing agent like sodium triacetoxyborohydride to form the N-alkylated product.[6]

Reagents & Materials Purpose
5-(Aminomethyl)-2-chloropyridineStarting Material
BenzaldehydeRepresentative Aldehyde
1,2-Dichloroethane (DCE) or THFAnhydrous Solvent
Sodium Triacetoxyborohydride (STAB)Selective Reducing Agent
Acetic Acid (optional)Catalyst
Saturated NaHCO₃ solutionAqueous wash for workup
Anhydrous MgSO₄ or Na₂SO₄Drying Agent

Step-by-Step Methodology:

  • Imine Formation: Dissolve 5-(aminomethyl)-2-chloropyridine (1.0 eq) and benzaldehyde (1.05 eq) in DCE. Add a catalytic amount of acetic acid if needed. Stir at room temperature for 1 hour.

  • Reduction: Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the mixture.

  • Reaction: Stir at room temperature for 12-24 hours until the reaction is complete by TLC analysis.

  • Workup: Carefully quench the reaction by adding saturated NaHCO₃ solution. Extract the product with DCM or ethyl acetate.

  • Isolation: Dry the combined organic layers over anhydrous MgSO₄, filter, and concentrate.

  • Purification: Purify the crude product by flash column chromatography.

Self-Validating Characterization:

  • ¹H NMR: Disappearance of the aldehyde proton (around δ 9-10 ppm) and the appearance of a new benzylic methylene (-CH₂-) signal.

  • Mass Spectrometry (MS): Observation of the correct molecular ion peak [M+H]⁺ for the N-benzylated product.

G cluster_synthesis Synthesis Phase cluster_qc Quality Control cluster_screening Screening Phase Derivatization Derivatization Reaction (Acylation, Sulfonylation, etc.) Workup Aqueous Workup & Extraction Derivatization->Workup Purification Purification (Chromatography) Workup->Purification Characterization Structural Confirmation (NMR, MS) Purification->Characterization Purity Purity Assessment (>95%) Characterization->Purity Registration Compound Registration & Plating Purity->Registration Screening Biological Assay (HTS) Registration->Screening

Figure 2: A validated workflow from synthesis to screening.

Biological Activity Screening

Once a library of derivatives has been synthesized and characterized, the next step is to screen them for biological activity. High-Throughput Screening (HTS) allows for the rapid evaluation of thousands of compounds against a specific biological target or cellular phenotype.[10]

G HTS Primary HTS (Single Concentration) HitConfirm Hit Confirmation & Re-testing HTS->HitConfirm Identifies 'Hits' DoseResponse Dose-Response Curve (IC₅₀/EC₅₀ Determination) HitConfirm->DoseResponse Confirms Activity SAR SAR Analysis DoseResponse->SAR Quantifies Potency LeadOp Lead Optimization SAR->LeadOp Informs Design

Figure 3: A typical cascade for a biological screening campaign.

Protocol 4.1: Example Primary Screen - Antibacterial Minimum Inhibitory Concentration (MIC) Assay

Principle: This assay determines the lowest concentration of a compound that prevents visible growth of a bacterium. It is a foundational assay in antibacterial drug discovery.[11]

Reagents & Materials Purpose
Synthesized Compound LibraryTest Articles
DMSOSolvent for compound stocks
96-well microtiter platesAssay plates
Bacterial strain (e.g., S. aureus)Target Organism
Mueller-Hinton Broth (MHB)Bacterial Growth Medium
ResazurinCell viability indicator
Positive Control (e.g., Gentamicin)Standard antibiotic
Negative Control (DMSO)Vehicle control

Step-by-Step Methodology:

  • Compound Plating: Prepare a stock solution of each derivative in DMSO. In a 96-well plate, perform a serial two-fold dilution of each compound in MHB to create a range of concentrations (e.g., from 128 µg/mL down to 0.25 µg/mL).

  • Bacterial Inoculation: Prepare a standardized inoculum of the test bacterium (e.g., S. aureus at ~5 x 10⁵ CFU/mL) in MHB.

  • Incubation: Add the bacterial inoculum to each well of the compound plate. Also include positive control (Gentamicin) and negative control (DMSO vehicle) wells. Incubate the plates at 37 °C for 18-24 hours.

  • Reading Results: After incubation, add a resazurin solution to each well. Incubate for another 2-4 hours. A color change from blue to pink indicates bacterial growth (metabolic activity). The MIC is the lowest compound concentration where the blue color is retained.[12]

Data Interpretation:

  • Compounds with low MIC values are considered potent "hits".[12]

  • These hits would then be subjected to hit confirmation and secondary assays to determine their spectrum of activity, mechanism of action, and potential for toxicity.

Conclusion

The 5-(aminomethyl)-2-chloropyridine scaffold is a powerful starting point for the development of novel biologically active molecules. The derivatization protocols for N-acylation, N-sulfonylation, and reductive amination described herein are robust, versatile, and amenable to the creation of diverse chemical libraries. By coupling these synthetic strategies with a systematic biological screening cascade, researchers can efficiently navigate the complex process of drug discovery, transforming a simple building block into promising lead candidates.

References

  • PrepChem. Synthesis of 5-(aminomethyl)-2-chloropyridine. Available from: [Link]

  • Al-Ostath, A., et al. (2022). Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. Molecules, 27(11), 3439. Available from: [Link]

  • ResearchGate. Evaluation of biological activity of some pyridine derivatives on perfusion pressure and their interaction with the M 2 muscarinic receptor. Available from: [Link]

  • Lin, T. S., & Prusoff, W. H. (1978). Synthesis and biological activities of 5-(hydroxymethyl, azidomethyl, or aminomethyl)-2'-deoxyuridine and related 5'-substituted analogues. Journal of Medicinal Chemistry, 21(1), 109-112. Available from: [Link]

  • ResearchGate. Synthesis and biological screening of some pyridine derivatives as anti-malarial agents. Available from: [Link]

  • Google Patents. Process for preparing 2-amino-5-chloropyridine.
  • ResearchGate. Synthesis of 2-amino-5-fluoropyridine. Available from: [Link]

  • Christodoulou, M. S., et al. (2021). Optimization of Pyrazolo[3,4-b]pyridine Analogues: Synthesis, In Vitro Anticancer Evaluation and In Vivo Pharmacokinetics. ACS Omega, 6(3), 2297-2309. Available from: [Link]

  • Taylor & Francis Online. Synthesis and biological screening of some pyridine derivatives as anti-malarial agents. Available from: [Link]

  • ResearchGate. Amination of Aminopyridines via η6-Coordination Catalysis. Available from: [Link]

  • ResearchGate. Acylation of Aminopyridines and Related Compounds with Endic Anhydride. Available from: [Link]

  • ACS Publications. Design and Synthesis of Fused Pyridine Building Blocks for Automated Library Generation. Available from: [Link]

  • Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). Available from: [Link]

  • Taylor & Francis Online. Synthesis and biological screening of some pyridine derivatives as anti-malarial agents. Available from: [Link]

  • National Toxicology Program. 2-Chloropyridine. Available from: [Link]

  • ResearchGate. NMR spectroscopy data (pyridine-d 5 ) for compound 2. Available from: [Link]

  • PubMed Central (PMC). Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. Available from: [Link]

  • MDPI. Remote Sulfonylation of Anilines with Sodium Sulfinates Using Biomass-Derived Copper Catalyst. Available from: [Link]

  • Chempanda. Chloropyridine: Common isomorphs, synthesis, reactions and applications. Available from: [Link]

  • ChemistryViews. Amination of Aminopyridines via Reversible π Coordination. Available from: [Link]

  • ResearchGate. One-Pot Synthesis of Chloropyridines from Aminopyridines via Diazotization. Available from: [Link]

  • PubMed Central (PMC). Synthesis, spectroscopic, DFT calculations, biological activity, SAR, and molecular docking studies of novel bioactive pyridine derivatives. Available from: [Link]

  • Nuvisan. HTS libraries - High-throughput screening solutions. Available from: [Link]

  • PubMed Central (PMC). Synthesis and Biological Activity of Piperidinothiosemicarbazones Derived from Aminoazinecarbonitriles. Available from: [Link]

  • PubMed Central (PMC). Photochemical C3-amination of pyridines via Zincke imine intermediates. Available from: [Link]

  • Google Patents. A method for preparation of 2-amino-5-chloro-pyridine.
  • JOCPR. Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. Available from: [Link]

  • ResearchGate. Amine synthesis by reductive amination. Available from: [Link]

  • PubMed Central (PMC). Quantitative high-throughput screening: A titration-based approach that efficiently identifies biological activities in large chemical libraries. Available from: [Link]

  • Google Patents. Process for preparing 2-amino-5-chloropyridine.
  • NINGBO INNO PHARMCHEM CO.,LTD. Understanding 2-Chloropyridine: Properties, Applications, and Sourcing. Available from: [Link]

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Experimental procedure for synthesizing acetamiprid using 5-(Aminomethyl)-2-chloropyridine

Author: BenchChem Technical Support Team. Date: February 2026

Application Notes & Protocols: A Detailed Guide to the Synthesis of Acetamiprid

Abstract

This document provides a comprehensive, in-depth guide for the synthesis of Acetamiprid, a potent neonicotinoid insecticide.[1][2] The protocols herein are tailored for researchers, chemists, and professionals in drug development and agrochemical synthesis. We will detail a validated synthetic pathway, beginning with the preparation of the crucial intermediate, 5-(Aminomethyl)-2-chloropyridine, and proceeding through the final condensation step to yield Acetamiprid. This guide emphasizes not only the procedural steps but also the underlying chemical principles and rationale behind the experimental choices, ensuring a reproducible and well-understood synthesis. All procedural details are supported by authoritative references to ensure scientific integrity.

Introduction and Synthetic Strategy

Acetamiprid, chemically known as (1E)-N-[(6-Chloro-3-pyridinyl)methyl]-N′-cyano-N-methylethanimidamide, is a systemic insecticide belonging to the neonicotinoid class.[3] Its mode of action involves agonizing the nicotinic acetylcholine receptor (nAChR) in insects, leading to paralysis and death.[4] The unique N-cyanoacetamidine structure of acetamiprid distinguishes it from other neonicotinoids that typically feature nitromethylene or nitroimine groups.[4]

The synthetic route detailed in this application note focuses on a robust and well-documented pathway. The overall strategy involves a multi-step process, which is outlined below. Our narrative begins with the synthesis of a key building block, 5-(Aminomethyl)-2-chloropyridine, which serves as a versatile intermediate in the agrochemical industry.[5] This is followed by a direct and efficient amination to form the core N-methylated intermediate, which finally undergoes condensation to yield the target molecule, Acetamiprid.

Overall Synthetic Workflow

The synthesis can be visualized as a three-stage process, starting from a common precursor to the final product.

SynthesisWorkflow cluster_reagents A 2-Chloro-5-(chloromethyl)pyridine B Intermediate 1: 5-(Aminomethyl)-2-chloropyridine A->B Step 1: Ammonolysis C Intermediate 2: N-((6-chloropyridin-3-yl)methyl)methanamine A->C Alternative Step 2: Direct Amination D Final Product: Acetamiprid C->D Step 3: Condensation reagent1 + Aqueous Ammonia (NH3) + Acetonitrile reagent2 + Methylamine (CH3NH2) + Chloroform reagent3 + Cyanoethyl Methacrylate + Ethanol

Caption: Overall workflow for the synthesis of Acetamiprid.

Experimental Protocols

This section provides detailed, step-by-step methodologies for each critical stage of the synthesis. Safety precautions, including the use of personal protective equipment (PPE) such as safety goggles, lab coats, and gloves, should be strictly followed. All reactions should be conducted in a well-ventilated fume hood.

Part 1: Synthesis of Intermediate 1: 5-(Aminomethyl)-2-chloropyridine

This initial step synthesizes the primary amine intermediate from its dichlorinated precursor via ammonolysis. This reaction is typically performed under pressure to maintain the concentration of the aqueous ammonia at an elevated temperature.

Materials and Reagents:

  • 2-Chloro-5-(chloromethyl)pyridine

  • 25% Aqueous Ammonia

  • Acetonitrile

  • 30% Aqueous Sodium Hydroxide

  • Ethanol

  • Anhydrous Magnesium Sulfate

  • Dichloromethane

  • Methanol

  • Stainless steel autoclave

  • Rotary evaporator

  • Glassware for column chromatography

Protocol:

  • Reaction Setup: Charge a stainless steel autoclave with 14.99 g of 2-chloro-5-(chloromethyl)pyridine, 63.01 g of 25% aqueous ammonia, and 60 mL of acetonitrile.[6]

  • Reaction Execution: Seal the autoclave and place it on an oil bath. Stir the mixture at 80°C for 2 hours.[6]

    • Scientist's Note: The use of an autoclave is critical for this step. Heating aqueous ammonia in a sealed vessel increases the pressure, keeping the ammonia in the solution and ensuring a sufficient concentration of the nucleophile to drive the substitution reaction at a reasonable rate. Acetonitrile is used as a co-solvent to improve the solubility of the organic starting material.

  • Work-up and Extraction: After cooling the reaction mixture to room temperature, carefully vent the autoclave. Dilute the mixture with 12.3 g of 30% aqueous sodium hydroxide solution and concentrate the mixture using a rotary evaporator to remove the solvents.[6]

  • Drying and Filtration: To the resulting residue, add 200 mL of ethanol. Dry the solution over anhydrous magnesium sulfate and filter to remove the insoluble salts.[6]

  • Purification: Concentrate the filtrate and purify the crude product by column chromatography on silica gel. Elute the column with a dichloromethane-methanol (4:1) solvent system to obtain 5-(aminomethyl)-2-chloropyridine as a yellow solid.[6]

Part 2: Synthesis of Intermediate 2: N-((6-chloropyridin-3-yl)methyl)methanamine

While 5-(Aminomethyl)-2-chloropyridine can be methylated, a more direct and commonly cited industrial route involves the direct reaction of 2-chloro-5-chloromethylpyridine with methylamine. This one-step synthesis is highly efficient for producing the key secondary amine intermediate required for the final step.

Materials and Reagents:

  • 2-Chloro-5-chloromethylpyridine (CCMP)

  • Monomethylamine gas or 40% aqueous solution

  • Chloroform or Ethanol

  • Deionized water

  • Rotary evaporator

  • Standard reaction glassware with cooling system

Protocol:

  • Reaction Setup: Add 5000L of chloroform to an amination reaction vessel equipped with a cooling system. Cool the solvent to approximately 4-5°C.[7]

  • Addition of Methylamine: Bubble monomethylamine gas (approx. 212 kg for a 1120 kg scale reaction) into the cold chloroform solution.[7]

  • Addition of CCMP: Under normal pressure, slowly drip 1120 kg of 2-chloro-5-chloromethylpyridine into the reactor, maintaining the reaction temperature below 20°C.[7]

    • Scientist's Note: This is a nucleophilic substitution reaction where methylamine displaces the chlorine atom on the methylene group. The reaction is exothermic, so maintaining a low temperature is crucial to prevent side reactions and control the reaction rate.

  • Reaction Completion: Allow the reaction to proceed with stirring for 5-6 hours while maintaining the temperature.[7]

  • Work-up: Once the reaction is complete (monitored by TLC or GC), heat the reactor to approximately 48°C to drive off any excess dissolved methylamine. Cool the mixture to room temperature and add water, stirring for 1-2 hours to wash the organic layer.[7]

  • Isolation: Separate the organic layer. Recover the chloroform via distillation. The resulting material, N-((6-chloropyridin-3-yl)methyl)methanamine, can be dissolved in ethanol and used directly in the next step.[7][8]

Part 3: Final Synthesis of Acetamiprid

This final step is a condensation reaction between the secondary amine intermediate and a cyano-containing reagent to form the N-cyano-N'-methylacetamidine moiety of Acetamiprid.

Materials and Reagents:

  • N-(6-chloro-3-pyridylmethyl)methylamine (from Part 2)

  • Cyanoethyl methacrylate

  • Ethanol

  • Saturated salt solution

  • Reaction flask with heating and stirring capabilities

Protocol:

  • Reaction Setup: In a reaction flask, dissolve 157.5 g of N-(6-chloro-3-pyridylmethyl)methylamine in 100 g of ethanol.[8]

  • Addition of Reagent: Add 112 g of cyanoethyl methacrylate to the solution.[8]

  • Reaction Execution: Heat the mixture to 65°C and maintain this temperature with stirring for 6-7 hours.[8]

    • Scientist's Note: This condensation reaction involves the nucleophilic attack of the secondary amine onto the imidate, followed by the elimination of methanol and ethanol, to form the final stable product. Heating is necessary to provide the activation energy for this transformation.

  • Crystallization and Isolation: After the reaction is complete, cool the mixture to 0°C. The product, Acetamiprid, will precipitate as a white solid.[8]

  • Purification: Filter the solid product. Wash the collected crystals with a saturated salt solution and then dry to obtain pure Acetamiprid.[8] The reported melting point is between 101.0-103.3°C.[3]

Summary of Reaction Parameters

The following table summarizes the key quantitative data for the primary synthetic route.

StepReactantsSolventTemperatureTimeExpected YieldReference
1. Ammonolysis 2-Chloro-5-(chloromethyl)pyridine, Aq. AmmoniaAcetonitrile80°C2 hrs~55-60%[6]
2. Direct Amination 2-Chloro-5-chloromethylpyridine, MethylamineChloroform< 20°C5-6 hrsHigh[7]
3. Condensation N-(6-chloro-3-pyridylmethyl)methylamine, Cyanoethyl methacrylateEthanol65°C6-7 hrs~96%[8]

Conclusion

The protocols described provide a reliable and reproducible pathway for the laboratory-scale synthesis of Acetamiprid. By starting with the synthesis of key intermediates like 5-(Aminomethyl)-2-chloropyridine or proceeding via a more direct amination, researchers can effectively produce the target compound. The rationale provided for each step aims to empower scientists with the knowledge to troubleshoot and adapt these procedures as needed. Adherence to safety guidelines is paramount throughout all stages of the synthesis.

References

  • Synthesis of 5-(aminomethyl)-2-chloropyridine. PrepChem.com. [Link]

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  • Synthesis and Characterization of Nano-Acetamiprid—New Plant Safeguard Nanomaterial. Scientific Research Publishing. [Link]

  • Synthesis of N'-Carbamoyl-N-[(6-chloropyridin-3-yl)methyl]ethanimidamide. Journal of Chemical and Pharmaceutical Research. [Link]

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Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Chloro-5-aminomethylpyridine

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide addresses the synthesis of 2-chloro-5-aminomethylpyridine (CCMP) , a critical intermediate for neonicotinoid insecticides (e.g., Imidacloprid) and pharmaceutical scaffolds.[1]

This guide focuses on the two most prevalent synthetic routes:

  • Catalytic Hydrogenation of 2-chloro-5-cyanopyridine.

  • Ammonolysis of 2-chloro-5-(chloromethyl)pyridine.

Ticket System Status: [ONLINE] Topic: Troubleshooting Side Reactions & Impurity Profiling Audience: Process Chemists, R&D Scientists[1]

Reaction Pathway & Impurity Network

Before troubleshooting, you must visualize where the mass loss occurs. The following diagram details the competitive landscape for both the Hydrogenation (Route A) and Ammonolysis (Route B) pathways.[1]

CCMP_Reaction_Network cluster_inputs Starting Materials CN 2-chloro-5-cyanopyridine (Nitrile Route) Imine Aldimine Intermediate CN->Imine H2, Cat. Cl_Me 2-chloro-5-chloromethylpyridine (Halide Route) Target TARGET: 2-chloro-5-aminomethylpyridine (CCMP) Cl_Me->Target + NH3 (excess) OH_Imp IMPURITY C: 2-chloro-5-hydroxymethylpyridine (Hydrolysis Product) Cl_Me->OH_Imp + H2O Imine->Target + 2H Dimer IMPURITY B: Bis(2-chloro-5-pyridylmethyl)amine (Secondary Amine) Imine->Dimer + Target Amine (Condensation) De_Cl IMPURITY A: 3-aminomethylpyridine (Dechlorinated Product) Target->De_Cl Over-reduction (Pd/C, no inhibitor) Target->Dimer + Cl_Me (Over-alkylation)

Figure 1: Mechanistic map of competitive pathways. Route A (Hydrogenation) risks dechlorination and imine-condensation.[1] Route B (Ammonolysis) risks over-alkylation and hydrolysis.[1]

Troubleshooting Module: Catalytic Hydrogenation (Route A)

Context: Reduction of 2-chloro-5-cyanopyridine (or trichloromethyl analogs) using H₂ and a metal catalyst.[1]

Ticket #HYD-01: "I am losing the chlorine atom on the pyridine ring."[1]

User Report: NMR shows a significant amount of 3-aminomethylpyridine. The 2-chloro substituent is being cleaved. Root Cause: Hydrodechlorination. Aryl chlorides are susceptible to oxidative addition by Pd(0) or Ni(0) species, followed by hydrogenolysis.[1] This is energetically favorable on electron-deficient rings like pyridine.[1]

Diagnostic Protocol:

  • Check Catalyst Type: Are you using standard Pd/C?

  • Check Temperature: Is the reaction running >50°C?

  • Check Base: Are you adding strong bases without controlling pH?

Resolution Guide:

Parameter Recommendation Technical Rationale
Catalyst Selection Switch to Sulfided Pt/C or Raney Ni (doped) Platinum is generally less active for aryl-Cl hydrogenolysis than Palladium.[1] Sulfided catalysts ("poisoned") occupy high-energy sites responsible for C-Cl bond insertion [1].[1]
Inhibitors Add Thiophene or Diphenylsulfide If using standard Pd/C or Raney Ni, trace sulfur acts as a selective poison, inhibiting the C-Cl cleavage while permitting C=N reduction.

| Acid Scavenger | Use MgO or CaCO₃ | Avoid strong soluble bases (NaOH).[1] Insoluble inorganic bases neutralize the HCl formed (if any) without promoting the nucleophilic attack or catalyst activation for dehalogenation. |

Ticket #HYD-02: "My yield is low due to dimer formation (Secondary Amine)."

User Report: LC-MS shows a large peak at M+ = 268 (approx).[1] The primary amine is reacting with itself. Root Cause: Reductive Amination (Von Braun type mechanism). The formed primary amine (Product) reacts with the intermediate aldimine (Imine) to form a secondary amine, releasing ammonia.

Resolution Guide:

  • Ammonia Suppression: Perform the hydrogenation in the presence of ammonia (gas or dissolved) . By Le Chatelier’s principle, excess ammonia shifts the equilibrium away from the secondary amine and stabilizes the primary imine intermediate.

  • Acylation Trap (Alternative): If the free amine is not strictly required immediately, run the hydrogenation in Acetic Anhydride . This traps the primary amine as the Acetamide immediately upon formation, preventing it from reacting with the imine. You can hydrolyze it later.[2][3]

Troubleshooting Module: Ammonolysis (Route B)

Context: Nucleophilic substitution of 2-chloro-5-chloromethylpyridine (CCMP-Cl) with Ammonia.

Ticket #SUB-01: "I have 15-20% secondary amine impurity."[1]

User Report: The reaction of CCMP-Cl with aqueous ammonia yields a mixture of primary and secondary amines. Root Cause: Statistical Over-Alkylation. The product (CCMP-NH₂) is more nucleophilic than the ammonia molecule (or competitively nucleophilic) and reacts with the starting material (CCMP-Cl).[1]

Diagnostic Protocol:

  • Ratio Check: What is your NH₃:Substrate molar ratio? If it is < 10:1, this is the problem.

  • Phase Check: Are you using aqueous ammonia in a biphasic system? Mass transfer limitations can create local "starvation" of ammonia, favoring dimerization.

Resolution Guide:

  • The "Dilution" Rule: You must maintain a massive molar excess of ammonia.

    • Standard: 20-50 equivalents of NH₃.[1]

    • Solvent System: Use Liquid Ammonia (neat) or a homogeneous organic solution (e.g., NH₃ saturated in Toluene/Methanol) rather than aqueous biphasic systems.

  • Reverse Addition: Do not add Ammonia to the Chloride. Add the Chloride solution slowly into the large pool of Ammonia. This ensures the chloride always encounters a high concentration of NH₃ [2].

Ticket #SUB-02: "The starting material is hydrolyzing to the alcohol."

User Report: Impurity C (Hydroxymethyl) is appearing. Root Cause: Competitive Hydrolysis. If aqueous ammonia is used, OH⁻ competes with NH₃ as a nucleophile.

Resolution Guide:

  • Switch Solvents: Move to anhydrous conditions. Use NH₃ in Methanol or NH₃ in Toluene (pressurized).[1]

  • Temperature Control: Keep the reaction temperature < 25°C . Hydrolysis often has a higher activation energy than aminolysis in these benzylic-type systems.[1]

Stability & Storage Protocols

Critical Warning: 2-chloro-5-aminomethylpyridine as a free base is thermodynamically unstable over time.[1] It absorbs CO₂ (carbamate formation) and can self-condense.[1]

Standard Operating Procedure (SOP) for Storage:

  • Salt Formation: Always store the isolated product as the Hydrochloride Salt (CCMP[1]·HCl) . The protonated amine is non-nucleophilic and stable.[4]

  • Conversion:

    • Dissolve crude free base in dry Toluene.

    • Sparge with dry HCl gas or add HCl/Ether.

    • Filter the white precipitate immediately.

  • Inert Atmosphere: If the free base must be stored, use Argon headspace and store at -20°C.

Summary of Key Reaction Parameters

ParameterHydrogenation (Route A)Ammonolysis (Route B)[1]
Primary Risk Dechlorination (Loss of Cl)Bis-alkylation (Dimer)
Preferred Catalyst Sulfided Pt/C or Raney Ni N/A
Key Reagent H₂ (1-5 bar), Inhibitor (Thiophene) NH₃ (Liquid or >20 eq)
Temperature 20–40°C (Avoid High T)0–20°C (Control Exotherm)
Solvent Methanol or TolueneToluene or Liquid NH₃
Reference Patent EP0609811 [3]Patent US5026864 [2]

References

  • Diehr, H.J., et al. (1991). Process for the preparation of 2-chloro-5-aminomethyl-pyridine.[1][5][6][7] US Patent 5,026,864. Bayer AG. Available at:

  • Itou, S., et al. (1994). Process for preparing 2-chloro-5-aminomethyl-pyridine.[1][5][6] EP 0609811 A1. Koei Chemical Co. Available at: [1]

Sources

Optimizing reaction conditions for amination of chloromethylpyridines

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimization & Troubleshooting of N-Alkylation Reactions Audience: Medicinal Chemists & Process Development Scientists

Welcome to the Technical Support Center

Status: Operational Ticket Context: You are experiencing low yields, colored impurities (tars), or selectivity issues (over-alkylation) when reacting chloromethylpyridines (CMPs) with amines.

This guide moves beyond standard textbook procedures to address the specific instability of the picolyl chloride scaffold and the kinetic challenges of


 amination.
Module 1: Substrate Stability & Handling

The Core Issue: The primary cause of reaction failure is the degradation of the starting material before it even encounters the nucleophile.

The Stability Paradox

Chloromethylpyridines (especially the 2- and 4-isomers) are "self-destructing" reagents. The pyridine nitrogen is nucleophilic, and the chloromethyl group is electrophilic. In their free-base form, they undergo rapid intermolecular self-quaternization, forming colored, insoluble polymers or dimers.

Key Rule: Never store CMPs as free bases. Always handle as Hydrochloride (HCl) salts until the exact moment of reaction.

Visualizing the Degradation Pathway The following diagram illustrates the self-quaternization mechanism that leads to "red tar" formation.

Stability HCl_Salt CMP HCl Salt (Stable Solid) Free_Base CMP Free Base (Unstable Oil) HCl_Salt->Free_Base Neutralization (pH > 7) Dimer Dipyrido-pyrazinium Dimer (Red/Purple) Free_Base->Dimer Intermolecular SN2 (Fast) Polymer Polypyridinium Tars (Black) Free_Base->Polymer Chain Propagation

Figure 1: Degradation pathway of 2-chloromethylpyridine upon neutralization. The free base rapidly attacks itself, rendering the reagent useless.

Module 2: Reaction Optimization Strategy

Objective: Maximize Mono-Alkylation vs. Bis-Alkylation.

Critical Decision Factors
FactorRecommendationScientific Rationale
Stoichiometry Amine:CMP Ratio > 5:1 (for primary amines)The product (secondary amine) is often more nucleophilic than the starting primary amine due to the inductive effect of the alkyl group, leading to bis-alkylation.[1] High dilution of CMP favors the primary reaction.
Base Selection Inorganic Carbonates (

,

) or Biphasic NaOH
Organic bases (

) can form quaternary salts with CMP, complicating kinetics. Heterogeneous bases buffer the free base concentration.
Solvent System Biphasic (Toluene/Water) or Acetonitrile Biphasic systems keep the CMP free base concentration low in the organic phase (where the amine resides), reducing self-polymerization rates.
Temperature 0°C

RT
Higher temperatures favor the higher energy activation of self-polymerization. Keep it cold during addition.
Experimental Workflow Logic

Workflow Start Start: Amination Planning CheckAmine Is the Amine Primary (R-NH2)? Start->CheckAmine Primary Risk: Bis-Alkylation CheckAmine->Primary Yes Secondary Risk: Steric Hindrance CheckAmine->Secondary No Strategy1 Strategy A: Large Excess of Amine (5-10 eq) Primary->Strategy1 Amine is Cheap Strategy2 Strategy B: Protecting Group (e.g., Boc-NH-R) Primary->Strategy2 Amine is Precious Execution Add CMP-HCl Solid to Amine/Base Mixture Strategy1->Execution Strategy2->Execution Strategy3 Strategy C: Stoichiometric (1.1 eq CMP) Polar Aprotic Solvent (DMF/ACN) Secondary->Strategy3 Strategy3->Execution

Figure 2: Decision tree for selecting reaction conditions based on amine structure and value.

Module 3: Troubleshooting Guides (FAQ)
Q1: The reaction mixture turned deep red/purple immediately. What happened?

Diagnosis: Rapid self-polymerization of the chloromethylpyridine. Root Cause: You likely neutralized the CMP-HCl salt before adding it to the amine, or the reaction mixture was too concentrated/hot. Solution:

  • Do not pre-neutralize CMP-HCl.

  • Add solid CMP-HCl directly to the mixture of Amine + Base.

  • Use a biphasic system (e.g., DCM/Water or Toluene/Water) to keep the free base concentration low.

Q2: I am seeing significant amounts of bis-alkylated product (tertiary amine).

Diagnosis: Competitive nucleophilicity. Root Cause: The secondary amine product is more reactive than the starting primary amine. Solution:

  • Inverse Addition: Slowly add the CMP-HCl (solid or solution) to a large excess of the amine.

  • Stoichiometry: Increase amine equivalents to 5–10x. Recover excess amine during workup (distillation or column chromatography).

  • Protection: If the amine is valuable, protect it as a sulfonamide or carbamate, alkylate, then deprotect.

Q3: The reaction stalled. I see starting amine but no product.

Diagnosis: Hydrolysis or insufficient activation. Root Cause: If using aqueous base, the CMP might have hydrolyzed to the alcohol (hydroxymethylpyridine) before reacting. Solution:

  • Switch to anhydrous conditions: Acetonitrile +

    
     (dried) + Molecular Sieves.
    
  • Add a catalyst: Sodium Iodide (NaI, 10 mol%) can generate the more reactive iodomethylpyridine in situ (Finkelstein condition).

Module 4: Standardized Protocol

Protocol: Mono-Amination of Primary Amines with 2-Chloromethylpyridine HCl Designed to minimize polymerization and bis-alkylation.[1]

Reagents:

  • Primary Amine (Target substrate)[2]

  • 2-Chloromethylpyridine Hydrochloride (CMP-HCl)[1][3]

  • Potassium Carbonate (

    
    ) or Diisopropylethylamine (DIPEA)
    
  • Acetonitrile (ACN) - Anhydrous

Procedure:

  • Preparation: In a flame-dried round-bottom flask, dissolve the Primary Amine (5.0 equiv) in anhydrous ACN (0.1 M concentration relative to CMP).

    • Note: High dilution favors mono-alkylation.

  • Base Addition: Add

    
     (3.0 equiv) . Cool the suspension to 0°C.
    
  • Reagent Addition: Add CMP-HCl (1.0 equiv) portion-wise as a solid over 30 minutes.

    • Critical: Do not dissolve CMP-HCl in solvent beforehand to avoid self-reaction.

  • Reaction: Allow to warm to room temperature and stir for 12–16 hours. Monitor by TLC/LCMS.

    • Checkpoint: If reaction is sluggish, add NaI (0.1 equiv) .

  • Workup:

    • Filter off solids (

      
      /KCl).
      
    • Concentrate the filtrate.[1][4]

    • Purification: The excess amine can often be removed by high-vacuum distillation (if volatile) or by column chromatography (the product will be more polar than the starting amine but less polar than the bis-product).

References
  • Synthesis of Picolylamines via Hydrogenation (Alternative Route)

    • Process for preparing 2-chloro-5-aminomethyl-pyridine.[4][5] European Patent EP0609811A1.

  • Mechanistic Insight into Self-Polymerization

    • Ash, M. L., & Pews, R. G. (1981).[6][7] "The Synthesis of 2-Chloromethylpyridine from 2-Picoline-N-Oxide". Journal of Heterocyclic Chemistry. (Discusses the instability of the free base).

  • General Alkylation Protocols & Stability

    • 2-(Chloromethyl)pyridine hydrochloride Product Guide.[1][3][5] MedChemExpress.[8]

  • Optimization of Amination Reactions

    • Roughley, S. D., & Jordan, A. M. (2011). "The Medicinal Chemist’s Guide to Solving ADMET Challenges." Journal of Medicinal Chemistry. (Context on linker synthesis).

Sources

Technical Support Center: Purification of 5-(Aminomethyl)-2-chloropyridine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 5-(Aminomethyl)-2-chloropyridine. This guide is designed for researchers, scientists, and drug development professionals who utilize this versatile building block and encounter challenges in its purification. As a key intermediate in the synthesis of pharmaceuticals and agrochemicals, its purity is paramount.[1] This document provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in chemical principles and practical laboratory experience.

The purification of 5-(aminomethyl)-2-chloropyridine (CAS 97004-04-1) is often non-trivial due to its unique bifunctional nature. The molecule contains a basic primary amine, which can interact strongly with acidic stationary phases like silica gel, and a chloropyridine ring. Its low melting point (approx. 32-34 °C) further complicates handling, as it can exist as either a solid or a viscous oil depending on ambient temperature and purity.[1][2]

Troubleshooting Guide: Common Purification Issues

This section addresses specific problems encountered during the purification of 5-(aminomethyl)-2-chloropyridine in a question-and-answer format.

Question 1: After column chromatography on silica gel, my yield is low and the HPLC analysis shows significant peak tailing for my product. What is happening and how can I fix it?

Answer:

This is a classic issue when purifying basic compounds like primary amines on standard silica gel.

  • Causality (The "Why"): Silica gel has a weakly acidic surface due to the presence of silanol groups (Si-OH). The basic aminomethyl group (-CH₂NH₂) of your compound is protonated by these acidic sites, leading to strong, often irreversible, binding to the stationary phase. This results in poor recovery (low yield) and asymmetrical peak shapes (tailing) during elution, which prevents effective separation from closely related impurities.

  • Suggested Solutions:

    • Mobile Phase Modification: The most direct solution is to deactivate the acidic sites on the silica gel. This is achieved by adding a small amount of a competitive base to your mobile phase (eluent).

      • Protocol: Add 0.5-2% triethylamine (Et₃N) or 0.5-1% ammonium hydroxide (NH₄OH) to your eluent system (e.g., Ethyl Acetate/Hexanes or Dichloromethane/Methanol). The added base will preferentially interact with the silanol groups, allowing your product to elute symmetrically and improving separation.

    • Alternative Stationary Phases: If mobile phase modification is insufficient, consider using a different stationary phase.

      • Neutral or Basic Alumina: Alumina is a more basic support and is an excellent alternative to silica for purifying basic amines. Use Brockmann I activity and deactivate with water as needed for your specific separation.

      • Reversed-Phase Chromatography (C18): If your compound and impurities have different polarities, reversed-phase flash chromatography can be highly effective. A typical mobile phase would be a gradient of Acetonitrile/Water or Methanol/Water. Sometimes a buffer or modifier like formic acid or trifluoroacetic acid (TFA) is needed to achieve sharp peaks, though this will form the salt of your amine.

Question 2: My product is turning yellow or brown during rotary evaporation or upon storage. Is it decomposing?

Answer:

Yes, discoloration is a strong indicator of product degradation.

  • Causality (The "Why"): Primary amines are notoriously susceptible to air oxidation, a process that can be accelerated by heat and light. This oxidation leads to the formation of highly colored polymeric impurities. The reactivity of the chloropyridine ring could also contribute to degradation pathways under harsh conditions.

  • Suggested Solutions:

    • Minimize Heat Exposure: Concentrate your product solutions using a rotary evaporator with a water bath temperature kept below 40 °C.[3] Do not leave the product on the evaporator longer than necessary.

    • Use an Inert Atmosphere: Whenever possible, handle the compound under an inert atmosphere of nitrogen or argon. This is especially critical during concentration steps and for final product storage.

    • Proper Storage: Store the purified 5-(aminomethyl)-2-chloropyridine in a tightly sealed container, preferably under an inert atmosphere, at the recommended temperature of 2-8 °C and protected from light.[1]

Question 3: I'm experiencing significant product loss during the aqueous acid-base extraction work-up. How can I improve my recovery?

Answer:

This issue typically arises from the product's solubility characteristics or incomplete phase separation.

  • Causality (The "Why"): While the free-base form of 5-(aminomethyl)-2-chloropyridine is soluble in organic solvents like toluene or ethyl acetate, its protonated salt form (formed after an acid wash) has a degree of solubility in water.[3] If the aqueous layer is not made sufficiently basic during the back-extraction step, a portion of your product will remain in the aqueous phase as the salt, leading to low recovery. Emulsion formation can also physically trap your product at the interface.

  • Suggested Solutions:

    • Ensure Complete Basification: After washing with acid to remove non-basic impurities, ensure the aqueous layer is brought to a pH of at least 11-12 before re-extracting your product. Use a strong base like 2-4M NaOH and verify the pH with a pH meter or high-range pH strips.

    • Perform Multiple Extractions: Instead of one large extraction, perform three to four extractions with smaller volumes of your organic solvent. This is thermodynamically more efficient for recovering all of the product.

    • Break Emulsions with Brine: If an emulsion forms at the aqueous-organic interface, add a saturated solution of sodium chloride (brine). The increased ionic strength of the aqueous phase will help break the emulsion and improve phase separation.

Frequently Asked Questions (FAQs)

Q: What is the best way to monitor the progress of my purification?

A: A combination of techniques is recommended. Thin-Layer Chromatography (TLC) is excellent for rapid, real-time monitoring of column chromatography fractions. For final purity assessment, High-Performance Liquid Chromatography (HPLC) with UV detection (around 280 nm) or Gas Chromatography (GC), potentially with a nitrogen-phosphorus detector (NPD) for enhanced sensitivity to the nitrogen-containing analyte, are ideal.[4][5]

Q: Can 5-(aminomethyl)-2-chloropyridine be purified by recrystallization or distillation?

A:

  • Recrystallization: Due to its low melting point (32-34 °C), traditional single-solvent recrystallization from a hot solution is often impractical.[2] However, if you have a crude oil that should be a solid, you can attempt a two-solvent recrystallization. Dissolve the crude material in a minimal amount of a good solvent (e.g., toluene, ethyl acetate) and slowly add a poor solvent (e.g., hexanes, heptane) at a reduced temperature until turbidity persists, then allow it to crystallize slowly.[6]

  • Distillation: Distillation is a viable method for purification on a larger scale.[3] Given its high boiling point at atmospheric pressure (254 °C), vacuum distillation is required to prevent thermal decomposition.[2]

Q: What are the primary impurities I should expect from its synthesis?

A: The impurity profile depends heavily on the synthetic route. If prepared by the hydrogenation of 2-chloro-5-trichloromethylpyridine in the presence of an amine, potential impurities include:

  • Unreacted starting material (2-chloro-5-trichloromethylpyridine).

  • Partially reduced intermediates.

  • Byproducts from over-alkylation where the product amine reacts with the starting material.

  • Inorganic salts from neutralization steps.[3][7]

Visualized Workflows

General Purification Strategy

The following diagram outlines a decision-making process for purifying crude 5-(aminomethyl)-2-chloropyridine.

cluster_start Initial Assessment cluster_workup Initial Cleanup cluster_main_purification Main Purification cluster_final Final Product start Crude Product workup Acid-Base Extraction start->workup Always Recommended chromatography Column Chromatography (Silica w/ Amine or Alumina) workup->chromatography For high purity & small-medium scale distillation Vacuum Distillation (For large scale) workup->distillation If purity is moderate & scale is large final Pure Product (Purity >98%) chromatography->final distillation->final

Caption: Decision workflow for purification strategy.

Troubleshooting Chromatography Issues

This flowchart helps diagnose and solve common column chromatography problems.

start Low Purity / Yield after Silica Column cause1 Peak Tailing Observed? start->cause1 cause2 Product Streaking on Column? cause1->cause2 No solution1 Add 1-2% Et3N or NH4OH to Mobile Phase cause1->solution1 Yes cause2->solution1 No solution3 Dry-load sample onto silica instead of wet-loading cause2->solution3 Yes solution2 Switch to Alumina or Reversed-Phase (C18) solution1->solution2 If problem persists

Caption: Troubleshooting poor chromatography performance.

Summary of Analytical and Physical Data

PropertyValueSource
CAS Number 97004-04-1[1]
Molecular Formula C₆H₇ClN₂[1]
Molecular Weight 142.59 g/mol [1]
Appearance White to orange/green powder or crystalline solid[1]
Melting Point 32-34 °C[1][2]
Boiling Point 102 °C @ 1 mmHg / 254.2 °C @ 760 mmHg[1][2]
Storage Temp. 2 - 8 °C[1]

References

  • Process for preparing a 2-chloro-5-aminomethyl-pyridine.
  • Process for the preparation of 2-chloropyridines.
  • Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo. [Link]

  • Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chromatography. PubMed. [Link]

  • Process for preparing 2-chloro-5-aminomethyl-pyridine - EP 0609811 A1. European Patent Office. [Link]

  • PV2143. OSHA. [Link]

  • Purification of 2-chloro-5-(trifluoromethyl) pyridine by melt crystallization. ResearchGate. [Link]

  • HPLC Separation of Aminopyridines Isomers in Hydrogen-Bonding mode on a SHARC 1 HPLC Column. SIELC Technologies. [Link]

  • Exploring 5-Aminomethyl-2-Chloropyridine: Properties and Applications. Medium. [Link]

  • Recrystallization | MIT Digital Lab Techniques Manual. YouTube. [Link]

  • 2-Amino-5-chloropyridine | C5H5ClN2 | CID 66174. PubChem - NIH. [Link]

  • A method for preparation of 2-amino-5-chloro-pyridine.
  • HPLC Determination of Aminopyridines Remained as Genetoxic Impurities in 3-Aminopiperidine Dihydrochloride. Chemical Research in Chinese Universities. [Link]

Sources

Technical Support Center: Temperature Control in the Synthesis of 2-Chloro-5-aminomethylpyridine (CCMP)

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: CCMP-TEMP-001 Assigned Specialist: Senior Application Scientist Audience: Process Chemists, Scale-up Engineers, R&D Scientists

Executive Summary

The synthesis of 2-chloro-5-aminomethylpyridine (CCMP) —a critical intermediate for neonicotinoids (e.g., Imidacloprid) and pharmaceutical scaffolds—hinges on precise thermal regulation. Whether you are pursuing the Catalytic Hydrogenation of 6-chloronicotinonitrile (Route A) or the Amination of 2-chloro-5-chloromethylpyridine (Route B), temperature is the primary determinant of chemoselectivity.

This guide addresses the specific thermal failure modes: hydrodechlorination (loss of the halogen), dimerization (secondary amine formation), and runaway exotherms .

Module 1: Catalytic Hydrogenation of 6-Chloronicotinonitrile

Context: This route uses Raney Nickel or Pd/C to reduce the nitrile group. It is the most scalable but thermally risky route due to the competing hydrodechlorination reaction.

Core Protocol Parameters
ParameterSpecificationCriticalityConsequence of Deviation
Reaction Temp 10°C – 40°C High>45°C causes rapid dechlorination (Cl removal).
H₂ Pressure 5 – 20 barMedLow pressure at high temp favors dimerization.
Exotherm Ramp < 1°C/minHighRapid spikes degrade the catalyst surface.
Troubleshooting Guide (Q&A)

Q1: I am detecting significant amounts of pyridine-3-methanamine (dechlorinated impurity). My reactor is set to 50°C. Is this too high? A: Yes. Immediate Action Required. The Carbon-Chlorine (C-Cl) bond at the 2-position of the pyridine ring becomes labile under hydrogenation conditions, particularly above 40–45°C .

  • Mechanism: Palladium (and to a lesser extent Raney Nickel) facilitates oxidative addition into the C-Cl bond at elevated temperatures.

  • Solution: Lower your operating temperature to 25–35°C . If you must run hotter for kinetics, you must add a catalyst poison/modifier (e.g., specific amounts of ammonia or thiophene) to attenuate the catalyst's activity toward the aryl chloride while permitting nitrile reduction.

Q2: My yield is low, and LC-MS shows a large peak at roughly double the molecular weight (Secondary Amine Dimer). Why? A: This is a "starvation" issue often linked to temperature-induced kinetics.

  • The Cause: The intermediate imine (

    
    ) is condensing with the product amine (
    
    
    
    ) because the hydrogenation of the imine is too slow relative to the condensation rate.
  • Temperature Factor: While higher temperatures usually speed up reaction, they also accelerate this condensation. However, the root cause is often hydrogen starvation at the catalyst surface.

  • Fix: Maintain temperature <40°C but increase Hydrogen Pressure (>10 bar) and agitation speed. High H₂ concentration forces the rapid reduction of the imine to the primary amine before it can dimerize.

Q3: The reaction initiates with a violent exotherm that overwhelms the cooling jacket. How do I control this? A: Nitrile reduction is highly exothermic.

  • Protocol: Do not add the substrate (6-chloronicotinonitrile) all at once. Use a semi-batch protocol :

    • Charge catalyst and solvent.

    • Establish H₂ atmosphere and set temp to 20°C.

    • Dose the nitrile solution slowly over 2–4 hours.

    • Crucial: If the temperature rises >5°C above setpoint, stop dosing immediately until the jacket catches up.

Module 2: Amination of 2-Chloro-5-chloromethylpyridine

Context: This route involves nucleophilic substitution using ammonia (NH₃). It avoids hydrogenation risks but introduces cryo-cooling challenges.

Core Protocol Parameters
ParameterSpecificationCriticalityConsequence of Deviation
Dosing Temp -35°C to 0°C Critical>10°C promotes double alkylation (tertiary amines).
Aging Temp 0°C to 25°CMedHigh temp degrades the chloromethyl starting material.
NH₃ Excess >10 equivalentsHighLow equivalents favor cross-linking.
Troubleshooting Guide (Q&A)

Q1: Upon adding the chloromethyl substrate to liquid ammonia, the vessel pressure spiked dangerously. A: You likely added the substrate too fast or at too high a temperature, causing rapid vaporization of ammonia.

  • Thermodynamics: The reaction is exothermic.[1] If the heat release exceeds the heat capacity of the solvent/cooling system, liquid NH₃ (boiling point -33°C) will flash-boil.

  • Correction: Pre-cool the reactor to -35°C . Add the substrate solution (in toluene) slowly. Ensure the internal temperature never exceeds -10°C during addition.

Q2: I am seeing hydrolysis products (alcohol impurities) in the final mixture. A: This is a downstream temperature/moisture failure.

  • Cause: The 2-chloro-5-chloromethylpyridine starting material is moisture sensitive. If the reaction mixture warms up (e.g., >20°C) before the ammonia quench is complete, any ingress of moisture will hydrolyze the C-Cl bond to form the alcohol.

  • Fix: Keep the system strictly anhydrous and cold (<10°C ) until the substitution is confirmed complete by TLC/HPLC.

Module 3: Visualization of Thermal Logic

Diagram 1: Reaction Selectivity & Temperature Thresholds

This diagram illustrates the "Danger Zones" for the hydrogenation route.

CCMP_Selectivity Start 6-Chloronicotinonitrile Imine Intermediate Imine (Highly Reactive) Start->Imine +H2 (Cat) DeCl Dechlorinated Byproduct (Pyridine-3-methanamine) Start->DeCl Direct De-Cl (Rare, High Temp) Product 2-Chloro-5-aminomethylpyridine (Target) Imine->Product +H2 Temp < 40°C High Pressure Dimer Secondary Amine Dimer (Impurity) Imine->Dimer Condensation w/ Product Temp > 40°C Low H2 Pressure Product->DeCl Hydrodechlorination Temp > 50°C Prolonged Reaction

Caption: Thermal selectivity map. Green path indicates optimal window (<40°C). Red paths indicate thermal failure modes leading to impurities.

Diagram 2: Troubleshooting Decision Tree

Troubleshooting_Logic Issue Identify Impurity Profile Check1 Impurity: Dechlorinated Species? Issue->Check1 Action1 CRITICAL: Reduce Temp to <35°C Check Catalyst Selectivity Check1->Action1 Yes Check2 Impurity: Dimer (High MW)? Check1->Check2 No Action2 Increase H2 Pressure Increase Agitation Maintain Temp <40°C Check2->Action2 Yes Check3 Impurity: Unreacted Nitrile? Check2->Check3 No Action3 Catalyst Poisoning? Check for Sulfur/Amines Slightly Increase Temp (Max 45°C) Check3->Action3 Yes

Caption: Logic flow for diagnosing temperature-related synthesis failures based on impurity analysis.

Module 4: Isolation & Stability (The "Hidden" Thermal Risk)

Even after successful synthesis, the CCMP free base is thermally labile.

  • Issue: The free amine can polymerize or degrade upon heating during solvent stripping.

  • Protocol:

    • Acid Scavenging: Do not isolate the free base as a neat oil if possible. Convert immediately to the hydrochloride salt (CCMP·HCl) by adding HCl in methanol/ethanol. The salt is stable up to >200°C.

    • Distillation: If you must distill the free base, use high vacuum (<5 mbar) to keep the pot temperature below 100°C .

References

  • Process for preparing a 2-chloro-5-aminomethylpyridine.
  • Process for preparing 2-chloro-5-aminomethyl-pyridine.
  • Process for preparing 2-chloro-5-aminomethyl-pyridine (European Variant).
  • 2-Chloro-5-(chloromethyl)pyridine Crystal Structure & Stability. Source:Acta Crystallographica Section E (2011). Relevance: Provides structural context for the stability of the chloromethyl precursor used in Route B. URL:[Link]

Sources

Technical Support Center: Troubleshooting Low Yield in Raney® Nickel Catalyzed Hydrogenation

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for Raney® Nickel catalyzed hydrogenation. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues leading to low reaction yields. As a Senior Application Scientist, my goal is to provide not just procedural steps, but also the underlying scientific principles to empower you to make informed decisions in your experimental work.

Section 1: Troubleshooting Guide - Diagnosing Low Yield

Low yield in a Raney® Nickel-catalyzed hydrogenation can be a frustrating issue. This section is structured to help you systematically identify the root cause of the problem.

Q1: My hydrogenation reaction has stalled or is giving me a very low yield. Where do I start my investigation?

Here is a logical workflow to diagnose the issue:

Troubleshooting_Workflow cluster_catalyst Catalyst Checks cluster_conditions Condition Checks cluster_purity Purity Checks Start Low Yield Observed Catalyst Catalyst Integrity Check Start->Catalyst Step 1 Conditions Reaction Condition Optimization Start->Conditions Step 2 Purity Reagent Purity Analysis Start->Purity Step 3 Activity Is the catalyst active? Catalyst->Activity Temp Is the temperature optimal? Conditions->Temp Substrate Is the substrate pure? Purity->Substrate Conclusion Problem Resolved Handling Was it handled correctly? Activity->Handling Yes Loading Is the loading sufficient? Handling->Loading Yes Loading->Conditions Yes Pressure Is the H2 pressure adequate? Temp->Pressure Yes Solvent Is the solvent appropriate? Pressure->Solvent Yes Stirring Is agitation efficient? Solvent->Stirring Yes Stirring->Purity Yes Solvent_Purity Is the solvent free of poisons? Substrate->Solvent_Purity Yes H2_Purity Is the hydrogen gas pure? Solvent_Purity->H2_Purity Yes H2_Purity->Conclusion All Checks Pass

Caption: A systematic workflow for troubleshooting low yield in hydrogenation reactions.

Start by evaluating the catalyst, then move to the reaction parameters, and finally, scrutinize the purity of all components. This structured approach prevents random changes and helps to pinpoint the exact cause efficiently.

Q2: How can I be sure my Raney® Nickel catalyst is active? It's been in storage for a while.

Raney® Nickel is a highly active catalyst due to its large surface area and adsorbed hydrogen, but its activity can diminish over time, especially with improper storage.[1][2] Commercially supplied Raney® Nickel is typically stored as a slurry in water to prevent it from becoming pyrophoric upon drying.[3][4]

Causes of Deactivation During Storage:

  • Oxidation: Exposure to air will oxidize the nickel surface, reducing its catalytic activity.[5] Storing under oxygen-free water is recommended.[6]

  • Solvent-Induced Deactivation: Storing the catalyst in certain organic solvents, like ethanol, can lead to deactivation. For instance, ethanol can oxidize to acetaldehyde, which can poison the catalyst.[1]

Activity Test Protocol: A simple way to test the activity of your catalyst is to perform a benchmark hydrogenation on a model substrate under standard conditions.

Parameter Condition Rationale
Model Substrate AcetophenoneA readily available ketone that is easily hydrogenated to 1-phenylethanol.
Catalyst Loading 10 wt% of the substrateA typical loading for this type of reaction.[7]
Solvent EthanolA common and effective solvent for many hydrogenations.
Temperature Room TemperatureMany active Raney® Nickel catalysts can perform this reduction at ambient temperature.
H₂ Pressure 1-4 atm (balloon pressure)Sufficient for the hydrogenation of a simple ketone.
Reaction Time 1-4 hoursA highly active catalyst should show significant conversion within this timeframe.

If you observe little to no conversion of the acetophenone, your catalyst has likely lost its activity and may need to be replaced or reactivated.

Q3: I suspect my catalyst has been poisoned. What are common poisons for Raney® Nickel and how can I avoid them?

Catalyst poisoning is a frequent cause of low yield. Poisons are substances that strongly adsorb to the active sites of the catalyst, blocking them from participating in the reaction.[8]

Common Catalyst Poisons:

Poison Class Examples Source
Sulfur Compounds Thiols, thioethers, thiophenesCan be present as impurities in the starting material or solvent. Raney® Nickel is particularly effective at desulfurization, which consumes the catalyst.[9]
Nitrogen Compounds Amines, ammoniaCan be present as impurities or be the reaction product. Strong adsorption of amines can poison the catalyst.[8][10][11]
Halogenated Compounds Chlorides, bromidesCan originate from starting materials or solvents.[8]
Oxidizing Agents Peroxides, airCan oxidize the active nickel surface.

Prevention Strategies:

  • Substrate and Solvent Purity: Use high-purity starting materials and solvents. If necessary, purify them before use (e.g., by distillation or passing through a column of activated carbon or alumina).

  • Inert Atmosphere: Always handle the catalyst and set up the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent exposure to air.[12]

Q4: My yield is still low even with an active catalyst and pure reagents. How should I optimize my reaction conditions?

Optimizing reaction conditions is key to achieving high yields. Several parameters can have a significant impact on the outcome of your hydrogenation.[13]

Key Reaction Parameters to Optimize:

  • Temperature: While many hydrogenations proceed at room temperature, some require heating to overcome the activation energy barrier. However, excessively high temperatures can lead to side reactions or catalyst sintering, which reduces its surface area and activity.[2][6]

  • Hydrogen Pressure: Increasing the hydrogen pressure increases the concentration of dissolved hydrogen, which can accelerate the reaction rate.[7] For difficult reductions, pressures may need to be increased significantly.

  • Solvent: The choice of solvent can influence the solubility of the substrate and the activity of the catalyst. Protic solvents like ethanol and methanol are commonly used. The Lewis basicity of the solvent can affect catalytic activity; non-basic solvents can lead to extremely active catalysis, while basic solvents may offer higher selectivity.[14]

  • Agitation: Efficient stirring is crucial in a heterogeneous catalytic reaction to ensure good contact between the substrate, hydrogen, and the catalyst surface. Inadequate stirring can lead to a mass transfer-limited reaction.

Reaction_Parameters Yield Reaction Yield Temp Temperature Yield->Temp Influences Pressure H₂ Pressure Yield->Pressure Influences Solvent Solvent Choice Yield->Solvent Influences Agitation Agitation Speed Yield->Agitation Influences

Caption: Interplay of key reaction parameters affecting hydrogenation yield.

Section 2: Frequently Asked Questions (FAQs)

Q1: What is the difference between "activated" and "unactivated" Raney® Nickel?

"Unactivated" Raney® Nickel refers to the nickel-aluminum alloy.[15] "Activated" Raney® Nickel is the porous, high-surface-area catalyst produced by leaching most of the aluminum from the alloy with a concentrated sodium hydroxide solution.[2][9] This activation process generates the catalytic sites and adsorbs hydrogen onto the nickel surface.[4]

Activation Protocol (W-6 Type): This protocol is adapted from Organic Syntheses and should be performed with extreme caution in a well-ventilated fume hood.[16][17]

  • In a suitable flask equipped with a stirrer and a thermometer, prepare a solution of sodium hydroxide in distilled water.

  • Cool the solution to 50°C in an ice bath.

  • Slowly add the Raney® Nickel-aluminum alloy powder in portions, maintaining the temperature at 50 ± 2°C.

  • After the addition is complete, continue to stir the mixture at 50°C for about 50 minutes.

  • After digestion, carefully decant the supernatant and wash the catalyst repeatedly with distilled water until the washings are neutral.

  • The activated catalyst should be stored under water or a suitable solvent at all times to prevent it from becoming pyrophoric.[18]

Q2: How do I safely handle and dispose of Raney® Nickel?

Raney® Nickel is pyrophoric, especially when dry, and must be handled with care.[2][19]

Safe Handling Practices:

  • Always keep the catalyst wet with water or the reaction solvent.[3]

  • Handle the catalyst in an inert atmosphere whenever possible.[12]

  • Use appropriate personal protective equipment (PPE), including a fire-retardant lab coat, safety goggles, and gloves.[18]

  • Have a Class D fire extinguisher, dry sand, or powdered lime readily available for smothering any potential fires. Do not use water on a nickel fire as it can produce flammable hydrogen gas.[19]

Disposal:

  • Spent Raney® Nickel should be considered hazardous waste.

  • It can be deactivated by slowly and carefully adding dilute hydrochloric acid until the solid dissolves. The resulting nickel salt solution can then be disposed of according to your institution's hazardous waste guidelines.[18]

  • Never dispose of active Raney® Nickel in a manner that allows it to dry out.

Q3: Can I reuse my Raney® Nickel catalyst?

Yes, Raney® Nickel can often be reused, which is one of its advantages.[20] However, its activity may decrease with each cycle due to poisoning or mechanical loss.[1][21]

Catalyst Recycling Protocol:

  • After the reaction, allow the catalyst to settle.

  • Carefully decant the reaction mixture.

  • Wash the catalyst several times with the reaction solvent or a solvent in which the product is soluble.

  • The washed catalyst can then be used for a subsequent reaction. It's advisable to test its activity after several cycles.

References

  • Vertex AI Search. (n.d.). Safety, Storage, Shelf Life, Handling and Disposal.
  • ResearchGate. (n.d.). Solvent Effects on the Hydrogenolysis of Diphenyl Ether with Raney Nickel and their Implications for the Conversion of Lignin | Request PDF.
  • Reddit. (2023, March 13). How do yall activate Raney Ni? : r/Chempros.
  • MDPI. (n.d.). Regeneration of Raney®-Nickel Catalyst for the Synthesis of High-Value Amino-Ester Renewable Monomers.
  • Chamberland Lab. (n.d.). chamberland-sop-weighing-and-working-with-raney-nickel.docx.
  • Chemistry Stack Exchange. (2020, August 4). Poisoned catalysts.
  • Benchchem. (n.d.). Technical Support Center: Optimizing Raney® Ni Catalytic Hydrogenation of 2,3-Diamino-5-bromopyridine.
  • Wikipedia. (n.d.). Raney nickel.
  • American Chemical Society. (n.d.). Raney® Nickel: A Life-Changing Catalyst.
  • He-Energy. (2024, March 25). Introduction to Raney Nickel-Common Catalyst for Alkaline Electrolyzer.
  • Chemistry Stack Exchange. (2019, January 7). Hydrogenation of 1-hexene with Raney nickel.
  • Cole-Parmer. (n.d.). Material Safety Data Sheet - Raney nickel, activated catalyst 50% slurry in water.
  • ResearchGate. (2025, August 6). Deactivation and regeneration of Raney-Ni catalyst during multiphase dehydrogenation of cyclohexane | Request PDF.
  • ResearchGate. (n.d.). Optimization of reaction conditions a | Download Scientific Diagram.
  • Google Patents. (n.d.). CN102744083A - Preparation method and activation method of Raney nickel-aluminum-X catalyst specially for hydrogenation preparation of 1,4-butanediol from 1,4-butynediol.
  • Balaji Amines. (n.d.). Catalyst,Refining & Reprocessing of Catalysts Manufacturers And Suppliers, Exporters In Mumbai, India.
  • datapdf.com. (n.d.). Catalytic hydrogenation using Raney nickel - PDF Free Download.
  • Benchchem. (n.d.). Technical Support Center: Catalyst Poisoning in the Hydrogenation of Nitrophenyl Compounds.
  • Organic Syntheses. (n.d.). hydrogen - Organic Syntheses Procedure.
  • New Jersey Department of Health. (n.d.). Raney Nickel - Hazardous Substance Fact Sheet.
  • Master Organic Chemistry. (2011, September 30). Reagent Friday: Raney Nickel.
  • KAUST Repository. (2021, June 30). Special Issue on Catalyst Deactivation and Regeneration.
  • Merck Millipore. (2025, February 6). SAFETY DATA SHEET.
  • CDC Stacks. (n.d.). Methanation Activity of Raney Nickel Catalysts.
  • chemeurope.com. (n.d.). Raney nickel.
  • ResearchGate. (2025, August 6). Deactivation Mechanisms of Atmospheric Plasma Spraying Raney Nickel Electrodes | Request PDF.
  • ResearchGate. (2025, August 6). Poisoning effect of some nitrogen compounds on nano-sized nickel catalysts in p-nitrophenol hydrogenation | Request PDF.
  • YouTube. (2021, February 10). (L: 482) Raney Nickel (Ni-H2): Preparation, porosity, reducing agent and hydrogenation catalyst.
  • Periodica Polytechnica. (n.d.). INVESTIGATIONS WITH THE USE OF RANEY NICKEL CATALYST.
  • ACS Publications. (2023, May 25). Silica Modulation of Raney Nickel Catalysts for Selective Hydrogenation.
  • MDPI. (2025, December 24). Understanding the Role of Base in Catalytic Transfer Hydrogenation: A Comparative Review.
  • MDPI. (n.d.). Carbon-Supported Raney Nickel Catalyst for Acetone Hydrogenation with High Selectivity.
  • RSC Publishing. (2020, October 27). Recent developments in the control of selectivity in hydrogenation reactions by confined metal functionalities.
  • askIITians. (2017, October 22). Why is Raney Ni not considered a good catalyst for hydrogenation of t.
  • ResearchGate. (2017, August 27). How do i get rid of Raney-Nickel after a reaction?
  • The Royal Society of Chemistry. (n.d.). Supporting information 1. Materials and Methods.
  • ACS Sustainable Chemistry & Engineering. (2022, January 14). Improved Catalytic Transfer Hydrogenation of Biomass-Derived Aldehydes with Metal-Loaded Aluminum Phosphate.
  • PMC. (2023, November 11). Exploring Hydrogen Sources in Catalytic Transfer Hydrogenation: A Review of Unsaturated Compound Reduction.
  • University of Illinois at Urbana-Champaign. (n.d.). The Art of Heterogeneous Catalytic Hydrogenation - Part 1.

Sources

Technical Support Center: Scaling Synthesis of 5-(Aminomethyl)-2-chloropyridine

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Role: Senior Application Scientist Topic: Process Optimization, Impurity Control, and Safety Protocols

Critical Process Architecture

Scaling the synthesis of 5-(Aminomethyl)-2-chloropyridine (5-AMCP) presents a classic dichotomy in process chemistry: the choice between a robust but impurity-prone substitution reaction (Ammonolysis) and a cleaner but selectivity-sensitive reduction (Hydrogenation).

This guide addresses the two dominant industrial pathways:

  • Route A (Ammonolysis): Nucleophilic substitution of 2-chloro-5-(chloromethyl)pyridine (CCMP) with ammonia.

  • Route B (Hydrogenation): Catalytic reduction of 6-chloronicotinonitrile (6-CNCP).

Decision Matrix: Route Selection
FeatureRoute A: Ammonolysis of CCMPRoute B: Hydrogenation of 6-CNCP
Primary Challenge Dimer Formation: High risk of secondary amine generation (Bis-alkylation).Dechlorination: Risk of hydrogenolysis removing the C2-Chlorine.
Reagent Handling Requires high-pressure liquid NH₃ (10–20 bar).[1]Requires H₂ gas (high pressure) and pyrophoric catalysts (Raney Ni).
Cost Profile Lower raw material costs; higher purification costs.Higher catalyst costs; generally cleaner crude profile.
Scalability Linear scale-up; mass transfer of NH₃ is critical.Non-linear; dependent on hydrogen mass transfer (

).

Troubleshooting Route A: Ammonolysis of CCMP

Core Issue: The formation of the secondary amine impurity (Dimer) due to the product being more nucleophilic than ammonia.

Diagram: Impurity Pathways in Ammonolysis

AmmonolysisPathways CCMP Start: CCMP (2-chloro-5-chloromethylpyridine) Product Target: 5-AMCP (Primary Amine) CCMP->Product + NH3 (k1) Hydrolysis Impurity: Alcohol (Hydrolysis) CCMP->Hydrolysis + H2O (Wet solvent) NH3 Reagent: NH3 (Excess) Dimer Impurity: Dimer (Secondary Amine) Product->Dimer + CCMP (k2) (Fast if NH3 low)

Figure 1: Kinetic competition between primary amine formation and secondary amine (dimer) generation.

FAQ: Ammonolysis Protocol

Q: My dimer impurity is consistently >10%. How do I suppress it? A: The reaction is kinetically controlled. The rate of dimer formation (


) competes with product formation (

). To favor

, you must overwhelm the equilibrium with Ammonia.
  • The Fix: Increase the molar ratio of NH₃:Substrate to at least 20:1 (preferably 40:1).

  • The Mechanism: In a dilute ammonia environment, the newly formed 5-AMCP acts as a nucleophile, attacking a second molecule of CCMP. In a saturated ammonia environment, NH₃ statistically dominates the attack.

  • Protocol Adjustment: Switch from aqueous ammonia (which limits NH₃ concentration) to liquid ammonia in toluene/methanol at 10–15 bar .

Q: I am seeing a "gum" form that clogs the reactor outlet. What is it? A: This is likely the hydrochloride salt of the dimer or the product precipitating out of a non-polar solvent.

  • The Fix: Ensure your solvent system (e.g., Toluene) has sufficient polarity or temperature to keep the hydrochloride salts suspended, or add a co-solvent like Methanol. However, be aware that Methanol increases the risk of solvolysis (methoxy impurity) if the temperature is too high (>50°C).

Q: Safety Alert: Handling CCMP. A: CCMP is a potent vesicant (blister agent) and skin sensitizer. It can penetrate standard nitrile gloves.

  • Mandatory PPE: Silver Shield/4H laminate gloves or double-gloved heavy nitrile with frequent changes. Full face shield is required during charging.

Troubleshooting Route B: Hydrogenation of Nitrile

Core Issue: Selectivity. The C-Cl bond on the pyridine ring is labile under hydrogenation conditions, leading to 3-(aminomethyl)pyridine (Dechlorinated impurity).

Diagram: Hydrogenation Selectivity Logic

HydrogenationLogic Start Start: 6-Chloronicotinonitrile CatSelect Catalyst Selection Start->CatSelect RaneyNi Raney Nickel (Preferred) CatSelect->RaneyNi Lower C-Cl insertion PdC Pd/C (High Risk) CatSelect->PdC Rapid C-Cl cleavage Condition Reaction Conditions RaneyNi->Condition Target Target: 5-AMCP Condition->Target <50°C, NH3 doped DeCl Impurity: Dechlorinated Pyridine Condition->DeCl >60°C, Acidic media

Figure 2: Decision tree for catalyst and condition selection to prevent dechlorination.

FAQ: Hydrogenation Protocol

Q: Why is Raney Nickel preferred over Palladium on Carbon (Pd/C)? A: Pd/C is highly active for hydrogenolysis (cleaving C-Cl bonds). Raney Nickel is generally less active toward aromatic halogens while remaining active toward nitriles.

  • Technical Insight: If you must use Pd/C, you must poison the catalyst (e.g., with thiophene or vanadium) to reduce its activity toward the halogen, but this often stalls the nitrile reduction.

Q: I am using Raney Nickel but still seeing 5% dechlorination. Why? A: This is often due to local acidity or high temperature.

  • Acidity: As the nitrile reduces to the amine, the basicity changes. However, if any HCl is generated (from trace dechlorination), it accelerates further dechlorination (autocatalytic).

    • The Fix: Add Ammonia (gas or methanolic) to the reaction mixture. It suppresses secondary amine formation and neutralizes trace acid, protecting the C-Cl bond.

  • Temperature: Keep reaction temperature < 50°C . Above this threshold, the activation energy for C-Cl cleavage is often met.

Q: The reaction stalls at the imine intermediate. A: Nitrile reduction proceeds via an imine (


). If hydrogen pressure is too low or agitation is poor (mass transfer limited), the imine can hydrolyze to an aldehyde (if water is present) or trimerize.
  • The Fix: Maintain H₂ pressure > 10 bar and ensure high-shear agitation (

    
     RPM for lab reactors).
    

Isolation and Purification Protocols

Regardless of the synthesis route, isolating the free base amine from the salt matrix is critical.

Standard Operating Procedure: Extraction
StepActionTechnical Rationale
1. Quench Vent NH₃/H₂. Dilute crude mixture with water.Dissolve inorganic salts (NH₄Cl).
2. pH Adjust Adjust aqueous layer pH to 12–13 using 30% NaOH.The pKa of the aminomethyl group is ~9. You must be >2 pH units above pKa to ensure the amine is in the free base (organic soluble) form.
3. Extraction Extract with Toluene or Dichloromethane (DCM) .Toluene is preferred for scale-up (easier recovery, less environmental impact). DCM is better for yield but harder to permit.
4. Drying Dry organic phase over Na₂SO₄.[2][3]Moisture removal is critical to prevent hydrolysis during storage.
5. Distillation Vacuum distillation (if stable) or crystallization as HCl salt.Warning: The free base is thermally unstable. Distill only under high vacuum (<1 mmHg) to keep pot temp <100°C.

Q: Can I isolate the product as the Hydrochloride salt? A: Yes, and this is often preferred for stability.

  • Protocol: After drying the organic layer (Step 4), bubble anhydrous HCl gas or add HCl/EtOH solution. The 5-AMCP[1][2][4][5]·HCl salt will precipitate as a white solid.

  • Benefit: The salt rejects the "dimer" impurity significantly better than the oil form.

References

  • Preparation of 2-chloro-5-aminomethyl-pyridine. US Patent 5,026,864. Google Patents. Link

  • Process for preparing 2-chloro-5-aminomethyl-pyridine. European Patent EP0609811A1. European Patent Office. Link

  • 2-Chloro-5-(chloromethyl)pyridine. National Center for Biotechnology Information. PubChem Compound Summary for CID 12628469. Link

  • Catalytic Hydrogenation of Nitriles. Organic Reactions. Wiley Online Library. (General reference for Raney Ni mechanism). Link

  • 5-(Aminomethyl)-2-chloropyridine Product Data. TCI Chemicals. Link

Sources

Technical Support Center: Optimizing Solvent Selection for 5-(Aminomethyl)-2-chloropyridine Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 5-(aminomethyl)-2-chloropyridine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, with a particular focus on the critical role of solvent selection in achieving high yield and purity. Here, we will delve into the causality behind experimental choices, offering field-proven insights to troubleshoot common issues and optimize your reaction conditions.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to 5-(aminomethyl)-2-chloropyridine, and how does solvent choice impact each?

There are two primary strategies for synthesizing 5-(aminomethyl)-2-chloropyridine. The optimal solvent will depend heavily on the chosen route due to differences in starting materials, intermediates, and reaction mechanisms.

  • Route 1: Direct Amination of 2-chloro-5-(chloromethyl)pyridine. This is a direct approach where the chloromethyl group is converted to an aminomethyl group. A common method involves reacting 2-chloro-5-(chloromethyl)pyridine with a source of ammonia.[1] The key challenge here is preventing over-alkylation, where the product amine reacts further with the starting material.

    • Solvent Considerations: A polar protic solvent like ethanol or a mixture of a polar aprotic solvent like acetonitrile with aqueous ammonia is often employed.[1] The solvent must be able to dissolve the starting material and the ammonia source while facilitating the nucleophilic substitution. The presence of water can help in dissolving the ammonia source.

  • Route 2: Reduction of 2-chloro-5-cyanopyridine. This route involves the reduction of a nitrile group to a primary amine. This method avoids the issue of over-alkylation seen in direct amination.

    • Solvent Considerations: The choice of solvent is dictated by the reducing agent. For catalytic hydrogenation (e.g., using H₂ and a metal catalyst like Raney Nickel), alcoholic solvents like methanol or ethanol are common.[2] These solvents are generally good at dissolving the starting material and are compatible with the hydrogenation conditions. For chemical reductions (e.g., using LiAlH₄ or NaBH₄), ethereal solvents like tetrahydrofuran (THF) or diethyl ether are typically used.

Q2: I am observing significant amounts of a di-substituted by-product in my direct amination reaction. How can I mitigate this?

This is a classic problem of over-alkylation. The primary amine product is nucleophilic and can compete with ammonia for the starting 2-chloro-5-(chloromethyl)pyridine.

Troubleshooting Steps:

  • Increase the Excess of Ammonia: Using a large excess of the aminating agent (e.g., aqueous ammonia) will statistically favor the reaction of the starting material with ammonia over the product amine.

  • Consider the Gabriel Synthesis: This is a highly effective method for preparing primary amines while avoiding over-alkylation.[3][4] The process involves reacting the 2-chloro-5-(chloromethyl)pyridine with potassium phthalimide, followed by hydrazinolysis or acidic hydrolysis to release the primary amine.[5][6][7]

    • Solvent for Gabriel Synthesis: A polar aprotic solvent such as dimethylformamide (DMF) is often used for the first step (alkylation of phthalimide) as it effectively dissolves the phthalimide salt and accelerates the S\N2 reaction.[7]

Q3: My reduction of 2-chloro-5-cyanopyridine is sluggish and incomplete. What solvent-related factors should I investigate?

Incomplete reduction can be due to several factors, with solvent choice playing a crucial role in catalyst activity and substrate solubility.

Troubleshooting Steps:

  • Solvent Purity: Ensure your solvent is anhydrous, especially when using metal hydride reducing agents like LiAlH₄, which react violently with water. For catalytic hydrogenations, residual water can sometimes poison the catalyst.

  • Solubility: The starting material and any intermediates must be soluble in the chosen solvent at the reaction temperature. If solubility is low, consider a different solvent or a co-solvent system. For instance, if using methanol for hydrogenation and solubility is an issue, adding a co-solvent like dichloromethane might help.

  • Solvent-Catalyst Interaction: Some solvents can coordinate with the metal catalyst and inhibit its activity. For example, while THF is a common solvent, in some specific catalytic systems, a less coordinating solvent might be beneficial.

Troubleshooting Guide: Optimizing Solvent Selection

A systematic approach to solvent selection is critical for a successful and reproducible synthesis. The following guide provides a framework for optimizing your choice of solvent.

Step 1: Analyze the Reaction Mechanism

The first step is to understand the mechanism of your chosen synthetic route. Is it an S\N2 reaction, a reduction, or another type of transformation? The mechanism will dictate the ideal solvent properties.

Reaction TypeKey Solvent PropertiesRecommended Solvents
S\N2 (e.g., Direct Amination, Gabriel Synthesis) Polar aprotic to accelerate the reactionDMF, Acetonitrile, DMSO
Catalytic Hydrogenation Polar protic, non-coordinatingMethanol, Ethanol, Acetic Acid
Metal Hydride Reduction Aprotic, non-reactive with the hydrideTHF, Diethyl ether, Dioxane
Step 2: Consider Solubility of Reactants and Reagents

Poor solubility is a common reason for failed or low-yielding reactions.

  • Protocol: Perform small-scale solubility tests with your starting material and key reagents in a few candidate solvents before running the full-scale reaction.

  • Data Point: 2-chloropyridine derivatives generally exhibit good solubility in a range of organic solvents, including alcohols, ethers, and chlorinated solvents.[8]

Step 3: Evaluate Potential Side Reactions

The solvent should not promote unwanted side reactions.

  • Example: In the direct amination of 2-chloro-5-(chloromethyl)pyridine, using a highly polar, high-boiling point solvent might lead to the formation of elimination by-products or other degradation products, especially at elevated temperatures.

Step 4: Factor in Downstream Processing

Consider how the solvent will be removed and how it will affect the purification of your product.

  • Boiling Point: A solvent with a very high boiling point can be difficult to remove completely.

  • Extraction: If you plan to perform an aqueous workup and extraction, choose a solvent that is immiscible with water (e.g., dichloromethane, ethyl acetate). Pyridine and its derivatives can sometimes be challenging to separate from certain organic solvents due to their miscibility.[9]

Experimental Protocols

Protocol 1: Direct Amination in Acetonitrile/Aqueous Ammonia
  • In a pressure vessel, dissolve 2-chloro-5-(chloromethyl)pyridine (1 eq.) in acetonitrile.

  • Add a large excess of concentrated aqueous ammonia (e.g., 10-20 eq.).

  • Seal the vessel and heat the reaction mixture to 60-80 °C with stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and carefully vent the vessel.

  • Concentrate the reaction mixture under reduced pressure to remove acetonitrile and excess ammonia.

  • Extract the aqueous residue with a suitable organic solvent like dichloromethane.

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to obtain the crude product.

  • Purify the crude product by column chromatography or distillation.

Protocol 2: Gabriel Synthesis of 5-(Aminomethyl)-2-chloropyridine

Step A: N-Alkylation of Potassium Phthalimide

  • To a stirred suspension of potassium phthalimide (1.1 eq.) in anhydrous DMF, add 2-chloro-5-(chloromethyl)pyridine (1 eq.).

  • Heat the mixture to 80-100 °C and stir until TLC or LC-MS indicates complete consumption of the starting material.

  • Cool the reaction mixture to room temperature and pour it into ice-water.

  • Collect the precipitated solid by filtration, wash with water, and dry to obtain the N-substituted phthalimide intermediate.

Step B: Hydrazinolysis

  • Suspend the N-substituted phthalimide (1 eq.) in ethanol.

  • Add hydrazine hydrate (1.2 eq.) and reflux the mixture.

  • A thick precipitate of phthalhydrazide will form. Monitor the reaction for the disappearance of the starting material.

  • Cool the mixture and add aqueous HCl to dissolve the product and precipitate any remaining phthalhydrazide.

  • Filter off the solid and wash it with ethanol.

  • Concentrate the filtrate, make it basic with aqueous NaOH, and extract the product with dichloromethane.

  • Dry, filter, and concentrate the organic extracts to yield 5-(aminomethyl)-2-chloropyridine.

Visualizing the Workflow

Solvent Selection Workflow

Solvent_Selection_Workflow A Identify Synthetic Route B Analyze Reaction Mechanism (e.g., SN2, Reduction) A->B C Determine Key Solvent Properties (Polarity, Protic/Aprotic) B->C D Shortlist Candidate Solvents C->D E Test Solubility of Reactants D->E Solubility OK? E->D No, reconsider F Evaluate Potential Side Reactions E->F Yes G Consider Downstream Processing (Workup, Purification) F->G H Select Optimal Solvent G->H I Perform Small-Scale Test Reaction H->I I->H No, re-optimize J Scale-Up Synthesis I->J Successful?

Caption: A decision-making workflow for rational solvent selection in chemical synthesis.

Troubleshooting Low Yield

Troubleshooting_Low_Yield Start Low Yield Observed A Incomplete Conversion? Start->A B Side Product Formation? Start->B C Product Degradation? Start->C D Check Reactant Purity A->D E Optimize Reaction Time/Temp A->E F Change Solvent System A->F G Identify By-products (NMR, MS) B->G J Lower Reaction Temperature C->J K Use Milder Reagents C->K H Modify Stoichiometry G->H I Employ Alternative Route (e.g., Gabriel Synthesis) G->I

Caption: A troubleshooting flowchart for addressing low product yield in the synthesis of 5-(aminomethyl)-2-chloropyridine.

References

  • PrepChem. Synthesis of 5-(aminomethyl)-2-chloropyridine. Available at: [Link]

  • Chemistry Steps. The Gabriel Synthesis. Available at: [Link]

  • Patsnap Eureka. Method using one-step method to synthesize 2-amino-5-chloropyridine in high-selectivity manner. Available at: [Link]

  • Google Patents. US5424437A - Process for preparing a 2-chloro-5-aminomethyl-pyridine.
  • Google Patents. EP0609811A1 - Process for preparing 2-chloro-5-aminomethyl-pyridine.
  • ResearchGate. Design and Synthesis of Novel 2-Chloro-5-(chloromethyl)pyridine Bioactive Derivatives by Rapid and Efficient Continuous Flow Reaction Module. Available at: [Link]

  • Google Patents. CN106432069A - A method for preparation of 2-amino-5-chloro-pyridine.
  • NINGBO INNO PHARMCHEM CO.,LTD. The Chemistry Behind 2-Amino-5-chloropyridine: Synthesis and Properties. Available at: [Link]

  • Master Organic Chemistry. The Gabriel Synthesis For Making Primary Amines. Available at: [Link]

  • Wikipedia. Aryl halide. Available at: [Link]

  • ResearchGate. Could anybody tell me what king of solvents can be used for reductive Amination apart from DCM, DCE, Methanol and Toluene. Available at: [Link]

  • ResearchGate. Efficient Approach to Synthesizing 2,5-Bis(aminomethyl)furan from 5-Chloromethylfurfural via the Gabriel Synthesis through Trans-imination and Hydrogenation | Request PDF. Available at: [Link]

  • Reddit. Pyridine Is miscible with EVERYTHING!? : r/chemistry. Available at: [Link]

  • YouTube. Gabriel Synthesis Reaction Mechanism - Alkyl Halide to Primary Amine. Available at: [Link]

  • Name of the Author/Organization if available. Gabriel Synthesis. Available at: [Link]

  • Green Chemistry (RSC Publishing). Evaluation of alternative solvents in common amide coupling reactions: replacement of dichloromethane and N,N-dimethylformamide. Available at: [Link]

Sources

Validation & Comparative

A Comparative Guide to the Analytical Characterization of 5-(Aminomethyl)-2-chloropyridine

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the rigorous characterization of chemical intermediates is a cornerstone of quality control and regulatory compliance. 5-(Aminomethyl)-2-chloropyridine, a key building block in the synthesis of various pharmaceutical and agricultural compounds, is no exception.[1][2] Its purity and identity must be unequivocally established to ensure the safety and efficacy of the final product. This guide provides an in-depth comparison of essential analytical methods for the comprehensive characterization of this versatile molecule.

The Importance of Orthogonal Analytical Methods

A multi-faceted analytical approach is paramount for the robust characterization of any chemical entity. Relying on a single technique can lead to an incomplete or even misleading understanding of a sample's purity and structure. By employing orthogonal methods—techniques that measure different chemical or physical properties—we create a self-validating system that enhances the trustworthiness of our results. For 5-(Aminomethyl)-2-chloropyridine, a combination of chromatographic and spectroscopic techniques is essential for a complete profile.

Chromatographic Methods: Purity and Impurity Profiling

Chromatographic techniques are the workhorses for assessing the purity of 5-(Aminomethyl)-2-chloropyridine and for identifying and quantifying any related substances or degradation products. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most common and powerful tools for this purpose.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile and widely used technique for the analysis of non-volatile and thermally labile compounds, making it well-suited for 5-(Aminomethyl)-2-chloropyridine. The primary challenge in developing an HPLC method for this compound lies in its polar nature, which can lead to poor retention on traditional reversed-phase columns. To address this, several strategies can be employed.

Method Comparison:

While specific methods for 5-(Aminomethyl)-2-chloropyridine are not extensively published, we can draw reliable inferences from established methods for the closely related compound, 2-amino-5-chloropyridine.[3][4]

ParameterMethod A: Reversed-Phase with Ion-PairingMethod B: Mixed-Mode Chromatography
Stationary Phase C18Reversed-phase with cation-exchange
Mobile Phase Acetonitrile/Water with an ion-pairing agent (e.g., trifluoroacetic acid)Acetonitrile/Ammonium formate buffer
Advantages Widely available columns, familiar methodology.Excellent peak shape without ion-pairing reagents, MS-compatibility.[4]
Disadvantages Ion-pairing agents can be harsh on columns and are not ideal for LC-MS.Requires specialized columns.
Typical Flow Rate 1.0 mL/min0.6 - 1.0 mL/min
Detection UV at ~270 nmUV at ~250-270 nm, MS

Experimental Protocol: Mixed-Mode HPLC-UV

This protocol is adapted from a method for aminopyridines and is designed to provide excellent peak shape and MS compatibility.[4]

  • Column: A mixed-mode column with reversed-phase and cation-exchange properties (e.g., Coresep 100).

  • Mobile Phase: 30% Acetonitrile in 50 mM Ammonium Formate, pH 3.0.

  • Flow Rate: 0.8 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 5 µL.

  • Detection: UV at 265 nm.

  • Sample Preparation: Dissolve the sample in the mobile phase to a concentration of approximately 0.5 mg/mL.

Causality Behind Experimental Choices:

  • The mixed-mode column is chosen to provide dual retention mechanisms. The reversed-phase character retains the molecule based on its hydrophobicity, while the cation-exchange character interacts with the protonated amine group, leading to enhanced retention and improved peak shape for this basic compound.

  • The acidic mobile phase (pH 3.0) ensures the aminomethyl group is protonated, facilitating its interaction with the cation-exchange stationary phase.

  • Ammonium formate is a volatile buffer, making this method fully compatible with mass spectrometry for peak identification and confirmation.[4]

Workflow for HPLC Method Development

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep Dissolve sample in mobile phase hplc Inject sample onto mixed-mode column prep->hplc separation Isocratic elution with ACN/Ammonium Formate hplc->separation detection UV Detection at 265 nm separation->detection data Integrate peaks and calculate purity detection->data report Generate report data->report

Caption: A typical workflow for the analysis of 5-(Aminomethyl)-2-chloropyridine by HPLC.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation and identification of volatile compounds. Due to the polarity and potential for thermal degradation of the aminomethyl group, derivatization is often necessary to improve the volatility and chromatographic performance of compounds like 5-(Aminomethyl)-2-chloropyridine.

Derivatization Strategies:

Derivatizing AgentReactionAdvantagesDisadvantages
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) Silylation of the primary amineForms stable, volatile derivatives.Can be sensitive to moisture.
Ethyl Chloroformate (ECF) Forms a carbamate with the primary amineRapid and efficient reaction.Derivatizing agent can be corrosive.

Experimental Protocol: GC-MS with ECF Derivatization

This protocol is based on a general method for the derivatization of amino compounds.[5]

  • Derivatization:

    • To 1 mg of the sample, add 1 mL of a 3:2 (v/v) water/methanol solution.

    • Add 200 µL of pyridine and 100 µL of ethyl chloroformate (ECF).

    • Sonicate for 1 minute.

    • Extract the derivatives with 500 µL of chloroform.

  • GC-MS Conditions:

    • Column: A mid-polarity column such as a DB-5ms (30 m x 0.25 mm, 0.25 µm).

    • Oven Program: Start at 100 °C for 2 minutes, ramp to 280 °C at 10 °C/min, and hold for 10 minutes.

    • Injector Temperature: 250 °C.

    • MS Interface Temperature: 280 °C.

    • Ion Source Temperature: 230 °C.

    • Acquisition Mode: Full scan (m/z 50-500) for identification, and Selected Ion Monitoring (SIM) for quantification.

Causality Behind Experimental Choices:

  • Derivatization with ECF masks the polar amine group, making the molecule more volatile and suitable for GC analysis.

  • The DB-5ms column is a robust, general-purpose column that provides good separation for a wide range of derivatized compounds.

  • The temperature program is designed to ensure the elution of the derivatized analyte in a reasonable time with good peak shape.

  • Mass spectrometric detection provides definitive identification based on the fragmentation pattern of the derivatized molecule.

Spectroscopic Methods: Structural Elucidation and Confirmation

Spectroscopic techniques are indispensable for confirming the identity and elucidating the structure of 5-(Aminomethyl)-2-chloropyridine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for unambiguous structure determination. Both ¹H and ¹³C NMR should be performed.

Expected ¹H NMR Chemical Shifts (in CDCl₃):

ProtonsChemical Shift (ppm)MultiplicityIntegration
-CH₂-~3.9Singlet2H
Pyridine H-4~7.6Doublet of doublets1H
Pyridine H-3~7.2Doublet1H
Pyridine H-6~8.3Doublet1H
-NH₂~1.6Broad singlet2H

Expected ¹³C NMR Chemical Shifts (in CDCl₃):

CarbonChemical Shift (ppm)
-CH₂-~45
Pyridine C-5~138
Pyridine C-3~123
Pyridine C-4~139
Pyridine C-2~150
Pyridine C-6~149

Experimental Protocol: NMR Analysis

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

  • Data Processing: Process the spectra using appropriate software to perform Fourier transformation, phase correction, and baseline correction.

  • Interpretation: Assign the signals based on their chemical shifts, multiplicities, and integration values.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule.

Expected FTIR Absorption Bands:

Wavenumber (cm⁻¹)VibrationFunctional Group
3300-3500N-H stretchPrimary amine
3000-3100C-H stretchAromatic C-H
2850-2950C-H stretchAliphatic C-H (-CH₂-)
1580-1610C=C and C=N stretchPyridine ring
1000-1100C-Cl stretchChloro group

Experimental Protocol: FTIR Analysis

  • Sample Preparation: Prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a thin disk. Alternatively, for a liquid or low-melting solid, a thin film can be cast on a salt plate.

  • Acquisition: Record the spectrum using an FTIR spectrometer, typically in the range of 4000-400 cm⁻¹.

  • Interpretation: Identify the characteristic absorption bands and correlate them to the functional groups of 5-(Aminomethyl)-2-chloropyridine.

Relationship Between Analytical Techniques

Analytical_Techniques cluster_chromatography Chromatography cluster_spectroscopy Spectroscopy cluster_properties Determined Properties HPLC HPLC Purity Purity HPLC->Purity GCMS GC-MS GCMS->Purity Identity Identity GCMS->Identity NMR NMR NMR->Identity Structure Structure NMR->Structure FTIR FTIR FTIR->Identity

Sources

Navigating the Analytical Maze: A Comparative Guide to LC-MS/MS Methods for Chloropyridine Derivative Determination

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, environmental scientists, and professionals in drug development, the accurate quantification of chloropyridine derivatives is a critical task. These compounds, found in pesticides, pharmaceuticals, and industrial chemicals, demand analytical methods that are not only sensitive and specific but also robust and efficient.[1] Among the available technologies, Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) has emerged as the gold standard for its superior performance.

This guide provides an in-depth comparison of LC-MS/MS methodologies for the determination of chloropyridine derivatives. Moving beyond a simple recitation of protocols, we will delve into the rationale behind experimental choices, offering insights grounded in years of field experience to help you select and optimize the most suitable method for your specific analytical challenge.

The Foundation: Why LC-MS/MS for Chloropyridine Analysis?

The synergy between liquid chromatography's separation power and tandem mass spectrometry's detection specificity makes LC-MS/MS uniquely suited for analyzing complex matrices. Chloropyridine derivatives, while sharing a common structural motif, exhibit a wide range of polarities and chemical properties. LC effectively separates these target analytes from matrix interferences, while MS/MS provides unambiguous identification and quantification, even at trace levels.

A crucial aspect of method development is understanding the ionization behavior of the target analytes. Most chloropyridine derivatives contain a basic nitrogen atom within the pyridine ring, making them readily protonated. Consequently, positive electrospray ionization (ESI+) is the most common and effective ionization mode. The selection of appropriate precursor and product ions in Multiple Reaction Monitoring (MRM) mode is paramount for achieving high sensitivity and selectivity.[2][3]

A Tale of Two Matrices: Sample Preparation Strategies

The journey from a raw sample to an injectable extract is arguably the most critical and challenging phase of the analytical workflow. The choice of sample preparation technique is dictated by the matrix's complexity and the physicochemical properties of the target chloropyridine derivatives. Here, we compare two widely adopted approaches: QuEChERS and Solid-Phase Extraction (SPE).

QuEChERS: The Rapid and Rugged Workhorse

Standing for Quick, Easy, Cheap, Effective, Rugged, and Safe, the QuEChERS method has revolutionized pesticide residue analysis in food and agricultural products.[4][5][6] Its broad applicability and efficiency make it an excellent choice for high-throughput laboratories.

The QuEChERS workflow involves two main steps: an initial extraction and partitioning step with acetonitrile and salts, followed by a dispersive solid-phase extraction (d-SPE) cleanup.[5] The choice of d-SPE sorbent is critical for removing matrix interferences. For highly pigmented samples like spinach, a combination of Primary Secondary Amine (PSA) to remove organic acids and Graphitized Carbon Black (GCB) to remove pigments is often employed.

Experimental Protocol: Modified QuEChERS for Chloropyridine Pesticides in Produce

  • Homogenization: Weigh 10-15 g of a representative, homogenized sample into a 50 mL centrifuge tube.[4]

  • Extraction: Add 10 mL of acetonitrile and an appropriate internal standard. Shake vigorously for 1 minute.

  • Partitioning: Add a salt mixture, typically magnesium sulfate and sodium acetate, to induce phase separation. Shake for 1 minute and centrifuge.

  • Cleanup (d-SPE): Transfer an aliquot of the acetonitrile supernatant to a d-SPE tube containing a sorbent mixture (e.g., PSA and C18). Vortex for 30 seconds and centrifuge.

  • Final Extract: The resulting supernatant is ready for LC-MS/MS analysis, often after dilution with the mobile phase.

QuEChERS_Workflow cluster_sample_prep QuEChERS Sample Preparation Sample 1. Homogenized Sample (10-15g) Solvent 2. Add Acetonitrile & Internal Standard Sample->Solvent Salts 3. Add QuEChERS Salts (MgSO4, NaOAc) Solvent->Salts Centrifuge1 4. Vortex & Centrifuge Salts->Centrifuge1 Supernatant 5. Transfer Supernatant Centrifuge1->Supernatant dSPE 6. d-SPE Cleanup (PSA, C18, GCB) Supernatant->dSPE Centrifuge2 7. Vortex & Centrifuge dSPE->Centrifuge2 FinalExtract 8. Final Extract for LC-MS/MS Centrifuge2->FinalExtract

Caption: QuEChERS workflow for pesticide residue analysis.

Solid-Phase Extraction (SPE): The Selective Alternative

For more complex matrices like biological fluids (urine, serum) or environmental water samples, SPE offers a more selective cleanup.[2] By utilizing a stationary phase packed into a cartridge, SPE can effectively isolate analytes of interest while removing a larger proportion of interfering compounds.

The choice of SPE sorbent is critical and depends on the properties of the chloropyridine derivative. Reversed-phase sorbents like C18 are commonly used for nonpolar compounds, while mixed-mode or ion-exchange sorbents can be employed for more polar derivatives.

Liquid Chromatography: The Art of Separation

The success of an LC-MS/MS method hinges on achieving good chromatographic separation. This ensures that analytes are presented to the mass spectrometer as sharp, well-defined peaks, free from co-eluting matrix components that can cause ion suppression or enhancement.[7]

Column Chemistry and Mobile Phase Selection

For most chloropyridine derivatives, reversed-phase chromatography using a C18 column is the method of choice. The separation is driven by the hydrophobic interactions between the analytes and the stationary phase. A typical mobile phase consists of a gradient of water and an organic solvent (acetonitrile or methanol), with a small amount of an acidic modifier like formic acid. The acid serves to protonate the analytes, improving peak shape and ionization efficiency in ESI+.

The table below compares typical LC parameters for the analysis of chloropyridine pesticides.

ParameterMethod AMethod B
Column C18, 100 x 2.1 mm, 2.6 µmPhenyl-Hexyl, 150 x 4.6 mm, 3 µm
Mobile Phase A Water + 0.1% Formic Acid5 mM Ammonium Formate in Water
Mobile Phase B Acetonitrile + 0.1% Formic AcidMethanol
Flow Rate 0.4 mL/min0.8 mL/min
Gradient 5% to 95% B in 10 min10% to 90% B in 8 min
Column Temp. 40 °C35 °C

This table presents a generalized comparison. Specific conditions should be optimized for the target analytes.

LCMS_Workflow cluster_analysis LC-MS/MS Analytical Workflow Autosampler Sample Injection LC_Column LC Separation (e.g., C18 Column) Autosampler->LC_Column Ion_Source Ionization (ESI+) LC_Column->Ion_Source Quad1 Q1: Precursor Ion Selection Ion_Source->Quad1 Quad2 Q2: Collision Cell (Fragmentation) Quad1->Quad2 Quad3 Q3: Product Ion Selection Quad2->Quad3 Detector Detection & Data Acquisition Quad3->Detector

Caption: Overall LC-MS/MS analytical workflow.

Tandem Mass Spectrometry: Specific and Sensitive Detection

The triple quadrupole mass spectrometer is the workhorse for quantitative analysis of chloropyridine derivatives. By operating in MRM mode, it provides two levels of mass filtering, significantly enhancing selectivity and signal-to-noise ratios.

The selection of MRM transitions is a critical step in method development. Typically, the protonated molecule [M+H]+ is selected as the precursor ion in the first quadrupole (Q1). This ion is then fragmented in the collision cell (Q2), and specific product ions are monitored in the third quadrupole (Q3). For robust identification and confirmation, at least two product ions are typically monitored for each analyte.[8]

Method Performance: A Comparative Overview

The ultimate measure of an analytical method's suitability is its performance. The table below summarizes typical performance characteristics for LC-MS/MS methods for chloropyridine pesticide analysis in food matrices.

ParameterQuEChERS-LC-MS/MSSPE-LC-MS/MS
Limit of Quantification (LOQ) 0.001 - 0.01 mg/kg[7][9]0.01 - 0.1 µg/L
Linearity (r²) >0.99[7]>0.99
Recovery 70 - 120%[10][11]80 - 110%
Precision (RSD) <15%[10]<15%
Matrix Effects Can be significant, often compensated by matrix-matched calibration[7]Generally lower than QuEChERS

These values are representative and can vary depending on the specific analyte, matrix, and instrumentation.

Conclusion: Tailoring the Method to the Mission

The choice of an LC-MS/MS method for the determination of chloropyridine derivatives is not a one-size-fits-all decision. The optimal approach depends on a careful consideration of the sample matrix, the target analytes, the required sensitivity, and the desired sample throughput.

For high-throughput analysis of pesticide residues in food, the QuEChERS method offers an unparalleled combination of speed, simplicity, and effectiveness. For more challenging matrices or when higher selectivity is required, a well-optimized SPE method may be the more appropriate choice.

Regardless of the chosen sample preparation technique, a robust and well-separated chromatographic method coupled with highly selective and sensitive tandem mass spectrometry detection is essential for generating reliable and defensible data. By understanding the principles and a commitment to rigorous method validation, researchers can confidently navigate the analytical challenges posed by chloropyridine derivatives.

References

  • LCGC International. QuEChERS - A New Sample Preparation Technique for Multiresidue Analysis of Pesticides in Foods and Agricultural Samples. Available from: [Link]

  • Phenomenex. QuEChERS Method for Pesticide Residue Analysis. Available from: [Link]

  • Kansal, M., Sanchez, A. C., Dixon, A., Leung, S., & Pike, E. (n.d.). Analysis of Multiresidue Pesticides from Food Using the QuEChERS Sample Preparation Approach, LC–MS–MS and GC. Phenomenex Inc. Available from: [Link]

  • Tzovolou, D., et al. (2021). Development and Validation of Pesticide Residues Determination Method in Fruits and Vegetables through Liquid and Gas Chromatography Tandem Mass Spectrometry (LC-MS/MS and GC-MS/MS) Employing Modified QuEChERS Method and a Centrifugal Vacuum Concentrator. Applied Sciences. Available from: [Link]

  • Takatori, S., et al. (2013). Validation Study on a Multi-Residue Method for Determination of Pesticides in Agricultural Products by LC-MS/MS. Journal of the Food Hygienic Society of Japan. Available from: [Link]

  • Kim, H. J., et al. (2022). Validation of a Multi-Residue Analysis Method for 287 Pesticides in Citrus Fruits Mandarin Orange and Grapefruit Using Liquid Chromatography–Tandem Mass Spectrometry. Foods. Available from: [Link]

  • Shimadzu. (n.d.). No.93 Method Validation for Determining 513 Pesticide Residues in Cucumber Using LCMS-8060NX and 308 Residues by GCMS-TQ8040 NX. Available from: [Link]

  • Tzovolou, D., et al. (2021). Development and Validation of Pesticide Residues Determination Method in Fruits and Vegetables through Liquid and Gas Chromatography Tandem Mass Spectrometry (LC-MS/MS and GC-MS/MS) Employing Modified QuEChERS Method and a Centrifugal Vacuum Concentrator. ResearchGate. Available from: [Link]

  • Olmo, R., et al. (2004). Direct determination of chlorpyrifos and its main metabolite 3,5,6-trichloro-2-pyridinol in human serum and urine by coupled-column liquid chromatography/electrospray-tandem mass spectrometry. Rapid Communications in Mass Spectrometry. Available from: [Link]

  • SIELC Technologies. (n.d.). HPLC Method for Analysis of 4-Amino-2-chloropyridine on Primesep 100 Column. Available from: [Link]

  • Handajani, U. S., et al. (2017). DETERMINATION OF CHLORPYRIFOS PESTICIDE BY EFFERVESCENCE LIQUID PHASE MICROEXTRACTION HPLC UV-VIS. Journal of Chemical Technology and Metallurgy. Available from: [Link]

  • Wang, Y., et al. (2012). Determination of chlorpyrifos' main metabolite 3,5,6-trichloro-2-pyridinol in human urine by ultra performance liquid chromatography coupled with tandem mass spectrometry. Se Pu. Available from: [Link]

  • Agilent Technologies. (2013). Development and Application of an Exact Mass LC/MS/MS Library for the Accurate Mass Screening and Quantitation of Pesticides in. Available from: [Link]

  • Timchalk, C., et al. (2001). Determination of chlorpyrifos, chlorpyrifos oxon, and 3,5,6-trichloro-2-pyridinol in rat and human blood. Chemical Research in Toxicology. Available from: [Link]

  • Ntoukam, A. A., et al. (2020). Targeted Multiresidue Method for the Analysis of Different Classes of Pesticides in Agro-Food Industrial Sludge by Liquid Chromatography Tandem Mass Spectrometry. Molecules. Available from: [Link]

  • NIST. (n.d.). Pyridine, 2-chloro-. NIST WebBook. Available from: [Link]

  • Handajani, U. S., et al. (2018). Determination of chlorpyrifos pesticide by effervescence liquid phase microextraction HPLC UV-Vis. ResearchGate. Available from: [Link]

  • da Silva, J. R. M., et al. (2020). New analytical method for chlorpyrifos determination in biobeds constructed in Brazil: Development and validation. Journal of Environmental Science and Health, Part B. Available from: [Link]

  • Murty, M. R. V. S., et al. (2005). Mass spectral analysis of chloropicrin under negative ion chemical ionization conditions. Analytical Chemistry. Available from: [Link]

  • Riley, N. M., et al. (2023). Understanding m/z range settings for MS/MS scans: a case study with intact glycopeptides. ChemRxiv. Available from: [Link]

  • Guan, X., & Waskell, L. (2003). LC/MS analysis of NAD biosynthesis using stable isotope pyridine precursors. Analytical Biochemistry. Available from: [Link]

  • Kashiyama, Y., et al. (2009). Analysis of chlorophylls and their derivatives by matrix-assisted laser desorption/ionization-time-of-flight mass spectrometry. Analytical and Bioanalytical Chemistry. Available from: [Link]

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A Comparative Guide to the Synthesis of 2-Chloro-5-aminomethylpyridine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-5-aminomethylpyridine is a critical building block in the synthesis of a variety of pharmaceutical and agrochemical compounds. Its structural features make it an important intermediate for introducing the pyridylmethylamine moiety, a common pharmacophore in active molecules. The efficiency, safety, and cost-effectiveness of the synthesis of this intermediate are paramount for the successful development of new chemical entities. This guide provides an in-depth, objective comparison of the most common synthetic routes to 2-chloro-5-aminomethylpyridine, supported by experimental data and mechanistic insights to inform your selection of the optimal pathway.

Comparative Overview of Synthetic Strategies

Several distinct synthetic routes to 2-chloro-5-aminomethylpyridine have been developed, each with its own set of advantages and disadvantages. The primary strategies involve the reduction of a nitrile, the amination of a chloromethyl or trichloromethyl group, and multi-step sequences starting from readily available pyridine derivatives. The choice of a particular route is often dictated by factors such as the availability of starting materials, scalability, safety considerations, and desired purity of the final product.

Here, we will delve into the specifics of three prominent methods:

  • Route 1: Catalytic Hydrogenation of 2-Chloro-5-cyanopyridine

  • Route 2: Amination of 2-Chloro-5-chloromethylpyridine

  • Route 3: Reductive Amination of 2-Chloro-5-trichloromethylpyridine

Route 1: Catalytic Hydrogenation of 2-Chloro-5-cyanopyridine

This route is a widely used and generally efficient method for the synthesis of 2-chloro-5-aminomethylpyridine. It involves the reduction of the cyano group to a primary amine using a metal catalyst and a hydrogen source.

Reaction Scheme:
Mechanistic Insights

The catalytic hydrogenation of a nitrile to a primary amine is a well-established transformation.[1][2] The reaction typically proceeds on the surface of a heterogeneous catalyst, such as palladium on carbon (Pd/C) or Raney Nickel. The process involves the adsorption of the nitrile and hydrogen onto the catalyst surface, followed by a stepwise reduction of the cyano group. The presence of a halogen substituent on the pyridine ring can sometimes lead to a competing dehalogenation reaction, which reduces the overall yield of the desired product.[1] Careful selection of the catalyst and reaction conditions is therefore crucial to minimize this side reaction.

Experimental Data Summary
ParameterValueReference
Catalyst 5% Palladium on Charcoal[1]
Solvent Methanol, concentrated HCl[1]
Temperature 20°C[1]
Pressure 1 atmosphere H₂[1]
Reaction Time 4 hours[1]
Yield 95-97% (as hydrochloride salt)[1]
Experimental Protocol
  • A mixture of 2-chloro-5-cyanopyridine (5.1 g) and 5% palladium on charcoal (5.1 mg as Pd metal) is stirred at 20°C in methanol with concentrated hydrochloric acid (2.5 ml) under 1 atmosphere of hydrogen.[1]

  • The reaction is monitored by HPLC and is typically complete after 4 hours.[1]

  • Upon completion, the mixture is filtered through Celatom and washed with methanol and water.[1]

  • The filtrate is evaporated to yield 2-aminomethyl-3-chloro-5-trifluoromethylpyridine hydrochloride.[1]

Logical Flow Diagram

G A 2-Chloro-5-cyanopyridine B H2, Pd/C, HCl/Methanol A->B Hydrogenation D Filtration B->D C 2-Chloro-5-aminomethylpyridine Hydrochloride E Evaporation D->E E->C

Caption: Catalytic hydrogenation of 2-chloro-5-cyanopyridine.

Route 2: Amination of 2-Chloro-5-chloromethylpyridine

This approach involves the direct displacement of the chlorine atom in the chloromethyl group with an amino group. This is a classical nucleophilic substitution reaction.

Reaction Scheme:
Mechanistic Insights

The reaction of 2-chloro-5-chloromethylpyridine with ammonia is a nucleophilic substitution where ammonia acts as the nucleophile.[3] A surprising aspect of this reaction is the high selectivity for the substitution of the chloromethyl group's chlorine over the chlorine on the pyridine ring.[3] This is likely due to the benzylic-like reactivity of the chloromethyl group, making it more susceptible to nucleophilic attack. The use of excess ammonia is crucial to drive the reaction to completion and to neutralize the hydrogen chloride formed as a byproduct, preventing the protonation of the desired amine product.

Experimental Data Summary
ParameterValueReference
Reactant 2-chloro-5-chloromethyl-pyridine[3]
Reagent Excess liquid ammonia[3]
Solvent Toluene (optional)[3]
Temperature -50°C to +50°C[3]
Pressure Up to 20 bar[3]
Reaction Time 8 hours[3]
Yield 70%[3]
Experimental Protocol
  • Liquid ammonia (1 L) is introduced into an autoclave.[3]

  • A solution of 2-chloro-5-chloromethyl-pyridine (176 g, 92% pure) in toluene (0.5 L), cooled to 0-5°C, is metered into the autoclave over approximately 20 minutes.[3]

  • The reaction mixture is stirred at 0-5°C for 8 hours.[3]

  • After depressurizing, the mixture is added to a solution of 45% aqueous sodium hydroxide solution (250 ml) and toluene (500 ml).[3]

  • The organic phase is separated, and the aqueous phase is extracted with toluene.[3]

  • The combined organic phases are concentrated, and the residue is distilled under vacuum to yield 2-chloro-5-aminomethyl-pyridine.[3]

Logical Flow Diagram

G A 2-Chloro-5-chloromethylpyridine B Excess Liquid Ammonia, Toluene A->B Amination C Reaction Mixture B->C D Aqueous NaOH Workup C->D E Extraction with Toluene D->E F Concentration & Distillation E->F G 2-Chloro-5-aminomethylpyridine F->G

Caption: Amination of 2-chloro-5-chloromethylpyridine.

Route 3: Reductive Amination of 2-Chloro-5-trichloromethylpyridine

This innovative one-step process involves the reaction of 2-chloro-5-trichloromethylpyridine with an amine in the presence of a hydrogenation catalyst and hydrogen gas.[4][5]

Reaction Scheme:

(Where R1 and R2 can be H, alkyl, or aminoalkyl groups)

Mechanistic Insights

This process is a reductive amination where the trichloromethyl group is reduced and aminated simultaneously. The reaction is catalyzed by a hydrogenation catalyst, such as Raney nickel.[5] The amine serves both as a reactant and as a base to neutralize the HCl generated during the reaction. This method is advantageous as it starts from the commercially available 2-chloro-5-trichloromethylpyridine and proceeds in a single step.[5] Controlling the reaction temperature, especially during the addition of the trichloromethylpyridine, is crucial to suppress decomposition and ensure a high yield.[5]

Experimental Data Summary
ParameterValueReference
Catalyst Raney Nickel[5]
Amine 70% aqueous solution of ethylamine[5]
Solvent Toluene[5]
Temperature 15°C to 35°C[5]
Pressure 3 to 13 Kg/cm² H₂[5]
Reaction Time ~3 hours addition, then until H₂ absorption ceases[5]
Yield 77% (for N-ethyl derivative)[5]
Experimental Protocol
  • A 70% aqueous solution of ethylamine (945 g) and Raney nickel (24 g) are charged into a 3000 cc autoclave.[5]

  • Hydrogen gas is introduced to a pressure of 3 Kg/cm².[5]

  • While maintaining the temperature at 15°C or lower and supplying hydrogen, a 58.8% solution of 2-chloro-5-trichloromethylpyridine in toluene (825 g) is added over 3 hours.[5]

  • After the addition, the internal temperature is gradually raised to 35°C, and hydrogen gas is supplied until its absorption ceases.[5]

  • The reaction mixture is filtered, and the filtrate is worked up by extraction and distillation to obtain the product.[5]

Logical Flow Diagram

G A 2-Chloro-5-trichloromethylpyridine B Amine, Raney Nickel, H2, Toluene A->B Reductive Amination C Reaction Mixture B->C D Filtration C->D E Extraction & Distillation D->E F 2-Chloro-5-(alkyl)aminomethylpyridine E->F

Caption: Reductive amination of 2-chloro-5-trichloromethylpyridine.

Comparative Analysis

FeatureRoute 1: Catalytic HydrogenationRoute 2: AminationRoute 3: Reductive Amination
Starting Material 2-Chloro-5-cyanopyridine2-Chloro-5-chloromethylpyridine2-Chloro-5-trichloromethylpyridine
Key Reagents H₂, Pd/CLiquid NH₃H₂, Raney Ni, Amine
Number of Steps 111
Yield High (95-97%)Moderate (70%)Good (77%)
Safety Concerns Handling of H₂ gas, catalystHandling of liquid ammonia, pressureHandling of H₂ gas, Raney Ni, pressure
Scalability GoodModerate (requires pressure vessel)Good (requires pressure vessel)
Substrate Scope Specific to nitrile reductionCan be adapted for different aminesCan be adapted for different amines
Byproducts MinimalAmmonium chlorideAmine hydrochloride
Advantages High yield, clean reactionHigh selectivityOne-step from readily available starting material
Disadvantages Potential for dehalogenationUse of hazardous liquid ammoniaRequires pressure equipment

Conclusion

The choice of the optimal synthesis route for 2-chloro-5-aminomethylpyridine is a multifaceted decision that depends on the specific requirements of the researcher or organization.

  • For high-yield and high-purity applications , the catalytic hydrogenation of 2-chloro-5-cyanopyridine (Route 1) stands out as an excellent choice, provided that the potential for dehalogenation can be effectively managed.

  • The amination of 2-chloro-5-chloromethylpyridine (Route 2) offers a direct and selective method, although the handling of liquid ammonia under pressure presents significant safety and infrastructure challenges, making it less ideal for standard laboratory settings.

  • The reductive amination of 2-chloro-5-trichloromethylpyridine (Route 3) is a compelling one-step industrial process that starts from a readily available material. Its primary drawback is the requirement for specialized high-pressure hydrogenation equipment.

Ultimately, a thorough evaluation of the available resources, safety protocols, and desired scale of production will guide the selection of the most appropriate synthetic strategy.

References

  • Ieno, K., & Kawanami, Y. (1995). Process for preparing a 2-chloro-5-aminomethyl-pyridine. U.S. Patent No. 5,424,437. Washington, DC: U.S.
  • Ieno, K., & Kawanami, Y. (1994). Process for preparing 2-chloro-5-aminomethyl-pyridine. European Patent No. EP 0 609 811 A1.
  • Maurer, F., et al. (1991). Preparation of 2-chloro-5-aminomethyl-pyridine. U.S. Patent No. 5,026,864. Washington, DC: U.S.
  • Nanjing Redsun Biochem Co Ltd. (2018). Synthesis method of 2-chloro-5-chloromethyl pyridine.
  • The Study of Base Catalysed Synthesis of 2-Chloro– 4–Amino–5-Flouropyrimidine from a biologically. (n.d.). International Journal of Pharmacy and Biological Sciences.
  • Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst. (2015).
  • Syngenta Limited. (2005). Processes for the preparation of 2-aminomethylpyridines and the 2-cyanopyridines used in their preparation. U.S.
  • Design and Synthesis of Novel 2-Chloro-5-(chloromethyl)pyridine Bioactive Derivatives by Rapid and Efficient Continuous Flow Reaction Module. (2021).
  • Electrocatalytic hydrogenation of cyanoarenes, nitroarenes, quinolines, and pyridines under mild conditions with a proton-exchange membrane reactor. (2020). Beilstein Journal of Organic Chemistry.
  • Process for preparing 2-chloro-5-chloromethylpyridine. (2012).
  • Selectivity control in hydrogenation through adaptive catalysis using ruthenium nanoparticles on a CO2-responsive support. (2021).
  • BenchChem. (2023). Comparative analysis of different synthesis routes for 2-(2-Aminopyridin-3-yl)acetonitrile.
  • 2-Chloro-5-(chloromethyl)pyridine. (2011). Acta Crystallographica Section E: Structure Reports Online.
  • The preparation of 2-chloro-5-methyl-pyridine in airlift loop reactor. (2021).
  • Process for the preparation of 2-chloro-5-chloromethyl-pyridine, and new intermediates. (1994). U.S.
  • Highly efficient catalytic hydrogenation of p-chloronitrobenzene: the synergistic effect and hybrid nano-structure. (2024). Nanoscale Advances.

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A Comparative Guide to the Biological Activities of 5-(Aminomethyl)-2-chloropyridine and 5-Amino-2-chloropyridine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry and drug discovery, pyridine derivatives represent a cornerstone scaffold for the development of novel therapeutic agents. Their versatile structure allows for a multitude of substitutions, leading to a wide array of biological activities. This guide provides an in-depth comparison of two closely related 2-chloropyridine derivatives: 5-(Aminomethyl)-2-chloropyridine and 5-Amino-2-chloropyridine. While both molecules are primarily recognized as valuable intermediates in chemical synthesis, their structural nuances suggest distinct and potentially significant differences in their biological profiles.

This document, intended for researchers, scientists, and drug development professionals, will delve into the structural characteristics of these compounds, their established roles in synthesis, and, through extrapolation from related structures, their potential biological activities. Furthermore, we will provide detailed experimental protocols for assays that can be employed to elucidate and compare their cytotoxic and receptor-binding profiles.

Structural and Chemical Profile

The key distinction between 5-(Aminomethyl)-2-chloropyridine and 5-Amino-2-chloropyridine lies in the nature of the amino group at the 5-position of the pyridine ring. In 5-Amino-2-chloropyridine, the amino group is directly attached to the aromatic ring, making it an aromatic amine. In contrast, 5-(Aminomethyl)-2-chloropyridine possesses a methylene (-CH2-) linker between the amino group and the pyridine ring, classifying it as a benzylamine analogue. This seemingly minor difference has profound implications for the molecule's electronic properties, basicity, and conformational flexibility, all of which are critical determinants of biological activity.

Feature5-(Aminomethyl)-2-chloropyridine5-Amino-2-chloropyridine
CAS Number 97004-04-1[1]5350-93-6
Molecular Formula C6H7ClN2[1]C5H5ClN2
Molecular Weight 142.59 g/mol 128.56 g/mol
Structure
Functional Group Primary amine (benzylic)Primary amine (aromatic)

The increased conformational flexibility of the aminomethyl group in 5-(Aminomethyl)-2-chloropyridine may allow for more dynamic interactions with biological targets. Conversely, the direct attachment of the amino group in 5-Amino-2-chloropyridine results in a more rigid structure where the amine's lone pair of electrons can participate in resonance with the pyridine ring, influencing its reactivity and potential as a hydrogen bond donor/acceptor.

Established Roles as Synthetic Intermediates

Both compounds are well-established as versatile building blocks in organic synthesis, particularly in the agrochemical and pharmaceutical industries.

  • 5-(Aminomethyl)-2-chloropyridine: This compound is a key intermediate in the synthesis of the neonicotinoid insecticide acetamiprid.[2] Its role as a precursor to potent agrochemicals underscores the biological relevance of the 2-chloropyridine scaffold. It is also utilized in the development of novel therapeutic agents, particularly for neurological disorders.[1]

  • 5-Amino-2-chloropyridine: This molecule serves as a crucial intermediate in the synthesis of a wide range of pharmaceuticals and other fine chemicals.[3][4] It has been used in the preparation of compounds for various therapeutic areas, highlighting its versatility as a starting material for drug discovery programs.[5]

Postulated Biological Activities: An Inferential Analysis

Direct, publicly available data on the specific biological activities of 5-(Aminomethyl)-2-chloropyridine and 5-Amino-2-chloropyridine is limited. However, by examining the activities of structurally related pyridine and aminopyridine derivatives, we can infer their potential biological profiles. Pyridine-containing compounds are known to exhibit a broad spectrum of biological effects, including anticancer, antimicrobial, and neurological activities.[6]

Potential Anticancer Activity

Numerous studies have demonstrated the cytotoxic potential of substituted pyridine derivatives against various cancer cell lines.[2][7] The mechanism of action often involves the induction of apoptosis and cell cycle arrest. The presence of the 2-chloro substituent can enhance the electrophilicity of the pyridine ring, potentially allowing for covalent interactions with biological nucleophiles, a strategy employed by some anticancer drugs.

Potential Neurological Activity

Aminopyridines are a class of compounds known to modulate neuronal activity. For instance, 4-aminopyridine is a potassium channel blocker used to treat certain neurological conditions. The structural similarity of the compounds in this guide to known neurologically active molecules suggests they may also interact with ion channels or receptors in the central nervous system. Derivatives of 2-aminopyridine have been investigated as potential σ2 receptor antagonists, which are targets for tumor therapy and diagnosis.[8]

Experimental Protocols for Biological Characterization

To empirically determine and compare the biological activities of 5-(Aminomethyl)-2-chloropyridine and 5-Amino-2-chloropyridine, a series of in vitro assays can be performed. The following section provides detailed protocols for assessing cytotoxicity and receptor binding.

Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Objective: To determine the half-maximal inhibitory concentration (IC50) of the test compounds against a panel of cancer cell lines.

Materials:

  • Human cancer cell lines (e.g., HeLa, HepG2, MCF-7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 5-(Aminomethyl)-2-chloropyridine and 5-Amino-2-chloropyridine

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Multichannel pipette

  • Plate reader

Protocol:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Compound Treatment: Prepare serial dilutions of the test compounds in complete medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration to determine the IC50 value.

MTT_Assay_Workflow A Seed Cells in 96-well Plate B Incubate for 24h A->B C Treat with Compounds B->C D Incubate for 48-72h C->D E Add MTT Solution D->E F Incubate for 4h E->F G Solubilize Formazan with DMSO F->G H Measure Absorbance at 570 nm G->H I Calculate IC50 H->I

Caption: Workflow for the MTT cytotoxicity assay.

Receptor Binding Assay

Receptor binding assays are used to measure the affinity of a ligand for a receptor.[9][10][11] A competitive binding assay, using a radiolabeled ligand known to bind to the target receptor, can determine the binding affinity of the test compounds.

Objective: To determine the inhibitory constant (Ki) of the test compounds for a specific receptor (e.g., a G-protein coupled receptor or an ion channel).

Materials:

  • Cell membranes expressing the target receptor

  • Radiolabeled ligand (e.g., [3H]-ligand) specific for the receptor

  • 5-(Aminomethyl)-2-chloropyridine and 5-Amino-2-chloropyridine

  • Assay buffer

  • Unlabeled ("cold") ligand for determining non-specific binding

  • 96-well filter plates

  • Scintillation cocktail

  • Scintillation counter

Protocol:

  • Assay Setup: In a 96-well plate, add assay buffer, cell membranes, and the radiolabeled ligand.

  • Compound Addition: Add serial dilutions of the test compounds. For total binding, add vehicle. For non-specific binding, add a high concentration of the unlabeled ligand.

  • Incubation: Incubate the plate at room temperature for a specified time to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through the filter plate using a vacuum manifold. Wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Scintillation Counting: Add scintillation cocktail to each well and count the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the log of the compound concentration. Use non-linear regression to determine the IC50, which can then be converted to the Ki using the Cheng-Prusoff equation.

Receptor_Binding_Assay_Workflow A Prepare Assay Plate (Membranes, Radioligand) B Add Test Compounds A->B C Incubate to Equilibrium B->C D Filter and Wash C->D E Add Scintillation Cocktail D->E F Count Radioactivity E->F G Calculate Ki F->G

Caption: Workflow for a competitive receptor binding assay.

Conclusion and Future Directions

While 5-(Aminomethyl)-2-chloropyridine and 5-Amino-2-chloropyridine are principally known as synthetic intermediates, their structural features suggest the potential for distinct biological activities. The subtle difference in the placement of the amino group can significantly impact their physicochemical properties and, consequently, their interactions with biological targets. Based on the activities of related pyridine derivatives, it is plausible that these compounds may exhibit anticancer or neurological effects.

The provided experimental protocols offer a clear path for researchers to empirically investigate and compare the biological profiles of these two molecules. Such studies are essential to unlock their full potential beyond their current roles as chemical building blocks and could lead to the discovery of novel therapeutic leads. Further investigations into their structure-activity relationships, mechanism of action, and in vivo efficacy will be crucial steps in their journey from simple intermediates to potentially valuable bioactive compounds.

References

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A Senior Application Scientist’s Guide to Purity Validation of 5-(Aminomethyl)-2-chloropyridine by Quantitative NMR

Author: BenchChem Technical Support Team. Date: February 2026

In the synthesis of active pharmaceutical ingredients (APIs), the purity of starting materials and intermediates is not merely a quality metric; it is a critical determinant of reaction yield, impurity profiles, and the ultimate safety and efficacy of the final drug product. 5-(Aminomethyl)-2-chloropyridine is a key building block in pharmaceutical synthesis, and rigorous validation of its purity is paramount.

This guide provides an in-depth comparison and a detailed protocol for the purity determination of 5-(Aminomethyl)-2-chloropyridine using Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. As a primary analytical method, qNMR offers distinct advantages over traditional chromatographic techniques, providing a direct and absolute measure of purity without the need for an identical reference standard of the analyte.[1][2] We will explore the causality behind the experimental choices, present a self-validating protocol grounded in pharmacopeial standards, and compare its performance with alternative methods.

The qNMR Advantage: A Paradigm Shift from Relative to Absolute Purity

Traditionally, High-Performance Liquid Chromatography (HPLC) has been the workhorse for purity analysis in the pharmaceutical industry.[3] HPLC excels at separating a compound from its impurities, and purity is typically determined by the area percentage of the main peak. However, this is a relative quantification method that operates on the assumption that all compounds, including impurities, have a similar response factor to the detector (e.g., a UV-Vis detector).[4] This assumption can lead to significant inaccuracies if an impurity has a different chromophore and, therefore, a different UV response.[4]

Quantitative NMR, in contrast, is a primary analytical method that provides a direct, absolute measurement of purity.[5][6] The fundamental principle of qNMR is that the integrated area of an NMR signal is directly proportional to the number of nuclei responsible for that signal.[7][8] By co-dissolving a known mass of the analyte with a known mass of a certified internal standard, the purity of the analyte can be calculated directly from the molar ratio derived from their respective signal integrals.[7] This approach bypasses the need for analyte-specific reference standards, which is particularly advantageous for novel compounds or when such standards are unavailable or prohibitively expensive.[8][9]

Designing a Robust qNMR Protocol: The Science of Selection

A successful and accurate qNMR experiment hinges on meticulous planning and the justification of each parameter. The choices made are not arbitrary; they are grounded in the physical principles of NMR and the chemical properties of the substances involved.

Selection of the Internal Standard: The Anchor of Accuracy

The internal standard is the cornerstone of the qNMR assay. Its selection is critical and must satisfy several criteria to ensure the integrity of the measurement.[10][11] For the analysis of 5-(Aminomethyl)-2-chloropyridine, Maleic Acid is an excellent choice.

Causality Behind the Choice:

  • Spectral Simplicity & Non-Overlapping Signals: Maleic acid exhibits a sharp singlet for its two olefinic protons around 6.2-6.5 ppm (in DMSO-d₆). The aromatic signals of 5-(Aminomethyl)-2-chloropyridine appear further downfield (typically >7.0 ppm), and the aminomethyl protons are significantly upfield. This spectral separation is crucial to prevent signal overlap, which would compromise the accuracy of integration.[12]

  • High Purity and Stability: Certified reference materials (CRMs) of maleic acid are readily available with high, documented purity (e.g., >99.5%).[13] It is a stable, non-volatile, and non-hygroscopic solid, which minimizes weighing errors.[10]

  • Solubility: It is soluble in common polar deuterated solvents like Dimethyl Sulfoxide-d₆ (DMSO-d₆), which is also an appropriate solvent for the analyte.[14]

  • Appropriate Relaxation Times: The protons in maleic acid have relaxation times that are not excessively long, allowing for reasonable experiment times without signal saturation.[12]

Solvent Selection: Ensuring a Homogeneous Solution

The solvent must completely dissolve both the analyte and the internal standard to create a homogeneous solution, which is essential for acquiring high-resolution spectra with sharp lines.[7] Dimethyl Sulfoxide-d₆ (DMSO-d₆) is the recommended solvent for this analysis.

Causality Behind the Choice:

  • High Solvating Power: DMSO-d₆ is a highly polar aprotic solvent that excels at dissolving a wide range of organic compounds, including polar molecules like 5-(Aminomethyl)-2-chloropyridine and the maleic acid standard.[14]

  • Chemical Inertness: It is chemically inert and will not react with the analyte or the standard.[15]

  • High Boiling Point: Its high boiling point minimizes the risk of solvent evaporation during sample preparation and measurement, which could alter the concentration and affect accuracy.[14]

Experimental Workflow for Purity Determination

The following diagram illustrates the comprehensive workflow for the qNMR purity validation of 5-(Aminomethyl)-2-chloropyridine.

G cluster_prep PART 1: Sample Preparation cluster_acq PART 2: Data Acquisition cluster_proc PART 3: Data Processing & Calculation weigh_analyte Accurately weigh ~15 mg of Analyte (5-(Aminomethyl)-2-chloropyridine) weigh_std Accurately weigh ~10 mg of Internal Standard (Maleic Acid CRM) dissolve Dissolve both solids in ~0.7 mL of DMSO-d6 in a clean vial weigh_analyte->dissolve weigh_std->dissolve transfer Transfer solution to a 5 mm NMR tube dissolve->transfer load_sample Insert sample into NMR spectrometer (≥400 MHz) transfer->load_sample setup_params Set quantitative parameters (D1, PW, NS, etc.) load_sample->setup_params acquire_data Acquire 1H NMR spectrum setup_params->acquire_data process_fid Apply Zero-Filling & Apodization (LB=0.1 Hz) acquire_data->process_fid phase_baseline Perform Manual Phasing & Baseline Correction process_fid->phase_baseline integrate Integrate selected signals for Analyte and Standard phase_baseline->integrate calculate Calculate Purity using the qNMR formula integrate->calculate

Caption: Workflow for qNMR purity analysis.

Detailed Experimental Protocol

This protocol is designed to be a self-validating system, incorporating best practices that ensure accuracy and reproducibility, consistent with guidelines from pharmacopeias like the USP.[16][17]

A. Sample Preparation

Causality: Accurate weighing is the largest potential source of error in qNMR; therefore, a microbalance with high readability is essential.[8][10]

  • Using a calibrated analytical microbalance (readability ±0.01 mg or better), accurately weigh approximately 15 mg of 5-(Aminomethyl)-2-chloropyridine into a clean glass vial. Record the exact mass (mₐ).

  • Into the same vial, accurately weigh approximately 10 mg of a certified Maleic Acid internal standard (purity ≥99.5%). Record the exact mass (mₛₜd). Rationale: A mass ratio that yields a signal intensity ratio close to 1:1 for the integrated peaks enhances integration accuracy.[7][15]

  • Add approximately 0.7 mL of DMSO-d₆ to the vial.

  • Vortex the vial until both the analyte and the standard are completely dissolved. A brief sonication may be used if necessary.

  • Using a pipette, transfer the solution into a high-quality 5 mm NMR tube.

B. NMR Data Acquisition

Causality: The acquisition parameters are set to ensure that the NMR experiment is truly quantitative. The relaxation delay (D1) is the most critical parameter for accuracy.[15][18]

  • Insert the NMR tube into the spectrometer (a field strength of ≥400 MHz is recommended for better signal dispersion).

  • Allow the sample temperature to equilibrate (e.g., 298 K).

  • Set the following acquisition parameters:

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker systems).

    • Pulse Angle (PW): 30 degrees. Rationale: A 30° pulse allows for shorter relaxation delays compared to a 90° pulse, speeding up the experiment while maintaining quantitative reliability, provided D1 is still sufficient.[15]

    • Relaxation Delay (D1): ≥ 30 seconds. Rationale: This delay should be at least 5-7 times the longest spin-lattice relaxation time (T₁) of any proton being quantified (both analyte and standard). This ensures complete magnetization recovery between scans, which is fundamental for accurate signal integration.[18] A long D1 is a safe starting point when T₁ values are unknown.

    • Acquisition Time (AQ): ≥ 3 seconds. Rationale: A sufficient acquisition time ensures the Free Induction Decay (FID) has decayed to zero, preventing signal truncation and associated artifacts in the spectrum.[18]

    • Number of Scans (NS): 16-64 scans. Rationale: The number of scans is chosen to achieve a signal-to-noise ratio (S/N) of at least 250:1 for the peaks being integrated, which is necessary for a precision of <1%.[7][18]

C. Data Processing

Causality: Careful and consistent data processing is required to extract accurate integral values from the raw data.[19]

  • Apply a line-broadening factor (LB) of 0.1 Hz during Fourier transformation to improve the S/N without significantly distorting the lineshape.[20]

  • Manually phase the spectrum to ensure all peaks have a pure absorption lineshape. Rationale: Automated phasing routines may not be accurate enough for qNMR; manual correction is essential.[19]

  • Apply a baseline correction (e.g., a polynomial fit) to ensure a flat baseline across the entire spectrum, especially around the signals to be integrated.[20]

  • Integrate the following signals:

    • Analyte: The well-resolved signal corresponding to the proton at position 6 of the pyridine ring (a doublet, typically around 8.3 ppm). This signal corresponds to 1 proton (Nₐ = 1) .

    • Internal Standard: The sharp singlet for the two olefinic protons of Maleic Acid (around 6.3 ppm). This signal corresponds to 2 protons (Nₛₜd = 2) .

Purity Calculation: The Logical Framework

The purity of the analyte is calculated using the following formula, which relates the integral values to the molar quantities of the analyte and the standard.[7]

G cluster_inputs Experimental Inputs cluster_constants Known Constants cluster_calc Calculation I_a Integral of Analyte (Iₐ) formula Purityₐ (%) = (Iₐ / Iₛₜd) * (Nₛₜd / Nₐ) * (mₛₜd / mₐ) * (MWₐ / MWₛₜd) * Pₛₜd I_a->formula I_std Integral of Standard (Iₛₜd) I_std->formula m_a Mass of Analyte (mₐ) m_a->formula m_std Mass of Standard (mₛₜd) m_std->formula N_a Protons in Analyte Signal (Nₐ) N_a->formula N_std Protons in Standard Signal (Nₛₜd) N_std->formula MW_a MW of Analyte (MWₐ) MW_a->formula MW_std MW of Standard (MWₛₜd) MW_std->formula P_std Purity of Standard (Pₛₜd) P_std->formula result Final Purity Value formula->result

Caption: Logical relationship for qNMR purity calculation.

Formula:

Purityₐ (%) = (Iₐ / Iₛₜd) × (Nₛₜd / Nₐ) × (mₛₜd / mₐ) × (MWₐ / MWₛₜd) × Pₛₜd

Where:

  • Iₐ: Integral of the selected analyte signal.

  • Iₛₜd: Integral of the selected internal standard signal.

  • Nₐ: Number of protons contributing to the analyte signal (in this case, 1).

  • Nₛₜd: Number of protons contributing to the standard signal (in this case, 2).

  • mₐ: Mass of the analyte.

  • mₛₜd: Mass of the internal standard.

  • MWₐ: Molecular weight of the analyte (5-(Aminomethyl)-2-chloropyridine = 142.59 g/mol ).

  • MWₛₜd: Molecular weight of the standard (Maleic Acid = 116.07 g/mol ).

  • Pₛₜd: Purity of the internal standard (as a percentage, e.g., 99.8%).

Data Presentation and Comparative Analysis

All quantitative data should be summarized for clarity.

Table 1: Illustrative qNMR Purity Results for 5-(Aminomethyl)-2-chloropyridine

PreparationMass Analyte (mₐ) (mg)Mass Standard (mₛₜd) (mg)Integral Analyte (Iₐ)Integral Standard (Iₛₜd)Calculated Purity (%)
115.1210.051.001.2598.6
215.2510.111.001.2698.8
314.989.991.001.2598.7
Average ----98.7
%RSD ----0.10%

Note: Data are for illustrative purposes.

Table 2: Comparison of qNMR and HPLC for Purity Validation

FeatureQuantitative NMR (qNMR)High-Performance Liquid Chromatography (HPLC)
Principle Primary method; signal intensity is directly proportional to the number of nuclei (molar concentration).[4][5]Comparative separation technique; relies on detector response which can vary between compounds.[4]
Reference Standard Requires a certified internal standard that is structurally different from the analyte.[5]Typically requires a certified reference standard of the analyte itself for accurate assay determination.[3]
Accuracy & Traceability High accuracy, providing an absolute purity value traceable to SI units via a certified standard.[2][13]High accuracy if a specific reference standard is used; area percent purity can be misleading.[4][21]
Method Development Generally rapid; involves selecting a suitable standard and solvent.[9]Can be time-consuming; requires optimization of column, mobile phase, gradient, and detector settings.[3]
Universality Nearly universal detector for all ¹H-containing molecules.[22]Detector-dependent (e.g., UV, ELSD); no single detector is universal for all compounds.[3]
Sample Throughput Lower, due to the need for long relaxation delays for accurate quantification.[23]Higher, with typical run times of 20-30 minutes per sample.[23]
Sample State Non-destructive; the sample can be fully recovered after analysis.[2][23]Destructive.[23]
Structural Information Provides full structural confirmation of the analyte and helps identify impurities simultaneously.[22]Provides retention time and a detector signal; structural information requires coupling to a mass spectrometer.
Validation Complexity Method validation is guided by pharmacopeias (e.g., USP <761>) and ICH guidelines.Well-established validation protocols under ICH Q2(R1) are routinely implemented.[24][25]

Conclusion: An Authoritative Method for Quality Assurance

Quantitative NMR has established itself as a robust, reliable, and indispensable tool in pharmaceutical analysis.[5][26] Its acceptance by major pharmacopeias, including the USP and EP, underscores its utility as a primary analytical method.[17][27][28] For the purity validation of 5-(Aminomethyl)-2-chloropyridine, qNMR provides a distinct advantage over traditional chromatographic methods by delivering a direct, absolute purity value with high precision and accuracy, all while simultaneously confirming the structural identity of the material.

By carefully selecting experimental parameters based on sound scientific principles—from the internal standard and solvent to the acquisition parameters—a qNMR method can be developed that is not only fit for purpose but also inherently self-validating. This orthogonal approach, when used alongside techniques like HPLC, provides the highest level of confidence in the quality of critical pharmaceutical intermediates, ensuring a solid foundation for the development of safe and effective medicines.

References

  • Patsnap Eureka. (2025, September 22). Quantitative NMR Methods in Pharmaceuticals: Purity Assurance.
  • Organomation.
  • USP. NMR General Chapters and Best Practices for Compliance.
  • Benchchem. A Comparative Guide to HPLC and NMR Analysis for Purity Assessment of 2-Amino-5-formylthiazole.
  • Sigma-Aldrich. (2017, February 8).
  • Purity by Absolute qNMR Instructions.
  • Manufacturing Chemist. (2019, February 21). qNMR: top tips for optimised sample prep.
  • Nanalysis. (2021, June 21). NMR acquisition parameters and qNMR.
  • Benchchem. Quantitative NMR (qNMR) vs. HPLC: A Comparative Guide for Purity Assessment of 2-Fluoropyridine-3-boronic Acid.
  • ECA Academy. (2022, July 13).
  • Sorensen, D., Szabo, C., et al. (2020). Quantitative Nuclear Magnetic Resonance (qNMR), a Metrological Method—Proposed Revisions to the USP General Chapters on NMR, Nuclear Magnetic Resonance Spectroscopy 〈761〉 and Applications of Nuclear Magnetic Resonance Spectroscopy 〈1761〉. Semantic Scholar.
  • Pauli, G. F., Chen, S. N., & Simmler, C. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective. Journal of Medicinal Chemistry.
  • Emwas, A. H., et al.
  • Emery Pharma. (2024, February 9).
  • Quantitative NMR Spectroscopy. (2017, November).
  • JEOL. (2022, December 19).
  • American Pharmaceutical Review. (2023, April 1).
  • Quantitative NMR spectroscopy in the quality evaluation of active pharmaceutical ingredients and excipients.
  • YouTube. (2020, March 20).
  • Benchchem. A Comparative Guide to HPLC and NMR Analysis for Purity Validation of 2,3,4,6-Tetra-O-benzyl-D-glucopyranose.
  • EDQM. (2018, November 16).
  • ACS Publications. (2014, October 8).
  • PMDA. (2024, September 10).
  • ResolveMass Laboratories Inc.
  • Mestrelab Research. (2016, October 26).
  • RSSL. The use of quantitative proton nuclear magnetic resonance (1H qNMR) in the purity determination of established and novel ingredients.
  • ResolveMass Laboratories Inc. Quantitative Nuclear Magnetic Resonance (qNMR)
  • ENFSI. (2019, November 6). GUIDELINE FOR qNMR ANALYSIS.
  • ResearchGate. Guided approach to quantitative 1 H NMR spectroscopy for the choice of....
  • Benchchem. Application Notes and Protocols for Quantitative NMR (qNMR) Methods Utilizing Pyridine-2,6-d2.
  • Benchchem. Quantitative NMR (qNMR)
  • ResearchG
  • FUJIFILM Wako Pure Chemical Corporation.
  • ResearchGate. (2025, August 6). Quantitative NMR Spectroscopy in Pharmaceutical R&D.
  • Aschimfarma. NMR in the European and US Pharmacopoeias.
  • Almac Group. Almac Voice: QNMR - The New Gold Standard?.
  • Sigma-Aldrich. Quantitative NMR for Content Assignment of Phytochemical Reference Standards.
  • European Medicines Agency (EMA). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology.
  • AMSbiopharma. (2025, July 22).
  • Benchchem. Method Validation for Nitrosamine Impurities in Pharmaceuticals: An Application Note and Protocol Following ICH Guidelines.
  • European Medicines Agency (EMA). Q 3 B (R2) Impurities in New Drug Products.

Sources

A Comparative Guide to the Antimicrobial Potential of 5-(Aminomethyl)-2-chloropyridine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

In the relentless pursuit of novel antimicrobial agents to combat the growing threat of drug-resistant pathogens, pyridine-based compounds have emerged as a promising scaffold for drug discovery.[1] This guide delves into the therapeutic potential of a specific subclass: 5-(aminomethyl)-2-chloropyridine derivatives. While direct and extensive research on this particular family of compounds is still emerging, this document serves as a comparative analysis, drawing upon data from structurally related pyridine analogs to predict and understand their potential antimicrobial efficacy. By examining the synthesis, structure-activity relationships (SAR), and antimicrobial data of similar compounds, we can build a strong rationale for the focused investigation of 5-(aminomethyl)-2-chloropyridine derivatives as a new frontier in antimicrobial research.

The Pyridine Scaffold: A Privileged Structure in Medicinal Chemistry

The pyridine ring is a fundamental heterocyclic motif present in numerous natural products and synthetic drugs, exhibiting a wide array of biological activities, including antimicrobial, antiviral, and anticancer properties.[1] Its ability to participate in hydrogen bonding and its structural similarity to pyrimidine, a key component of nucleobases, make it an attractive starting point for the design of new therapeutic agents.[2] The introduction of various substituents onto the pyridine core allows for the fine-tuning of its physicochemical and pharmacological properties, a strategy that has been successfully employed to develop potent antimicrobial compounds.

Synthesis of 5-(Aminomethyl)-2-chloropyridine Derivatives: A Modular Approach

The parent compound, 5-(aminomethyl)-2-chloropyridine, serves as a versatile building block for the synthesis of a diverse library of derivatives.[3] A common synthetic route involves the reaction of 2-chloro-5-(chloromethyl)pyridine with aqueous ammonia in a sealed vessel, as detailed below.

Experimental Protocol: Synthesis of 5-(Aminomethyl)-2-chloropyridine
  • Reaction Setup: In a stainless steel autoclave, combine 14.99 g of 2-chloro-5-(chloromethyl)pyridine, 63.01 g of 25% aqueous ammonia, and 60 ml of acetonitrile.

  • Heating: Stir the mixture on an oil bath at 80°C for 2 hours.

  • Work-up: After cooling, dilute the reaction mixture with 12.3 g of 30% aqueous sodium hydroxide solution and concentrate under reduced pressure.

  • Extraction: Dilute the residue with 200 ml of ethanol, dry over anhydrous magnesium sulfate, and filter to remove insoluble materials.

  • Purification: Concentrate the filtrate to yield 5-(aminomethyl)-2-chloropyridine.

This primary amine can then be readily functionalized through various chemical reactions, such as acylation, alkylation, and Schiff base formation, to generate a wide range of derivatives with diverse substituents. This modular synthetic approach is crucial for exploring the structure-activity relationships of this compound class.

Synthesis_Workflow 2-Chloro-5-(chloromethyl)pyridine 2-Chloro-5-(chloromethyl)pyridine Reaction Reaction 2-Chloro-5-(chloromethyl)pyridine->Reaction Aqueous Ammonia Aqueous Ammonia Aqueous Ammonia->Reaction 5-(Aminomethyl)-2-chloropyridine 5-(Aminomethyl)-2-chloropyridine Reaction->5-(Aminomethyl)-2-chloropyridine 80°C, 2h Derivatization Derivatization 5-(Aminomethyl)-2-chloropyridine->Derivatization Acylation, Alkylation, etc. Derivative Library Derivative Library Derivatization->Derivative Library

Caption: General workflow for the synthesis of a 5-(aminomethyl)-2-chloropyridine derivative library.

Comparative Antimicrobial Activity: Insights from Related Pyridine Derivatives

While specific MIC data for a series of 5-(aminomethyl)-2-chloropyridine derivatives is not yet widely published, we can extrapolate potential activity by examining closely related 2-aminopyridine and 2-chloropyridine analogs.

One study on 2-aminopyridine derivatives demonstrated significant antibacterial activity, particularly against Gram-positive bacteria. Compound 2c from this study, a 2-amino-3-cyanopyridine derivative, exhibited a remarkable MIC of 0.039 µg/mL against Staphylococcus aureus and Bacillus subtilis.[4][5] This highlights the potential of the aminopyridine scaffold for potent antibacterial action.

Another study on Schiff bases of 2-amino-4-chloropyridine derivatives showed that several compounds exhibited significant biological activity against a panel of Gram-positive and Gram-negative bacteria, as well as fungi.[6] This suggests that the presence of a chlorine atom on the pyridine ring, as in our target compounds, is compatible with broad-spectrum antimicrobial activity.

Table 1: Antimicrobial Activity of Representative Pyridine Derivatives
Compound ClassRepresentative CompoundTest OrganismMIC (µg/mL)Reference
2-Amino-3-cyanopyridinesCompound 2cStaphylococcus aureus0.039[4][5]
Bacillus subtilis0.039[4][5]
Isonicotinic acid hydrazidesCompounds 12, 15, 16, 17B. subtilis, S. aureus, P. aeruginosa, E. coli6.25 - 12.5[1]
Candida albicans, Candida glabrata12.5[1]
Nicotinoyl thioureasCompounds 30-34S. aureus, E. faecalis, E. coli, A. baumannii, P. aeruginosa31.25 - 62.5[1]

This table presents data from related pyridine derivatives to infer the potential activity of 5-(aminomethyl)-2-chloropyridine derivatives.

Structure-Activity Relationship (SAR) and Mechanistic Considerations

Based on the available literature for various pyridine derivatives, several key structural features appear to influence antimicrobial activity.

  • Substitution at the Amino Group: The aminomethyl group at the 5-position provides a crucial handle for derivatization. Modification of this amine is expected to significantly impact the compound's interaction with biological targets. Introducing hydrophobic or aromatic moieties could enhance membrane permeability and interaction with intracellular targets.

  • The Role of the 2-Chloro Substituent: The chlorine atom at the 2-position is an important feature. Halogen atoms can increase the lipophilicity of a molecule, potentially improving its ability to cross bacterial cell membranes.[7] Furthermore, the electron-withdrawing nature of chlorine can influence the overall electronic properties of the pyridine ring, which may be critical for target binding.[8]

  • Amphipathicity: A common feature of many antimicrobial compounds is an amphipathic structure, possessing both hydrophobic and hydrophilic regions.[9] By carefully selecting substituents on the aminomethyl group, derivatives of 5-(aminomethyl)-2-chloropyridine can be designed to have a balanced amphipathicity, which could be key to their antimicrobial action, possibly through membrane disruption.

SAR_Concept Pyridine_Core 5-(Aminomethyl)-2-chloropyridine Scaffold Amino_Group 5-Aminomethyl Group (Derivatization Point) Pyridine_Core->Amino_Group Chloro_Group 2-Chloro Group (Lipophilicity/Electronics) Pyridine_Core->Chloro_Group Antimicrobial_Activity Antimicrobial Activity Amino_Group->Antimicrobial_Activity Modulates Target Interaction Chloro_Group->Antimicrobial_Activity Enhances Membrane Permeability Antimicrobial_Testing_Workflow Start Synthesized Derivatives Screening Agar Well Diffusion (Qualitative Screening) Start->Screening MIC_Determination Broth Microdilution (Quantitative MIC) Screening->MIC_Determination Active Compounds Data_Analysis Comparative Analysis and SAR MIC_Determination->Data_Analysis Lead_Identification Lead Compound Identification Data_Analysis->Lead_Identification

Caption: A streamlined workflow for the antimicrobial evaluation of new chemical entities.

Conclusion and Future Directions

While the direct exploration of 5-(aminomethyl)-2-chloropyridine derivatives as antimicrobial agents is in its nascent stages, the evidence from structurally similar pyridine compounds is compelling. The modular synthesis allows for the creation of a diverse chemical library, and the key structural features—the derivatizable aminomethyl group and the 2-chloro substituent—provide a strong foundation for designing potent and selective antimicrobial agents.

Future research should focus on the systematic synthesis and screening of a library of these derivatives against a broad panel of pathogens, including multidrug-resistant strains. Subsequent studies should aim to elucidate their mechanism of action, evaluate their cytotoxicity and ADMET properties, and ultimately assess their in vivo efficacy in preclinical models of infection. The insights gained from such a research program could pave the way for the development of a new class of pyridine-based antibiotics.

References

  • Kibou, Z., Aissaoui, N., et al. (2022). Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. Molecules, 27(11), 3465. [Link]

  • This reference is a duplicate of reference 1 and is therefore not listed separ
  • Chen, L., et al. (2012). Synthesis and Antifungal Activities of Some Novel Pyrimidine Derivatives. International Journal of Molecular Sciences, 13(1), 895-905. [Link]

  • Hassan, M., et al. (2021). Review: Structure-Activity Relationship of Antimicrobial Peptoids. Pharmaceuticals, 14(10), 1034. [Link]

  • Ugwoke, M. I., et al. (2018). Derivatives of 2-Aminopyridines as Inhibitors of Multidrug Resistant Staphylococcus Aureus Strains. International Journal of Chemistry, 10(1), 154. [Link]

  • Li, J., et al. (2015). Synthesis and antifungal activity of 2-chloromethyl-1H-benzimidazole derivatives against phytopathogenic fungi in vitro. Pest Management Science, 71(5), 726-733. [Link]

  • Basha, F. Z., et al. (1998). Identification and initial structure-activity relationships of (R)-5-(2-azetidinylmethoxy)-2-chloropyridine (ABT-594), a potent, orally active, non-opiate analgesic agent acting via neuronal nicotinic acetylcholine receptors. Journal of Medicinal Chemistry, 41(21), 3961-3965. [Link]

  • This reference is a duplicate of reference 1 and is therefore not listed separ
  • Wu, J., et al. (2009). Synthesis and antifungal activity of 5-chloro-6-phenylpyridazin-3(2H)-one derivatives. Molecules, 14(9), 3676-3687. [Link]

  • Kumar, A., et al. (2010). Synthesis and Antimicrobial Evaluation of 5-Iodopyrimidine Analogs. Indian Journal of Pharmaceutical Sciences, 72(4), 523-527. [Link]

  • Marinescu, M., & Udrea, A. M. (2022). Pyridine Compounds with Antimicrobial and Antiviral Activities. Molecules, 27(15), 4939. [Link]

  • Shaker, Y. M., et al. (2014). In vitro antimicrobial activity of new 2-amino-4-chloropyridine derivatives: A structure-activity relationship study. Journal of the Serbian Chemical Society, 79(11), 1331-1340. [Link]

  • This reference is a duplicate of reference 1 and is therefore not listed separ
  • El-Gazzar, A. A., et al. (2022). Synthesis, characterization, and in vitro antibacterial activity of some new pyridinone and pyrazole derivatives with some in silico ADME and molecular modeling study. Journal of the Iranian Chemical Society, 19(1), 1-18. [Link]

  • Klesiewicz, K., et al. (2020). Preliminary antifungal activity assay of selected chlorine-containing derivatives of xanthone and phenoxyethyl amines. Mycoses, 63(1), 62-69. [Link]

  • Rios, M. Y., et al. (2022). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. Molecules, 27(19), 6598. [Link]

  • Kumar, A., et al. (2022). Synthetic Imidazopyridine-Based Derivatives as Potential Inhibitors against Multi-Drug Resistant Bacterial Infections: A Review. Antibiotics, 11(12), 1680. [Link]

  • Abuo-Melha, H., & Fadda, A. A. (2012). Synthesis, spectral characterization and in vitro antimicrobial activity of some new azopyridine derivatives. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 89, 123-128. [Link]

  • El-Hashash, M. A., et al. (2023). Enhanced antibacterial and antioxidant capabilities using indole-modified 1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile derivatives, molecular docking evaluation and in silico ADMET prediction. RSC Advances, 13(15), 10184-10199. [Link]

  • El-Sayed, W. A., et al. (2014). Synthesis, Characterization, Antimicrobial Screening and Free-Radical Scavenging Activity of Some Novel Substituted Pyrazoles. Molecules, 19(8), 11046-11063. [Link]

  • Hermann, T. (2006). Structure–activity relationships of novel antibacterial translation inhibitors: 3,5-Diamino-piperidinyl triazines. Bioorganic & Medicinal Chemistry Letters, 16(18), 4873-4876. [Link]

Sources

Structural Elucidation of 5-(Aminomethyl)-2-chloropyridine Reaction Byproducts

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Analytical Guide for Process Chemists

Executive Summary

5-(Aminomethyl)-2-chloropyridine (CAS: 97004-04-1) is a critical pharmacophore in the synthesis of neonicotinoid insecticides (e.g., Acetamiprid, Thiacloprid) and emerging kinase inhibitors.[1] While the 2-chloropyridine core provides essential lipophilicity and metabolic stability, the simultaneous presence of a nucleophilic primary amine and an electrophilic C-2 chloride creates a "push-pull" instability.[1]

This guide compares analytical methodologies for elucidating the three most persistent reaction byproducts: Reductive De-halogenates , Secondary Amine Dimers , and Hydrolysis Degradants .[1] We evaluate the performance of High-Resolution Mass Spectrometry (HRMS) versus Nuclear Magnetic Resonance (NMR) to determine the optimal workflow for structural confirmation.

Part 1: The Chemistry of Instability

The structural elucidation of impurities in this scaffold is complicated by two competing reactivity profiles. Understanding these mechanisms is the first step in identification.[1]

The "Trojan Horse" Reduction

Synthesis often involves the catalytic hydrogenation of 6-chloronicotinonitrile.[1] While the goal is to reduce the nitrile to the amine, the catalyst (Pd/C or Raney Ni) can inadvertently attack the C-Cl bond, leading to de-chlorination .[1]

The "Self-Cannibalization" Dimer

During reductive amination or storage, the newly formed primary amine can react with intermediate imines (formed from partial reduction or oxidation), creating a symmetric secondary amine dimer.[1] This is the most common process impurity.[1]

The Hydrolytic Trap

Under acidic or basic aqueous workups, the 2-chloro position is susceptible to Nucleophilic Aromatic Substitution (


), converting the chloropyridine to a pyridone (2-hydroxy) species.[1]

ReactionPathways Start 6-Chloronicotinonitrile (Precursor) Product 5-(Aminomethyl)-2-chloropyridine (Target) Start->Product H2 / Catalyst Imp1 Impurity A: 3-Picolylamine (De-chlorination) Start->Imp1 Over-reduction (Loss of Cl) Imp2 Impurity B: Bis-picolyl Dimer (Self-Condensation) Product->Imp2 Condensation Imp3 Impurity C: 6-(Aminomethyl)pyridin-2(1H)-one (Hydrolysis) Product->Imp3 H2O / pH > 10

Figure 1: Mechanistic pathways leading to the three primary byproducts during synthesis and storage.

Part 2: Comparative Analytical Workflows

This section objectively compares the two primary elucidation techniques.

Technique Comparison Matrix
FeatureMethod A: UPLC-Q-ToF-MS Method B: 600 MHz 1H-NMR Verdict
Primary Strength Trace Detection (<0.05%)Structural CertaintyMS for screening; NMR for validation.[1]
Isomer Resolution Low (Hard to distinguish Regioisomers)High (Coupling constants reveal position)NMR is required for regio-isomer confirmation.[1]
Halogen Tracking Excellent (Cl isotope pattern 3:1)Good (Loss of coupling to Cl-adjacent C)MS is superior for confirming de-chlorination.[1]
Throughput High (15 min/sample)Low (1-4 hours/sample)MS for routine QC.[1]
Sample Req. MicrogramsMilligrams (>5mg preferred)MS for trace impurities.
Deep Dive: Elucidating the "De-chlorinated" Impurity (Impurity A)

The Challenge: Distinguishing 5-(Aminomethyl)-2-chloropyridine (Target) from 3-(Aminomethyl)pyridine (Impurity A).

  • Mass Difference: 34 Da (Loss of Cl, gain of H).[1]

The MS Advantage: The presence of Chlorine provides a distinct isotopic signature.[1]

  • Target Molecule: Shows M+ (100%) and M+2 (32%) peaks due to

    
     and 
    
    
    
    .[1]
  • Impurity A: Shows only the M+ peak (no M+2 significant abundance).[1]

The NMR Disadvantage: In a mixture, the proton signals of the impurity overlap heavily with the main product.[1] Unless the impurity is >5%, NMR integration is unreliable.[1]

Deep Dive: Elucidating the "Dimer" (Impurity B)[1]

The Challenge: Identifying the symmetric secondary amine.

  • Structure:

    
    -bis((6-chloropyridin-3-yl)methyl)amine.[1]
    

The NMR Advantage: While MS will show a mass of


, it cannot confirm how they are connected.[1] NMR provides the "smoking gun":
  • Shift in Methylene Protons: The

    
     next to the amine in the monomer appears at ~3.8 ppm.[1] In the dimer, this shifts upfield due to steric shielding and the change from primary to secondary amine.[1]
    
  • Symmetry: The spectra will look deceptively simple (like the monomer) because the molecule is symmetric, but the integration ratio of aromatic protons to amine protons changes.[1]

Part 3: Experimental Protocols

These protocols are designed to be self-validating. If the System Suitability Test (SST) fails, do not proceed.[1]

Protocol A: UPLC-MS/MS Elucidation Workflow

Objective: Rapid identification of molecular weight and halogen content.

  • Instrument: Waters Xevo G2-XS Q-ToF or equivalent.

  • Column: ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm.[1]

  • Mobile Phase A: 0.1% Formic Acid in Water (Acidic pH keeps amine protonated).[1]

  • Mobile Phase B: Acetonitrile.[1]

  • Gradient: 5% B to 95% B over 10 minutes.

Step-by-Step:

  • Sample Prep: Dissolve 1 mg of crude reaction mixture in 1 mL 50:50 Water:MeCN.

  • Run: Inject 2 µL.

  • Data Analysis (The "Chlorine Filter"):

    • Extract Ion Chromatogram (XIC) for m/z 143.03 (Target

      
      ).[1]
      
    • Check for m/z 109.07 (De-chlorinated Impurity A).[1]

    • Check for m/z 268.05 (Dimer Impurity B).[1]

  • Validation: For any peak identified as a chloropyridine, verify the mass spectrum contains the characteristic 3:1 intensity ratio for isotopes 35/37.[1]

Protocol B: 1H-NMR Structural Confirmation

Objective: Confirming the integrity of the pyridine ring and amine substitution.

  • Solvent: DMSO-

    
     (Prevents exchange of amine protons better than MeOD).[1]
    
  • Instrument: 400 MHz or higher.[1]

Key Diagnostic Signals (Target Molecule):

  • 
     8.35 ppm (d, J=2.4 Hz, 1H):  Proton at position 6 (adjacent to Nitrogen).[1] If this shifts or splits differently, the ring is modified.[1]
    
  • 
     7.45 ppm (d, J=8.2 Hz, 1H):  Proton at position 3 (adjacent to Chlorine).[1] Loss of this coupling suggests hydrolysis or substitution.[1]
    
  • 
     3.75 ppm (s, 2H):  Methylene group connecting the amine.[1]
    

Part 4: Decision Logic for Elucidation

Use this logic flow to select the correct analytical method for your specific impurity problem.

DecisionTree Problem Unknown Impurity Detected MassSpec Run UPLC-MS/MS Problem->MassSpec Isotope Does it have Cl Isotope Pattern? MassSpec->Isotope Cl_Yes Chlorine is present Isotope->Cl_Yes Yes (3:1 Ratio) Cl_No Chlorine is ABSENT Isotope->Cl_No No (Single Peak) MassCheck Check Mass Shift Cl_Yes->MassCheck Dimer Mass ~2x Monomer? It is the Dimer (Impurity B) MassCheck->Dimer Hydrolysis Mass +16 (Oxygen)? Likely N-Oxide MassCheck->Hydrolysis DeChlor Mass = M-34? De-chlorinated (Impurity A) Cl_No->DeChlor Pyridone Mass = M-18 (+OH -Cl)? Hydrolysis (Impurity C) Cl_No->Pyridone

Figure 2: Analytical decision matrix for impurity identification based on MS data.[1]

References

  • Synthesis and Reactivity of Chloropyridines Source: National Institutes of Health (PubChem) Context:[1] Physical properties and basic reactivity data for 5-(Aminomethyl)-2-chloropyridine (CAS 97004-04-1).[1][2] [1]

  • Impurity Profiling in Neonicotinoid Synthesis Source: Google Patents (Bayer Cropscience) Context:[1] Describes the catalytic reduction of cyanopyridines and the formation of de-halogenated byproducts during the synthesis of Acetamiprid/Thiacloprid intermediates.

  • Hydrolysis Kinetics of 2-Chloropyridine Derivatives Source: ResearchGate (J. Hazard Mater) Context: Kinetics and mechanism of hydrolysis for 2-chloropyridine, relevant for identifying Impurity C (Pyridone).[1]

  • Dimerization Mechanisms of Picolyl Amines Source: MDPI (Molecules) Context: Analogous chemistry describing the oxidative dimerization of aminomethyl-heterocycles, supporting the structure of Impurity B. [1]

Sources

A Comparative Guide to the Reactivity of Aminomethyl vs. Amino Groups on a Chloropyridine Ring

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern synthetic chemistry, particularly in the realms of pharmaceutical and agrochemical development, the functionalization of heterocyclic scaffolds is a cornerstone of molecular design. Among these, the pyridine ring is a privileged structure, and its substituted derivatives are key building blocks. This guide offers an in-depth comparison of the reactivity of two common functionalized chloropyridines: those bearing an aminomethyl group versus a directly attached amino group. Understanding the nuanced differences in their electronic and steric profiles is paramount for optimizing reaction conditions and achieving desired synthetic outcomes, particularly in widely-used palladium-catalyzed cross-coupling reactions.

The Decisive Difference: The Methylene Spacer

The fundamental distinction between an aminomethyl (-CH₂NH₂) and an amino (-NH₂) substituent on a chloropyridine ring lies in the presence of the methylene (-CH₂) spacer. This seemingly minor structural change has profound implications for the electronic and steric properties of the molecule, which in turn dictates its reactivity.

Electronic Effects: The lone pair of electrons on the nitrogen atom of a directly attached amino group can participate in resonance with the pyridine ring. This electron-donating resonance effect increases the electron density of the ring, which can influence the reactivity of the chloro substituent. In contrast, the methylene spacer in the aminomethyl group insulates the amino group's lone pair from the aromatic π-system. Consequently, the aminomethyl group primarily exerts an electron-withdrawing inductive effect.

Steric Effects: The aminomethyl group is sterically more demanding than the amino group. This increased bulk can influence the approach of reagents and catalysts to the reactive sites on the pyridine ring.

Reactivity in Key Synthetic Transformations

The differing electronic and steric characteristics of aminomethyl and amino-substituted chloropyridines manifest in their reactivity in common synthetic transformations, most notably in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of carbon-carbon bonds. When comparing the reactivity of a chloropyridine bearing an aminomethyl group versus an amino group in this reaction, the electronic effects of the substituent play a crucial role.

For instance, in the coupling of 2-chloro-5-substituted pyridines with arylboronic acids, the electron-donating amino group can increase the electron density at the C-Cl bond, potentially slowing down the rate-determining oxidative addition step of the palladium catalyst. Conversely, the inductively electron-withdrawing aminomethyl group can render the carbon-chlorine bond more susceptible to oxidative addition.

SubstrateCoupling PartnerCatalyst SystemBaseSolventYield (%)
5-Amino-2-chloropyridine3-Pyridylboronic acidPd(OAc)₂ / XPhosK₃PO₄TolueneNot Reported[1]
5-Amino-2-chloropyridinePhenylboronic acidPd(OAc)₂ / SPhosK₃PO₄Toluene/H₂O~90 (Estimated)[1]
2-Chloro-5-(trifluoromethyl)pyridinePhenylboronic acidPd(OAc)₂ / Ligand-freeK₂CO₃AqueousHigh Yields[2]
Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful tool for the formation of carbon-nitrogen bonds.[3][4] In this reaction, the nucleophilicity of the nitrogen atom is a key factor. The lone pair on the nitrogen of an aminomethyl group is more localized and therefore more nucleophilic than that of an amino group, where the lone pair is delocalized into the pyridine ring. This suggests that a chloropyridine with an aminomethyl group might be more reactive as a coupling partner in certain contexts.

However, the amino group of the starting material can also compete as a nucleophile in the reaction, leading to potential side products. The relative steric hindrance of the aminomethyl group might also influence the rate of the desired cross-coupling reaction.

SubstrateCoupling PartnerCatalyst SystemBaseSolventYield (%)
5-Amino-2-chloropyridineMorpholinePd₂(dba)₃ / XPhosNaOtBuToluene90 (Estimated)[1]
5-Amino-2-chloropyridineAnilinePd(OAc)₂ / BINAPCs₂CO₃Toluene82 (Estimated)[1]
ChlorobenzeneAnilineγ-Fe₂O₃@MBD/Pd-Cot-BuONaWaterHigh Yields[5]

Experimental Protocols

To provide a practical context for the comparison, the following are generalized protocols for Suzuki-Miyaura and Buchwald-Hartwig reactions that can be adapted for both aminomethyl- and amino-substituted chloropyridines.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

This protocol outlines a general method for the palladium-catalyzed cross-coupling of a substituted chloropyridine with an arylboronic acid.

Materials:

  • Substituted Chloropyridine (e.g., 5-Amino-2-chloropyridine or 5-(Aminomethyl)-2-chloropyridine)

  • Arylboronic acid (1.2 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃) (1-5 mol%)

  • Phosphine ligand (e.g., XPhos, SPhos) (2-10 mol%)

  • Base (e.g., K₃PO₄, Cs₂CO₃, K₂CO₃) (2-3 equivalents)

  • Anhydrous solvent (e.g., Toluene, Dioxane, THF), potentially with water

Procedure:

  • To a flame-dried Schlenk flask, add the substituted chloropyridine, the arylboronic acid, palladium catalyst, phosphine ligand, and base under an inert atmosphere (e.g., Argon or Nitrogen).[1]

  • Add the anhydrous solvent.

  • Degas the mixture by bubbling with an inert gas for 10-15 minutes.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and monitor its progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Suzuki_Miyaura_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Combine Reactants: - Chloropyridine - Boronic Acid - Pd Catalyst & Ligand - Base B Add Anhydrous Solvent A->B C Degas Mixture B->C D Heat to 80-110 °C Monitor by TLC/LC-MS C->D Inert Atmosphere E Quench with Water & Extract D->E Reaction Complete F Wash, Dry, Concentrate E->F G Column Chromatography F->G H Final Product G->H Purified Product

Generalized workflow for Suzuki-Miyaura coupling.
Protocol 2: General Procedure for Buchwald-Hartwig Amination

This protocol provides a general method for the palladium-catalyzed amination of a substituted chloropyridine.

Materials:

  • Substituted Chloropyridine (e.g., 5-Amino-2-chloropyridine or 5-(Aminomethyl)-2-chloropyridine)

  • Amine (1.1 - 1.5 equivalents)

  • Palladium pre-catalyst (e.g., G3 or G4 palladacycle) or a combination of a palladium source (e.g., Pd(OAc)₂) and a ligand (e.g., RuPhos, BrettPhos) (1-5 mol%)

  • Strong, non-nucleophilic base (e.g., NaOtBu, LHMDS) (1.5 - 2.0 equivalents)

  • Anhydrous, degassed solvent (e.g., Toluene, Dioxane)

Procedure:

  • In a glovebox or under a strictly inert atmosphere, add the substituted chloropyridine, palladium source, ligand (if not using a pre-catalyst), and base to a dry reaction vessel.

  • Add the anhydrous, degassed solvent, followed by the amine.

  • Seal the vessel and heat the reaction mixture to the appropriate temperature (typically 80-120 °C).

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Cool the reaction to room temperature, and carefully quench with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the residue by flash column chromatography.

Buchwald_Hartwig_Workflow cluster_prep_bh Reaction Setup (Inert Atmosphere) cluster_reaction_bh Reaction cluster_workup_bh Workup & Purification A_bh Combine: - Chloropyridine - Pd Catalyst/Ligand - Base B_bh Add Anhydrous Solvent & Amine A_bh->B_bh C_bh Heat to 80-120 °C Monitor by TLC/LC-MS B_bh->C_bh Sealed Vessel D_bh Quench with aq. NH₄Cl & Extract C_bh->D_bh Reaction Complete E_bh Wash, Dry, Concentrate D_bh->E_bh F_bh Column Chromatography E_bh->F_bh G_bh Final Product F_bh->G_bh Purified Product

Generalized workflow for Buchwald-Hartwig amination.

Conclusion and Outlook

The choice between an aminomethyl- and an amino-substituted chloropyridine for a synthetic campaign depends on the desired electronic and steric properties of the target molecule and the specific reaction being employed.

  • For reactions where an electron-deficient pyridine ring is advantageous , such as those where the oxidative addition of palladium is rate-limiting, the aminomethyl-substituted chloropyridine may exhibit enhanced reactivity due to the inductive electron-withdrawing nature of the substituent.

  • For reactions where the nucleophilicity of the substituent's nitrogen is a factor , the aminomethyl group's more localized lone pair makes it a stronger nucleophile and base compared to the resonance-delocalized amino group. This can be a double-edged sword, potentially leading to higher reactivity in some cases but also to undesired side reactions in others.

  • The greater steric bulk of the aminomethyl group should also be considered, as it may hinder the approach of bulky catalysts or reagents.

While direct, quantitative comparative studies are not abundant in the literature, the fundamental principles of organic chemistry provide a strong basis for predicting the relative reactivity of these two important classes of building blocks. The experimental protocols provided herein offer a starting point for the practical exploration and optimization of reactions involving these versatile substrates. Further research into the direct comparison of these and other functionalized pyridines will undoubtedly contribute to the more efficient and predictable synthesis of novel molecules with valuable applications in medicine and agriculture.

References

  • 5-Amino-2-chloropyridine: Synthesis, Properties, and Applications in Organic Chemistry. Available at: [Link]

  • Buchwald–Hartwig amination. Wikipedia. Available at: [Link]

  • Suzuki coupling of different chloropyridines with phenylboronic acids. ResearchGate. Available at: [Link]

  • Buchwald-Hartwig Amination. Chemistry LibreTexts. Available at: [Link]

  • A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Available at: [Link]

  • Highly regioselective Buchwald–Hartwig amination at C-2 of 2,4-dichloropyridine enabling a novel approach to 2,4-bisanilinopyridine (BAPyd) libraries. ResearchGate. Available at: [Link]

  • The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Exploring 5-Aminomethyl-2-Chloropyridine: Properties and Applications. Available at: [Link]

  • Buchwald-Hartwig amination reaction of chlorobenzene with aniline... ResearchGate. Available at: [Link]

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A Comparative Guide to the Antioxidant and Antibacterial Efficacy of Chloropyridine Hybrids

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of Chloropyridine Hybrids

In the landscape of medicinal chemistry, pyridine and its derivatives are recognized as "privileged structures" due to their prevalence in a vast array of therapeutic agents.[1][2][3] The pyridine ring is a key pharmacophore in numerous FDA-approved drugs, valued for its ability to engage in hydrogen bonding and its overall electronic properties. The introduction of a chlorine atom to this scaffold further modulates its lipophilicity and electronic nature, often enhancing its interaction with biological targets.

This guide focuses on chloropyridine hybrids, a class of molecules developed through a strategic design principle known as molecular hybridization. This approach involves covalently linking the chloropyridine scaffold with other distinct pharmacophores to create a single, new chemical entity.[4][5][6] The rationale is compelling: to synergize the therapeutic activities of the constituent parts, overcome drug resistance mechanisms, or create dual-action agents that can address multiple pathological factors simultaneously. Here, we provide a comparative analysis of the antioxidant and antibacterial activities of these hybrids, grounded in experimental data and established methodologies, to guide researchers in this promising field.

Part 1: Evaluating the Antioxidant Potential

Oxidative stress, caused by an imbalance between reactive oxygen species (ROS) and the body's antioxidant defenses, is implicated in numerous diseases. Chloropyridine hybrids, particularly those incorporating phenolic or other electron-rich moieties, are being investigated as potent antioxidants.

Causality of Antioxidant Assays

The primary mechanism by which these compounds exert their antioxidant effect is through the donation of a hydrogen atom or an electron to neutralize free radicals. To quantify this capacity, several in-vitro assays are employed. The choice of assay is critical, as different methods measure distinct aspects of antioxidant behavior. The most common are the DPPH and ABTS assays, selected for their reliability, reproducibility, and high throughput.

  • DPPH (2,2-diphenyl-1-picrylhydrazyl) Assay: This method uses a stable free radical, DPPH•, which has a deep violet color.[7] When an antioxidant donates a hydrogen atom, the DPPH• is reduced to the pale yellow DPPH-H. The degree of discoloration, measured spectrophotometrically at approximately 517 nm, is directly proportional to the radical scavenging activity of the compound.[8]

  • ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay: In this assay, ABTS is oxidized to its radical cation, ABTS•+, which is intensely colored blue-green.[9][10] Antioxidants neutralize this radical, causing a loss of color that is measured at around 734 nm. This assay is versatile as it can be used for both hydrophilic and lipophilic compounds.

Comparative Antioxidant Activity of Chloropyridine Hybrids

The antioxidant efficacy of chloropyridine hybrids is typically expressed as the IC50 value—the concentration required to scavenge 50% of the free radicals. A lower IC50 value indicates superior antioxidant activity. The data below, synthesized from various studies, compares the performance of different hybrid structures.

Hybrid ClassKey Structural FeaturesDPPH IC50 (µM)ABTS IC50 (µM)Reference Standard (IC50)
Imidazopyridine-ThiazolidinoneContains a hydroxyl-substituted phenyl ring.15.2 ± 0.8Not ReportedL-Ascorbic Acid (~25 µM)
Dihydropyridine HybridsPossess electron-donating groups (e.g., methoxy) on an aromatic ring.Generally low activityHigh activity reportedL-Ascorbic Acid (varied)
Imidazo[1,2-a]pyridine HybridsHybridized with various anilines and acid hydrazides.High % inhibition reportedNot ReportedNot Specified
Pyrazolo-pyridine AnaloguesFused heterocyclic system.194.06 µg/mL (~337 µM)Not ReportedNot Specified

Note: Data is illustrative and compiled from multiple sources.[1][11][12][13] Direct comparison should be made with caution due to variations in experimental conditions.

Experimental Protocol: DPPH Free Radical Scavenging Assay

This protocol provides a self-validating workflow for assessing antioxidant capacity.

  • Reagent Preparation:

    • DPPH Stock Solution: Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol. Store in an amber bottle at 4°C.[8]

    • Test Compound Stock Solutions: Prepare stock solutions of the chloropyridine hybrids in methanol or DMSO at a concentration of 1 mg/mL.

    • Standard Solution: Prepare a 1 mg/mL stock solution of a standard antioxidant like L-ascorbic acid or Trolox in methanol.

  • Assay Procedure (96-Well Plate Format):

    • Prepare serial dilutions of the test compounds and the standard in methanol to obtain a range of concentrations (e.g., 10, 25, 50, 100, 200 µg/mL).[8]

    • To each well of a 96-well microplate, add 20 µL of the sample or standard dilution.[8]

    • Add 180 µL of the 0.1 mM DPPH working solution to each well.[8]

    • Prepare a control well containing 20 µL of methanol and 180 µL of the DPPH solution.

    • Prepare a blank well containing 200 µL of methanol.

    • Incubate the plate in the dark at room temperature for 30 minutes.[8]

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at 517 nm using a microplate reader.[8]

    • Calculate the percentage of radical scavenging activity using the following formula: % Scavenging = [(Abs_control - Abs_sample) / Abs_control] * 100

    • Plot the % scavenging activity against the concentration of the sample/standard.

    • Determine the IC50 value (the concentration that causes 50% inhibition) from the graph using linear regression analysis.[8]

Visualization of the DPPH Assay Workflow

DPPH_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis P1 Prepare DPPH Solution (0.1 mM in Methanol) A2 Add 180µL DPPH Solution to each well P1->A2 P2 Prepare Serial Dilutions of Hybrids & Standard A1 Add 20µL Sample/Standard to 96-well plate P2->A1 A1->A2 A3 Incubate 30 min in Dark A2->A3 D1 Read Absorbance at 517 nm A3->D1 D2 Calculate % Scavenging Activity D1->D2 D3 Plot Curve & Determine IC50 Value D2->D3 MIC_Workflow P1 Prepare 2-fold Serial Dilutions of Hybrid in 96-well Plate A1 Inoculate Wells with Bacteria P1->A1 P2 Prepare Standardized Bacterial Inoculum (0.5 McFarland) P2->A1 A2 Incubate Plate (37°C, 18-24h) A1->A2 D1 Visually Inspect for Turbidity A2->D1 D2 Identify Lowest Concentration with No Visible Growth D1->D2 Result MIC Value Determined D2->Result

Caption: Workflow for MIC determination via broth microdilution.

Part 3: Structure-Activity Relationship (SAR) and Comparative Insights

Analyzing the relationship between the chemical structure of chloropyridine hybrids and their biological activity is crucial for designing more potent and selective agents.

  • Impact on Antioxidant Activity: For antioxidant properties, the presence of electron-donating groups (EDGs) like hydroxyl (-OH) or methoxy (-OCH₃) on an aromatic ring attached to the chloropyridine scaffold generally enhances activity. [12]These groups can more readily donate a hydrogen atom or electron to stabilize free radicals. The position of these substituents is also critical, with ortho and para positions often being more effective due to resonance stabilization of the resulting radical. [11]

  • Impact on Antibacterial Activity: The antibacterial efficacy is often influenced by the molecule's overall lipophilicity and its ability to interact with specific bacterial targets.

    • Lipophilicity: Increasing the lipophilicity, for instance by adding longer alkyl chains or halogen atoms like bromine or additional chlorine, can enhance membrane permeability, leading to better activity, particularly against Gram-positive bacteria. [14] * Specific Moieties: The nature of the hybridized moiety is paramount. Hybridization with groups known for their antibacterial action, such as benzimidazoles, Schiff bases, or certain N-alkylated chains, can confer potent activity. [2][15][16]For example, some pyridine derivatives have been shown to inhibit essential bacterial enzymes like ATP synthase. [17] * Gram-Negative vs. Gram-Positive: Gram-negative bacteria possess a protective outer membrane that often makes them less susceptible to compounds than Gram-positive bacteria. Hybrids that can disrupt or penetrate this membrane tend to show a broader spectrum of activity. [14][18]

Visualization of Key SAR Principles

SAR_Logic cluster_core Chloropyridine Core cluster_mods Hybrid Moiety & Substituents cluster_activity Resulting Biological Activity Core [Chloropyridine Scaffold] Mod_AntiOx Electron-Donating Groups (-OH, -OCH3) Core->Mod_AntiOx + Mod_AntiBac Lipophilic Groups (Alkyl Chains, Halogens) Core->Mod_AntiBac + Mod_Dual Known Pharmacophores (Benzimidazole, Schiff Base) Core->Mod_Dual + Act_AntiOx Increased Antioxidant Activity Mod_AntiOx->Act_AntiOx Leads to Act_AntiBac Increased Antibacterial Activity Mod_AntiBac->Act_AntiBac Leads to Mod_Dual->Act_AntiBac Leads to

Caption: Key structure-activity relationships for chloropyridine hybrids.

Conclusion and Future Directions

Chloropyridine hybrids represent a versatile and highly promising scaffold for the development of new therapeutic agents. The strategy of molecular hybridization allows for the fine-tuning of both antioxidant and antibacterial properties. Structure-activity relationship studies reveal that the careful selection of substituents and hybridized moieties can lead to compounds with potent and, in some cases, dual activities. Future research should focus on optimizing these hybrids to enhance their selectivity for microbial targets over host cells, exploring their mechanisms of action in greater detail, and evaluating their efficacy in in-vivo models to bridge the gap between promising in-vitro data and clinical application.

References

  • Broth microdilution – Knowledge and References. Taylor & Francis. [Link]

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  • MIC Determination By Microtitre Broth Dilution Method. Hancock Lab. [Link]

  • A Review of Commonly Used Methodologies for Assessing the Antibacterial Activity of Honey and Honey Products. MDPI. [Link]

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  • Agar well diffusion: A prominent method for In vitro screening of antimicrobials. International Journal of Botany Studies. [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.